Copper tripeptide-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H23CuN6O4- |
|---|---|
Molekulargewicht |
414.93 g/mol |
IUPAC-Name |
copper (2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |
InChI-Schlüssel |
NTHUFERRBBBKHC-LBRAPMIBSA-L |
Isomerische SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Kanonische SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Copper Tripeptide-3 (GHK-Cu): A Technical Deep Dive into its Mechanism of Action in Hair Follicles
For Immediate Release to the Scientific Community
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Copper Tripeptide-3, commonly known as GHK-Cu, within the complex microenvironment of the hair follicle. Synthesizing current preclinical and in vitro research, this document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of GHK-Cu's potential in hair restoration therapies.
Executive Summary
This compound (GHK-Cu) is a naturally occurring copper-peptide complex that has demonstrated significant promise in modulating the hair growth cycle. Its mechanism of action is multifaceted, primarily revolving around the stimulation of key cellular components of the hair follicle, regulation of pivotal signaling pathways, and modulation of the follicular microenvironment. This guide will dissect these mechanisms, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the intricate signaling cascades involved.
Core Mechanisms of Action
GHK-Cu exerts its influence on hair follicles through several interconnected pathways:
-
Stimulation of Dermal Papilla Cells (DPCs): DPCs are specialized fibroblasts that regulate hair follicle development and growth. GHK-Cu has been shown to stimulate the proliferation of DPCs, which is a critical step in initiating and sustaining the anagen (growth) phase of the hair cycle.
-
Modulation of Signaling Pathways: The peptide complex actively influences key signaling cascades, most notably the Wnt/β-catenin pathway, which is a master regulator of hair follicle morphogenesis and regeneration.[1][2][3]
-
Regulation of Growth Factors and Cytokines: GHK-Cu upregulates the expression of crucial growth factors such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), while downregulating anti-growth factors like Transforming Growth Factor-beta 1 (TGF-β1).[1][4]
-
Anti-Apoptotic Effects: By modulating the expression of key apoptotic proteins, GHK-Cu helps to prevent the premature death of DPCs, thereby prolonging the anagen phase.
-
Inhibition of 5-alpha Reductase: There is evidence to suggest that copper ions, delivered by GHK, can inhibit the activity of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of androgenetic alopecia.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and in vitro studies on copper peptides.
Table 1: Efficacy of AHK-Cu in Ex Vivo Human Hair Follicle Culture
| Parameter | Concentration of AHK-Cu | Result | Reference |
| Hair Follicle Elongation | 10⁻¹² M - 10⁻⁹ M | Stimulated elongation | |
| Dermal Papilla Cell Proliferation | 10⁻¹² M - 10⁻⁹ M | Stimulated proliferation | |
| Apoptotic Dermal Papilla Cells | 10⁻⁹ M | Reduced number of apoptotic cells (not statistically significant) | |
| Bcl-2/Bax Ratio | 10⁻⁹ M | Elevated | |
| Cleaved Caspase-3 Levels | 10⁻⁹ M | Reduced | |
| Cleaved PARP Levels | 10⁻⁹ M | Reduced |
Table 2: Effect of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts
| Treatment | Concentration | Result | Reference |
| GHK-Cu | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion | |
| GHK | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion | |
| CuCl₂ | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion |
Table 3: In Vivo Effects of GHK-Cu/CaT-ME in a Mouse Model
| Parameter | Treatment Group | Result | Reference |
| VEGF Expression | GHK-Cu/CaT-ME | Increased | |
| HGF Expression | GHK-Cu/CaT-ME | Increased | |
| Wnt/β-catenin Signaling | GHK-Cu/CaT-ME | Activated |
Signaling Pathways and Molecular Interactions
GHK-Cu's mechanism of action involves a complex interplay of signaling molecules. The following diagrams, generated using the DOT language, illustrate these pathways.
Wnt/β-Catenin Signaling Pathway Activation
Caption: GHK-Cu promotes the Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin and subsequent activation of target genes involved in hair follicle growth.
Regulation of Growth Factors and Anti-Apoptotic Pathways
Caption: GHK-Cu modulates the expression of key growth factors and anti-apoptotic proteins in dermal papilla cells, promoting a pro-growth and pro-survival microenvironment.
Detailed Experimental Methodologies
This section provides an overview of the protocols for key experiments cited in the quantitative data summary.
Ex Vivo Human Hair Follicle Organ Culture
Objective: To assess the effect of a test compound on hair shaft elongation in isolated human hair follicles.
Protocol:
-
Source: Human scalp skin samples are obtained from cosmetic surgery (e.g., facelifts) with patient consent.
-
Isolation: Anagen hair follicles are micro-dissected from the subcutaneous fat layer under a dissecting microscope.
-
Culture: Individual follicles are placed in 24-well plates containing Williams' E medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% penicillin-streptomycin (B12071052).
-
Treatment: AHK-Cu is added to the culture medium at final concentrations ranging from 10⁻¹² M to 10⁻⁹ M. A vehicle control group is also maintained.
-
Incubation: Follicles are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Measurement: The length of the hair shaft is measured daily or at regular intervals using a calibrated eyepiece graticule on an inverted microscope. The difference in length from day 0 is calculated to determine the elongation rate.
-
Analysis: Data are expressed as the mean increase in hair shaft length (mm) ± standard error. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Dermal Papilla Cell (DPC) Proliferation Assay (MTT Assay)
Objective: To quantify the effect of a test compound on the proliferation of cultured human DPCs.
Protocol:
-
Cell Culture: Human DPCs are isolated from hair follicles and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seeding: DPCs are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of AHK-Cu (10⁻¹² M to 10⁻⁹ M) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance values are proportional to the number of viable, proliferating cells. Results are expressed as a percentage of the control.
Western Blot for Apoptosis Markers (Bcl-2, Bax, Cleaved Caspase-3)
Objective: To determine the effect of a test compound on the expression of key apoptotic proteins in DPCs.
Protocol:
-
Cell Lysis: DPCs are treated with AHK-Cu (10⁻⁹ M) or a vehicle control for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Washing: The membrane is washed several times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control. The Bcl-2/Bax ratio is calculated.
Immunohistochemistry for β-catenin in Skin Tissue
Objective: To visualize the localization and expression of β-catenin in skin tissue following treatment.
Protocol:
-
Tissue Preparation: Skin samples from treated and control animals are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: The sections are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Analysis: The slides are examined under a microscope to assess the intensity and localization (cytoplasmic vs. nuclear) of β-catenin staining in the hair follicles.
Conclusion
The accumulated evidence strongly suggests that this compound is a potent modulator of hair follicle biology. Its multifaceted mechanism of action, encompassing the stimulation of dermal papilla cells, activation of the Wnt/β-catenin pathway, regulation of growth and anti-growth factors, and inhibition of apoptosis, presents a compelling case for its further investigation and development as a therapeutic agent for various forms of alopecia. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full potential of GHK-Cu in the field of hair restoration.
References
A Technical Guide to the Synthesis and Purification of Copper Tripeptide-3 (GHK-Cu)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Copper Tripeptide-3 (GHK-Cu), a copper-peptide complex with significant applications in tissue regeneration, wound healing, and cosmetics.[1] This document details prevalent synthesis strategies, purification protocols, and the underlying biochemical pathways influenced by GHK-Cu.
Introduction to this compound (GHK-Cu)
This compound, or GHK-Cu, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine.[1] First isolated from human plasma, GHK-Cu has demonstrated a wide range of biological activities, including stimulating collagen and glycosaminoglycan synthesis, modulating metalloproteinases, and exhibiting anti-inflammatory and antioxidant properties.[1] These characteristics make it a molecule of high interest for pharmaceutical and cosmetic applications. The synthesis of GHK-Cu involves the initial chemical synthesis of the GHK tripeptide, followed by a copper chelation step.
Synthesis of the GHK Tripeptide
The GHK tripeptide can be synthesized through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis where the peptide chain is assembled on an insoluble polymer resin. This method offers advantages in terms of speed and ease of purification of intermediates.
-
Resin Selection and Swelling: Rink Amide resin is a common choice for the synthesis of peptide amides. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), prior to the first amino acid coupling.
-
First Amino Acid Coupling (Lysine): The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the swelled resin. The activation of the amino acid is typically achieved using a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as hydroxybenzotriazole (B1436442) (HOBt) in DMF. The reaction is allowed to proceed for a set time to ensure complete coupling.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled lysine (B10760008) is removed using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step.
-
Second Amino Acid Coupling (Histidine): The next amino acid, Fmoc-His(Trt)-OH, is activated and coupled to the deprotected lysine on the resin, following the same procedure as in step 2.
-
Fmoc Deprotection: The Fmoc group is removed from the newly added histidine.
-
Third Amino Acid Coupling (Glycine): The final amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected histidine.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal glycine (B1666218).
-
Cleavage and Deprotection: The synthesized GHK peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Lysine and Trt on Histidine) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then collected by centrifugation and washed multiple times with cold ether to remove scavengers and residual TFA. The crude GHK peptide is then dried under vacuum.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of the peptide entirely in solution, with the purification of intermediates after each coupling step. While potentially more labor-intensive than SPPS, LPPS can be advantageous for large-scale synthesis.
A common strategy for the liquid-phase synthesis of GHK involves the following steps:
-
Protection of Individual Amino Acids:
-
Glycine is protected with a Boc group to yield Boc-Gly-OH. This is typically done by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like sodium hydroxide (B78521) in a solvent such as 1,4-dioxane.
-
Histidine's imidazole (B134444) side chain is protected with a Trityl (Trt) group to yield Trt-His-OH.
-
The ε-amino group of Lysine is protected, for instance, with a Boc group.
-
-
Dipeptide Formation (Boc-Gly-His-OH): Boc-Gly-OH is activated and reacted with a protected histidine derivative in solution to form the dipeptide Boc-Gly-His-OH.
-
Tripeptide Formation (Boc-Gly-His-Lys-OH): The protected dipeptide is then activated and coupled with a protected lysine derivative to form the fully protected tripeptide.
-
Deprotection: The protecting groups (Boc and Trt) are removed to yield the final GHK tripeptide. This often involves treatment with an acid such as trifluoroacetic acid.
-
Purification of Intermediates and Final Product: After each coupling and deprotection step, the product is purified, typically by crystallization or chromatography, to remove unreacted starting materials and byproducts.
Copper Chelation: Formation of GHK-Cu
Once the GHK tripeptide has been synthesized and purified, the final step is the chelation of copper to form the GHK-Cu complex.
Experimental Protocol for Copper Chelation
-
Dissolution of GHK: The purified GHK tripeptide is dissolved in deionized water.
-
Preparation of Copper Solution: A copper salt, such as copper (II) acetate (B1210297) or copper (II) hydroxide, is dissolved in deionized water.
-
Complexation Reaction: The copper solution is added dropwise to the GHK solution with constant stirring at a controlled temperature (e.g., 30-40°C). The molar ratio of GHK to copper is a critical parameter, with a 1:1 ratio being common.
-
Post-Treatment: After the reaction is complete (typically after several hours of stirring), the solution may undergo filtration to remove any insoluble impurities.
-
Isolation of GHK-Cu: The GHK-Cu complex is isolated from the solution, often by methods such as concentration under reduced pressure and subsequent freeze-drying (lyophilization) to obtain a blue powder.
Purification of GHK-Cu
The final purity of the GHK-Cu is crucial for its intended application. The primary method for the purification of GHK-Cu is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Preparative RP-HPLC
-
Column: A preparative C18 reversed-phase column is typically used.
-
Mobile Phase: A two-solvent system is employed, consisting of:
-
Solvent A: Water with an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (B52724) with the same concentration of the ion-pairing agent (0.1% TFA).
-
-
Gradient Elution: A linear gradient is run, starting with a low percentage of Solvent B and gradually increasing the concentration to elute the GHK-Cu. A typical gradient might be from 5% to 50% acetonitrile over 30 to 60 minutes. The specific gradient profile is optimized to achieve the best separation of GHK-Cu from any impurities.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at a wavelength of 210-220 nm.
-
Fraction Collection: Fractions containing the purified GHK-Cu are collected.
-
Lyophilization: The collected fractions are pooled, and the solvent is removed by lyophilization to obtain the final, highly purified GHK-Cu product.
Analytical RP-HPLC for Purity Assessment
The purity of the final GHK-Cu product is assessed using analytical RP-HPLC under conditions similar to the preparative method but on an analytical scale.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and purification methods described in the literature.
Table 1: GHK-Cu Synthesis via Copper Chelation - Reaction Parameters and Outcomes
| Parameter | Example 1 | Example 2 | Example 3 |
| GHK Tripeptide (g) | 1.02 | 1.36 | 0.68 |
| Copper Complexing Agent | Copper Acetate | Copper Acetate | Copper Hydroxide |
| Amount of Copper Agent (g) | 0.54 | 0.72 | 0.20 |
| Solvent | Distilled Water | Distilled Water | Distilled Water |
| Reaction Temperature (°C) | 30 | 30 | 40 |
| Reaction Time (hours) | 3 | 3 | 24 |
| Yield (%) | 72 | 100 | 72 |
| Purity (%) | 98 | 96 | 99 |
| Reference | [2] | [2] | [2] |
Table 2: Preparative RP-HPLC Purification Parameters for GHK-Cu
| Parameter | Method 1 |
| Column Type | C18 Reversed-Phase |
| Particle Size (µm) | 5-10 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-50% B over 30-60 min |
| Flow Rate | Scaled based on column diameter |
| Detection Wavelength (nm) | 210-220 |
| Reference | [3] |
Signaling Pathways and Experimental Workflows
GHK-Cu exerts its biological effects by modulating various cellular signaling pathways involved in tissue repair and regeneration.
Signaling Pathways of GHK-Cu
GHK-Cu is known to influence several key signaling pathways, including:
-
Tissue Repair and Remodeling: GHK-Cu stimulates the synthesis of collagen and other extracellular matrix components while also modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). This dual action is crucial for orderly tissue remodeling.
-
Wound Healing: It promotes the proliferation and migration of fibroblasts and keratinocytes, essential steps in the wound healing process.
-
Anti-inflammatory Response: GHK-Cu can modulate the expression of inflammatory cytokines.
-
Hair Growth: It has been shown to stimulate the Wnt/β-catenin signaling pathway, which is involved in hair follicle development.
Experimental Workflow: Synthesis and Purification of GHK-Cu
The overall workflow for producing high-purity GHK-Cu involves a series of sequential steps, from the initial peptide synthesis to the final quality control analysis.
Conclusion
The synthesis and purification of this compound are well-established processes that can be achieved through various methodologies. The choice between solid-phase and liquid-phase synthesis depends on factors such as the desired scale of production and available resources. Proper purification, primarily through preparative RP-HPLC, is critical to obtaining a high-purity product suitable for research, pharmaceutical, and cosmetic applications. The continued investigation into the biological activities and signaling pathways of GHK-Cu will further solidify its importance in various scientific and therapeutic fields.
References
An In-depth Technical Guide to Copper Tripeptide-3 (GHK-Cu) Signaling Pathways in Dermal Papilla Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper tripeptide-3 (B1575523), a complex of the peptide Glycyl-L-Histidyl-L-Lysine and copper (II), commonly known as GHK-Cu, is a naturally occurring compound with well-documented regenerative and protective properties. In the context of hair follicle biology, GHK-Cu has emerged as a potent modulator of dermal papilla cells (DPCs), the specialized fibroblasts that regulate hair follicle development and cycling. This technical guide elucidates the core signaling pathways that GHK-Cu activates within DPCs, presenting quantitative data from referenced studies, detailed experimental protocols for investigating these mechanisms, and visual diagrams of the molecular interactions. The primary mechanisms of GHK-Cu in DPCs involve the promotion of proliferation and survival, stimulation of growth factors, modulation of the extracellular matrix, and regulation of key developmental pathways to ultimately support hair growth.
Core Mechanisms of GHK-Cu in Dermal Papilla Cells
GHK-Cu exerts its effects on DPCs through a multi-faceted approach, influencing several critical signaling cascades that govern cell behavior and hair follicle cycling.
-
Stimulation of Proliferation and Inhibition of Apoptosis: GHK-Cu promotes the growth of DPCs and prevents programmed cell death, ensuring a robust population of these critical regulatory cells.[1][2][3][4][5]
-
Angiogenesis and Growth Factor Production: The peptide enhances the formation of new blood vessels and stimulates DPCs to secrete key growth factors, improving nutrient supply to the hair follicle.[1][2][4][5][6][7][8][9]
-
Extracellular Matrix (ECM) Remodeling: GHK-Cu modulates the synthesis and breakdown of ECM components like collagen and glycosaminoglycans, which are essential for maintaining the structural integrity of the follicular environment.[6][10][11][12]
-
Regulation of Key Signaling Pathways: It activates pro-growth pathways like Wnt/β-catenin while inhibiting pathways associated with hair growth cessation, such as TGF-β.[13][14]
Key Signaling Pathways Modulated by GHK-Cu
Anti-Apoptosis Signaling Pathway
GHK-Cu promotes the survival of dermal papilla cells by modulating the expression of key proteins in the apoptotic cascade. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][4][5] This shift prevents the activation of downstream executioner caspases, such as caspase-3, and subsequent cleavage of substrates like PARP, thereby inhibiting apoptosis.[1][4][5]
Figure 1: GHK-Cu Anti-Apoptosis Pathway in DPCs.
Growth Factor and Angiogenesis Signaling
GHK-Cu is a potent stimulator of critical growth factors in DPCs, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][9][14] These growth factors act in a paracrine manner to promote angiogenesis—the formation of new blood vessels around the hair follicle.[2][6][7][8] This enhanced microcirculation increases the delivery of oxygen and nutrients, which is essential for robust hair growth.[2][6][10]
Figure 2: GHK-Cu Stimulation of Growth Factors.
Wnt/β-Catenin and TGF-β Signaling Crosstalk
The hair growth cycle is tightly regulated by a balance between activating signals, like the Wnt/β-catenin pathway, and inhibitory signals, such as the Transforming Growth Factor-β (TGF-β) pathway. GHK-Cu has been found to activate the Wnt/β-catenin pathway, a critical cascade for hair follicle development and regeneration.[13][14] Concurrently, it suppresses TGF-β signaling, which is known to promote the transition of the hair follicle from the anagen (growth) to the catagen (regression) phase.[1][5][13] This dual action shifts the balance towards maintaining the anagen phase and promoting DPC proliferation.
Figure 3: GHK-Cu Modulation of Wnt and TGF-β Pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of Copper Tripeptide-3 on dermal papilla cells as reported in various studies.
Table 1: Effect of AHK-Cu on Dermal Papilla Cell Proliferation and Apoptosis
| Parameter | Concentration | Duration | Result | Reference |
|---|---|---|---|---|
| DPC Proliferation | 10 pM - 10 nM | 24 h | Significant stimulation | [3] |
| DPC Apoptosis | 10 nM | 72 h | 3.48% reduction in apoptotic cells | [3] |
| DPC Proliferation | 10⁻¹² - 10⁻⁹ M | Not Specified | Stimulation of proliferation |[1][4][5] |
Note: AHK-Cu (L-alanyl-L-histidyl-L-lysine-Cu2+) is a form of copper tripeptide.
Table 2: Gene and Protein Expression Changes in DPCs Treated with AHK-Cu
| Target | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|
| Bcl-2 (Protein) | 10 nM | 24 h | Increased expression | [3] |
| Bax (Protein) | 10 nM | 24 h | Decreased expression | [3] |
| Bcl-2/Bax Ratio (Protein) | 10⁻⁹ M | Not Specified | Elevated ratio | [1][4][5] |
| Cleaved Caspase-3 (Protein) | 10⁻⁹ M | Not Specified | Reduced levels | [1][4][5] |
| Cleaved PARP (Protein) | 10⁻⁹ M | Not Specified | Reduced levels | [1][4][5] |
| VEGF (Protein) | Not Specified | Not Specified | Elevated production | [1][4][5] |
| TGF-β1 (Protein) | Not Specified | Not Specified | Decreased secretion |[1][4][5] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of GHK-Cu on dermal papilla cells.
General Experimental Workflow
The investigation of GHK-Cu's effects on DPCs typically follows a standardized workflow from cell isolation and culture to molecular analysis.
Figure 4: General Workflow for DPC Experiments.
Dermal Papilla Cell (DPC) Isolation and Culture
-
Tissue Acquisition: Obtain human scalp tissue from consenting donors.
-
Isolation: Isolate hair follicles from the subcutaneous fat. Dissect the dermal papilla from the base of the hair follicle bulb under a stereomicroscope.[15]
-
Plating: Place the isolated DPs into a cell culture flask.[15]
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Subculture: Once cells reach 80% confluency, harvest them using 0.25% trypsin/EDTA and subculture at a 1:2 ratio.[15] Use cells from early passages (e.g., 3-6) for experiments to maintain their inductive properties.
Cell Proliferation Assay (CCK-8)
-
Seeding: Seed DPCs into a 96-well plate at a density of 2-5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of GHK-Cu (e.g., 10 pM to 100 nM) and a vehicle control.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Culture DPCs in 6-well plates and treat with GHK-Cu as described above.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).[16]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., VEGF, Bcl-2, Bax, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB).[17][18]
-
Thermocycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blotting
-
Protein Extraction: Treat DPCs as described, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound is a potent bioactive agent that positively influences dermal papilla cells, the central regulators of hair follicle function. Through the coordinated activation of pro-growth and survival pathways (Wnt/β-catenin, VEGF, Bcl-2) and the suppression of inhibitory signals (TGF-β, Bax), GHK-Cu creates a favorable microenvironment for hair follicle maintenance and growth. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of GHK-Cu for hair restoration applications.
References
- 1. researchgate.net [researchgate.net]
- 2. inshapemdtx.com [inshapemdtx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. amazing-meds.com [amazing-meds.com]
- 7. salhabpharmacy.com [salhabpharmacy.com]
- 8. GHK-Cu: A Summary of this Peptide in Regenerative Research - Newsroom Panama [newsroompanama.com]
- 9. researchgate.net [researchgate.net]
- 10. revitaltrichology.com [revitaltrichology.com]
- 11. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmicpeptides.com [cosmicpeptides.com]
- 15. Frontiers | Transcriptome Analysis Reveals an Inhibitory Effect of Dihydrotestosterone-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth [frontiersin.org]
- 16. Shh Gene Regulates the Proliferation and Apoptosis of Dermal Papilla Cells to Affect Its Differential Expression in Secondary Hair Follicle Growth Cycle of Cashmere Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene expression profile of human follicle dermal papilla cells in response to Camellia japonica phytoplacenta extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishment and characterization of matched immortalized human frontal and occipital scalp dermal papilla cell lines from androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Copper Tripeptide-3 (GHK-Cu): A Technical Guide to its Role in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper-peptide complex with a well-documented role in wound healing and tissue regeneration. Its mechanism of action is deeply intertwined with the remodeling of the extracellular matrix (ECM), the intricate network of proteins and macromolecules that provides structural and biochemical support to cells. This technical guide provides an in-depth analysis of the multifaceted role of GHK-Cu in ECM remodeling, focusing on its effects on key ECM components, the modulation of critical enzymatic systems, and the underlying signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, detailed experimental protocols are provided for key assays, and cellular signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in the fields of dermatology, regenerative medicine, and drug development.
Introduction
The extracellular matrix is a dynamic and complex environment crucial for tissue homeostasis, development, and repair. Its primary components, including collagen and elastin (B1584352), provide tissues with tensile strength and elasticity. The continuous and regulated turnover of the ECM, a process known as remodeling, is essential for maintaining tissue integrity and function. This process involves a delicate balance between the synthesis of new ECM components by cells like fibroblasts and the degradation of old or damaged components by enzymes such as matrix metalloproteinases (MMPs). Tissue inhibitors of metalloproteinases (TIMPs) play a critical role in regulating MMP activity.[1] An imbalance in ECM remodeling is implicated in various pathological conditions, including fibrosis and the visible signs of aging.
Copper tripeptide-3 (GHK-Cu) has emerged as a potent modulator of ECM remodeling.[2] This small peptide, composed of glycine, histidine, and lysine, has a high affinity for copper(II) ions.[3] GHK-Cu has been shown to stimulate the synthesis of key ECM proteins, including collagen and elastin, while also modulating the activity of MMPs and TIMPs.[4][5] These actions collectively contribute to its regenerative and anti-aging properties.
Effects of GHK-Cu on Extracellular Matrix Components
GHK-Cu exerts a profound influence on the synthesis of several critical components of the extracellular matrix, primarily through its action on dermal fibroblasts.
Collagen Synthesis
Collagen is the most abundant protein in the ECM, providing structural support and tensile strength to tissues. Multiple studies have demonstrated the ability of GHK-Cu to stimulate collagen synthesis. In vitro studies using human dermal fibroblasts have shown a significant increase in collagen production upon treatment with GHK-Cu.[4] Furthermore, clinical studies have substantiated these findings, with one study reporting that topical application of a GHK-Cu containing cream for one month resulted in a significant increase in collagen production in 70% of the treated women, compared to 50% for vitamin C and 40% for retinoic acid.[6]
Elastin Synthesis
Elastin is another crucial ECM protein, responsible for the elasticity and resilience of tissues. GHK-Cu has been shown to upregulate the production of elastin in human dermal fibroblasts.[4] This contributes to the improvement of skin elasticity and the reduction of fine lines and wrinkles.
Glycosaminoglycan and Proteoglycan Synthesis
GHK-Cu also stimulates the synthesis of glycosaminoglycans (GAGs) and proteoglycans, such as decorin.[6][7] GAGs are essential for hydrating the ECM and maintaining its viscoelastic properties. Decorin is a small leucine-rich proteoglycan that plays a role in collagen fibrillogenesis and matrix assembly.
Quantitative Data on ECM Protein Production
The following tables summarize the quantitative effects of GHK-Cu on the production of key ECM proteins as reported in various in vitro studies.
Table 1: Effect of GHK-Cu on Collagen Production by Human Dermal Fibroblasts (HDFa)
| GHK-Cu Concentration | Incubation Time | Collagen Level (µg/ml) (Mean ± SD) |
| Control (0 nM) | 96 hours | 1.25 ± 0.10 |
| 0.01 nM | 96 hours | 1.60 ± 0.12 |
| 1 nM | 96 hours | 1.55 ± 0.11 |
| 100 nM | 96 hours | 1.50 ± 0.09 |
| p<0.05 compared to the control. Data extracted from Badenhorst et al., 2016.[4] |
Table 2: Effect of GHK-Cu on α-Elastin Production by Human Dermal Fibroblasts (HDFa)
| GHK-Cu Concentration | Incubation Time | α-Elastin Level (µg/ml) (Mean ± SD) |
| Control (0 nM) | 96 hours | 0.80 ± 0.07 |
| 0.01 nM | 96 hours | 1.05 ± 0.08 |
| 1 nM | 96 hours | 1.08 ± 0.09 |
| 100 nM | 96 hours | 1.02 ± 0.07 |
| p<0.017 compared to the control. Data extracted from Badenhorst et al., 2016.[4] |
Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Effective ECM remodeling requires a tightly controlled balance between the synthesis of new matrix components and the degradation of existing ones. GHK-Cu plays a crucial role in this process by modulating the expression of both MMPs and their endogenous inhibitors, TIMPs.
In vitro studies have shown that GHK-Cu can increase the expression of MMP-1 and MMP-2 at the mRNA level in human dermal fibroblasts.[4][5] However, it simultaneously upregulates the expression of TIMP-1 and TIMP-2.[4][5] This dual action suggests that GHK-Cu does not simply induce matrix degradation but rather promotes a controlled remodeling process, where the increased expression of TIMPs likely counteracts the elevated MMP levels, leading to a net increase in ECM deposition.
Signaling Pathways Modulated by GHK-Cu
The effects of GHK-Cu on ECM remodeling are mediated through its influence on key intracellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of ECM synthesis and has been identified as a primary target of GHK-Cu.
GHK-Cu has been shown to activate the TGF-β pathway, leading to the upregulation of genes involved in ECM production.[7][8] One proposed mechanism is the ability of GHK-Cu to reverse the age-related decline in TGF-β signaling. For instance, in a study on chronic obstructive pulmonary disease (COPD), where TGF-β pathway activity is diminished, GHK was found to restore the gene expression signature towards a healthier state, consistent with TGF-β activation.[7]
References
- 1. maxanim.com [maxanim.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. peptidesciences.com [peptidesciences.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
The Genesis of a Regenerative Peptide: A Technical Guide to the Discovery and Historical Context of Copper Tripeptide-3 (GHK-Cu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper Tripeptide-3, commonly known as GHK-Cu, is a naturally occurring copper-peptide complex that has garnered significant attention for its regenerative and protective properties. Since its discovery, it has been the subject of extensive research, leading to its use in skincare, wound healing, and hair growth applications. This technical guide provides an in-depth exploration of the seminal discovery of GHK-Cu, the historical scientific landscape in which it was identified, and the foundational experiments that first characterized its biological activities.
Discovery and Initial Identification
The discovery of GHK-Cu is credited to Dr. Loren Pickart, whose research in the early 1970s led to the isolation of this novel tripeptide from human plasma albumin.[1] The initial breakthrough stemmed from an observation that liver cells from older patients exhibited a rejuvenated phenotype when cultured in the blood of younger individuals.[1] This finding suggested the presence of a circulating factor in younger blood that could reverse age-related cellular changes.
The quest to identify this factor culminated in 1973 with the isolation of a small peptide from human serum that demonstrated the ability to prolong the survival of normal liver cells and stimulate the growth of neoplastic liver cells.[2][3][4] Subsequent analysis in 1977 definitively identified the amino acid sequence of this peptide as glycyl-L-histidyl-L-lysine (GHK).[5] Further investigation revealed that GHK has a high affinity for copper (II) ions and naturally exists as a copper complex, GHK-Cu.[1][6]
Historical Scientific Context
The discovery of GHK-Cu occurred during a transformative period in peptide research. The groundwork for peptide chemistry had been laid decades earlier with Emil Fischer's synthesis of the first dipeptide in the early 1900s. A significant milestone was the chemical synthesis of oxytocin (B344502) in 1953, which heralded a new era in understanding the biological roles of peptides.
By the 1970s, the field was rapidly advancing, buoyed by the development of techniques like solid-phase peptide synthesis. This innovation dramatically simplified the process of creating peptides, enabling researchers to synthesize and study a wide array of these molecules. The discovery of numerous biologically active peptides during this time, including various hormones and neuropeptides, fueled the search for other endogenous peptides with physiological functions. It was within this dynamic scientific environment that Dr. Pickart embarked on his research, ultimately leading to the identification of GHK-Cu.
Early Experimental Characterization
The initial characterization of GHK-Cu focused on its effects on cell growth and its interaction with copper. The foundational experiments laid the groundwork for understanding its biological significance.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from the seminal research on GHK-Cu.
Table 1: Effect of GHK-Cu on Collagen Synthesis in Fibroblast Cultures
| GHK-Cu Concentration (M) | Stimulation of Collagen Synthesis |
| 10⁻¹² | Initiation of stimulation |
| 10⁻¹¹ | Continued stimulation |
| 10⁻⁹ | Maximal stimulation |
Data extracted from Maquart et al., FEBS Letters, 1988.[7]
Table 2: Physicochemical Properties of GHK and Copper Binding
| Parameter | Value | Reference |
| GHK Binding Constant for Cu(II) (log10) | 16.44 | [1] |
| Albumin Binding Constant for Cu(II) (log10) | 16.2 | [1] |
Experimental Protocols
Protocol 1: Isolation of GHK from Human Plasma (Conceptual Reconstruction)
The precise, detailed protocol from the original 1973 publication is not fully available in the public domain. However, based on common biochemical techniques of the era and descriptions in subsequent papers, a conceptual reconstruction of the likely methodology is as follows:
-
Plasma Fractionation: Human plasma was likely subjected to a series of fractionation steps to separate its components. This may have involved techniques such as Cohn fractionation, which uses ethanol (B145695) precipitation at low temperatures to separate plasma proteins.
-
Albumin Isolation: The albumin fraction, being the most abundant protein in plasma, would have been isolated.
-
Peptide Extraction: The albumin fraction would then be treated to release any bound peptides. This could have involved methods like acid extraction or enzymatic digestion.
-
Chromatographic Separation: The resulting mixture would be subjected to multiple rounds of chromatography to separate the peptides based on their physicochemical properties (e.g., size, charge). Techniques likely used include gel filtration and ion-exchange chromatography.
-
Bioassay-Guided Fractionation: At each step of the purification process, the different fractions would be tested for their biological activity using the liver cell culture assay (as described below). Fractions showing the desired activity (i.e., rejuvenation of older liver cells) would be selected for further purification.
-
Peptide Sequencing: Once a pure, active peptide was isolated, its amino acid sequence would be determined using methods available at the time, such as Edman degradation.
Protocol 2: Liver Cell Culture Bioassay (Conceptual Reconstruction)
-
Cell Culture: Primary hepatocytes (liver cells) from both young and old donors, or established liver cell lines, would be cultured in a suitable growth medium.
-
Treatment: The cultured cells would be incubated with either whole plasma from donors of different ages or with the purified fractions from the plasma isolation protocol.
-
Assessment of Cellular Phenotype: The effects of the treatments on the liver cells would be assessed by measuring various cellular parameters. These could include:
-
Protein Synthesis: Measured by the incorporation of radiolabeled amino acids.
-
DNA Synthesis: Measured by the incorporation of radiolabeled thymidine, indicating cell proliferation.
-
Cell Survival and Viability: Assessed by microscopy and cell counting.
-
-
Identification of Active Fractions: Fractions that induced the "younger" phenotype in older liver cells were identified as containing the active factor.
Protocol 3: Collagen Synthesis Assay (Maquart et al., 1988)
-
Cell Culture: Human fibroblasts were cultured in vitro.
-
Treatment: The fibroblast cultures were treated with varying concentrations of the GHK-Cu complex.
-
Metabolic Labeling: The cells were incubated with a radiolabeled precursor for collagen, such as [³H]proline.
-
Collagen Isolation and Quantification: After incubation, the amount of newly synthesized, radiolabeled collagen was isolated from the cell culture medium and the cell layer. The radioactivity incorporated into collagen was then measured to quantify the rate of collagen synthesis.
-
Data Analysis: The amount of collagen synthesized in the GHK-Cu-treated cultures was compared to that in control (untreated) cultures to determine the stimulatory effect.
Early Proposed Signaling Pathway and Mechanism of Action
In the early stages of research, the prevailing hypothesis for GHK-Cu's mechanism of action centered on its ability to modulate copper homeostasis. The 1980 paper by Pickart and colleagues in Nature proposed that GHK, due to its high affinity for copper, could act as a carrier molecule, facilitating the uptake of this essential trace element into cells.[6] This was a significant departure from the then-predominant view of peptide hormones acting solely through cell surface receptors. The proposed mechanism suggested a more direct role for the peptide in cellular metabolism.
The similarity between the copper-binding site of GHK and that of albumin, the primary copper-carrying protein in the blood, lent credence to this hypothesis.[1] It was postulated that GHK could acquire copper from albumin and deliver it to cells in a bioavailable form.
Visualizations
Caption: Experimental workflow for the discovery and initial characterization of GHK-Cu.
Caption: Early proposed signaling pathway for GHK-Cu, emphasizing its role in copper transport.
Conclusion
The discovery of this compound by Dr. Loren Pickart was a landmark achievement in the field of peptide research. It emerged from a period of intense scientific inquiry into the molecular basis of aging and regeneration. The initial characterization of GHK-Cu as a copper-binding peptide that could influence cellular growth and collagen synthesis laid the foundation for decades of subsequent research. While our understanding of its mechanisms of action has evolved to include complex gene-regulatory effects, the seminal work of the 1970s and 1980s remains a cornerstone of our knowledge of this remarkable regenerative molecule. This guide provides a historical and technical touchstone for researchers and professionals seeking to understand the origins and foundational science of GHK-Cu.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. Tripeptide in human serum which prolongs survival of normal liver cells and stimulates growth in neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pickart, L. and Thaler, M.M. (1973) Tripeptide in Human Serum which Prolongs Survival of Normal Liver Cells and Stimulates Growth in Neoplastic Liver. Nature New Biology, 243, 85-87. - References - Scientific Research Publishing [scirp.org]
- 4. A Tripeptide from Human Serum which Enhances the Growth of Neoplastic ... - Loren Ralph Pickart - Google 圖書 [books.google.com.hk]
- 5. Growth-modulating serum tripeptide is glycyl-histidyl-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth-modulating plasma tripeptide may function by facilitating copper uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Copper Tripeptide-3 (GHK-Cu): A Comprehensive Analysis of Gene Expression in Fibroblasts
An In-depth Technical Guide for Researchers and Drug Development Professionals
The naturally occurring copper peptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), has garnered significant attention in the fields of regenerative medicine and dermatology for its potent tissue remodeling and protective properties. Initially isolated from human plasma, its concentration has been observed to decline with age.[1][2] Extensive research has demonstrated that GHK-Cu's therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of genes within dermal fibroblasts, effectively influencing cellular processes critical for skin health and repair.[1][2] This technical guide provides a detailed overview of the gene expression analysis of Copper Tripeptide-3 in fibroblasts, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Data Presentation: Quantitative Gene Expression Analysis
Comprehensive studies utilizing microarray and RNA-sequencing have revealed that GHK-Cu treatment can influence the expression of over 4,000 genes in human fibroblasts.[1] This represents a significant portion of the expressed genome, highlighting the peptide's widespread impact on cellular function. The number of human genes stimulated or suppressed by GHK with a change greater than or equal to 50% is 31.2%.[3][4] GHK has been shown to increase gene expression in 59% of these affected genes while suppressing it in 41%.[3] The following tables summarize the key quantitative changes in gene expression observed in fibroblasts upon treatment with GHK-Cu.
Table 1: Upregulation of Extracellular Matrix (ECM) and Related Genes
| Gene/Protein | Fold/Percent Increase | Cell Type | Experimental Context | Reference |
| Collagen | 70% increase in synthesis | Human Fibroblasts | In combination with LED irradiation | [3][5] |
| Collagen I & III | Increased expression | Rat experimental wounds | Injected with GHK-Cu | [6] |
| Elastin | 40-60% increase in expression | GHK-Cu-treated fibroblasts | --- | [1] |
| Fibronectin | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |
| Proteoglycans | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |
| Glycosaminoglycans | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |
| Dermatan Sulfate | Increased synthesis | Cultured Fibroblasts | GHK-Cu treatment | [6] |
| Chondroitin Sulfate | Increased synthesis | Cultured Fibroblasts | GHK-Cu treatment | [6] |
| Decorin | Increased production | Cultured Fibroblasts | GHK-Cu treatment | [6] |
| Integrin beta 1 | Elevated expression | Lung fibroblasts from COPD patients | GHK or TGF-β treatment | [3][5] |
| Integrins & p63 | Markedly increased expression | Epidermal basal cells | GHK-Cu treatment | [3][5] |
Table 2: Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
| Gene/Protein | Modulation | Concentration | Cell Type | Reference |
| MMP-1 | Increased gene expression | 0.01 nM | Human adult dermal fibroblasts | [3] |
| MMP-2 | Increased gene expression | 0.01 nM | Human adult dermal fibroblasts | [3] |
| TIMP-1 | Increased expression | All concentrations (0.01, 1, 100 nM) | Human adult dermal fibroblasts | [3] |
| TIMP-1 | ~25% increase in mRNA expression | 2 µM | Dermal fibroblasts from aged donors | [1] |
| TIMP-2 | Modulated expression | --- | Tissue-specific patterns | [1] |
Table 3: Regulation of Growth Factors and Cytokines
| Gene/Protein | Modulation | Experimental Context | Reference |
| Basic Fibroblast Growth Factor (bFGF) | 230% increase in production | Human Fibroblasts in combination with LED | [3][5] |
| Vascular Endothelial Growth Factor (VEGF) | Significantly more production | Irradiated fibroblasts treated with GHK-Cu | [7] |
| Transforming Growth Factor-beta (TGF-β) | No significant change in production | Irradiated fibroblasts treated with GHK-Cu | [6][7] |
| Interleukin 6 (IL-6) | Decreased secretion | Normal human dermal fibroblasts | [8] |
Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its influence on gene expression by modulating several key intracellular signaling pathways. These interconnected networks regulate a multitude of cellular functions, from proliferation and survival to matrix synthesis and inflammation.
Key Signaling Pathways:
-
Transforming Growth Factor-beta (TGF-β) Pathway: GHK-Cu can activate the TGF-β pathway, which plays a crucial role in stimulating the synthesis of extracellular matrix components like collagen and fibronectin.[1][9] This is particularly evident in its ability to restore the function of fibroblasts in conditions like COPD by up-regulating genes in this pathway.[3][5]
-
PI3K/Akt Pathway: This pathway is activated by GHK-Cu and is essential for promoting cell survival and inhibiting apoptosis (programmed cell death).[1]
-
MAPK Pathways (ERK1/2, p38, JNK): GHK-Cu's influence on these pathways is context-dependent. It can cause modest activation of ERK1/2, which supports cell proliferation, while suppressing p38 and JNK activation under inflammatory conditions, contributing to its anti-inflammatory effects.[1]
-
Wnt Signaling Pathway: This pathway, involved in cell fate and proliferation, is also modulated by GHK-Cu.[1]
-
p53 Pathway: GHK-Cu influences the p53 pathway, which is critical for cellular stress responses and DNA damage repair.[1]
Experimental Protocols
This section provides a generalized methodology for analyzing the effects of GHK-Cu on gene expression in fibroblasts.
Fibroblast Cell Culture and GHK-Cu Treatment
-
Cell Lines: Primary human dermal fibroblasts (HDFs) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
GHK-Cu Treatment: A stock solution of GHK-Cu is prepared in sterile water or phosphate-buffered saline (PBS). Cells are seeded in culture plates and allowed to adhere. The medium is then replaced with a serum-free or low-serum medium containing various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM).[3] A vehicle control (medium without GHK-Cu) is run in parallel. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
RNA Isolation and Quantification
-
RNA Extraction: Total RNA is isolated from both GHK-Cu-treated and control fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using spin columns.
-
RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.
Genome-Wide Expression Profiling: Microarray or RNA-Sequencing (RNA-Seq)
-
Library Preparation (for RNA-Seq): The extracted RNA is used to construct a cDNA library. This involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Microarray Hybridization: For microarray analysis, the labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Sequencing (for RNA-Seq): The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw data from either platform is processed, normalized, and statistically analyzed to identify differentially expressed genes between the GHK-Cu-treated and control groups. This often involves using specialized bioinformatics software and databases like the Connectivity Map (cMap).[6]
Conclusion
This compound is a powerful modulator of gene expression in fibroblasts, influencing a vast number of genes involved in critical cellular processes. Its ability to upregulate extracellular matrix components, regulate the balance of metalloproteinases and their inhibitors, and modulate key signaling pathways underscores its significant potential in tissue regeneration and anti-aging applications. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of GHK-Cu. Future research focusing on the precise molecular mechanisms and the interplay between different signaling pathways will continue to unravel the full potential of this intriguing peptide.
References
- 1. deltapeptides.com [deltapeptides.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 9. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Copper Tripeptide-3 and its Bifurcated Influence on Transforming Growth Factor-Beta1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper-peptide complex with a well-documented role in wound healing and tissue regeneration. Its interaction with transforming growth factor-beta1 (TGF-β1), a pleiotropic cytokine central to cellular growth, differentiation, and extracellular matrix synthesis, is complex and context-dependent. This technical guide provides an in-depth analysis of the current scientific understanding of how GHK-Cu modulates TGF-β1 signaling, presenting a bifurcated mechanism of action. In certain pathological states, such as chronic obstructive pulmonary disease (COPD), GHK-Cu has been shown to upregulate the TGF-β1 pathway, restoring tissue repair mechanisms. Conversely, in the context of dermal wound healing and fibrosis, GHK-Cu has demonstrated an inhibitory effect on TGF-β1 secretion, suggesting a role in preventing excessive scar formation. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.
Introduction
Copper tripeptide-3 (GHK-Cu) is a small, naturally occurring peptide with the amino acid sequence glycyl-L-histidyl-L-lysine, complexed with a copper (II) ion. First identified in human plasma, its concentration has been observed to decline with age. GHK-Cu has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and regenerative effects.
Transforming growth factor-beta1 (TGF-β1) is a critical signaling protein that plays a multifaceted role in tissue homeostasis, wound repair, and immune regulation. Dysregulation of TGF-β1 signaling is implicated in a variety of pathological conditions, including fibrosis, cancer, and autoimmune diseases. The intricate relationship between GHK-Cu and TGF-β1 presents a promising avenue for therapeutic intervention. This guide will explore the dual nature of this interaction, providing a detailed examination of the molecular mechanisms and experimental evidence.
The Dichotomous Effect of this compound on TGF-β1
The influence of GHK-Cu on TGF-β1 is not monolithic; rather, it exhibits a context-dependent duality, either activating or inhibiting the pathway based on the cellular environment and pathological state.
Upregulation of the TGF-β1 Pathway in Tissue Repair
In conditions characterized by impaired tissue repair, such as emphysema in Chronic Obstructive Pulmonary Disease (COPD), GHK-Cu has been shown to restore the functionality of the TGF-β1 pathway. A study by Campbell et al. (2012) demonstrated that GHK could reverse the gene-expression signature associated with emphysematous destruction in lung fibroblasts from COPD patients. This reversal was consistent with an activation of the TGF-β pathway, suggesting that GHK-Cu can re-establish normal tissue remodeling processes in a deficient environment.[1]
Downregulation of TGF-β1 Secretion in Fibrosis and Scarring
Conversely, in the context of dermal wound healing, GHK-Cu has been observed to decrease the secretion of TGF-β1. This is particularly relevant in the prevention of hypertrophic scars and fibrosis, where excessive TGF-β1 activity is a key driver. Studies by McCormack et al. (2001) and Gruchlik et al. (2014) have provided quantitative evidence of this inhibitory effect in human dermal fibroblasts.[2][3] This suggests that GHK-Cu can modulate the wound healing process to favor regeneration over scar formation.
Quantitative Data on the Effect of GHK-Cu on TGF-β1
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of GHK-Cu on TGF-β1.
Table 1: In Vitro Effects of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts
| Cell Type | GHK-Cu Concentration | Treatment Duration | Effect on TGF-β1 Secretion | Reference |
| Normal Dermal Fibroblasts | 1 x 10-9 mol/L | 24 hours | Similar trend to keloid-producing fibroblasts (decrease) | McCormack et al., 2001[2] |
| Keloid-Producing Dermal Fibroblasts | 1 x 10-9 mol/L | 24 hours | Statistically significant decrease (P<.05) | McCormack et al., 2001[2] |
| Normal Dermal Fibroblasts (IGF-2 stimulated) | 1 nM | Not Specified | Decreased IGF-2-dependent TGF-β1 secretion | Gruchlik et al., 2014 |
Table 2: In Vivo Effects of GHK on TGF-β1 Expression in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| GHK Dosage | Treatment Duration | Effect on TGF-β1 Protein and mRNA Levels | Reference |
| 2.6 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |
| 26 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |
| 260 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |
Signaling Pathways
The interaction of GHK-Cu with the TGF-β1 signaling pathway is multifaceted. The following diagrams illustrate the canonical TGF-β1/Smad pathway and a proposed model for GHK-Cu's modulatory role.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on the available information.
In Vitro Study: Effect of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts
-
Objective: To quantify the effect of GHK-Cu on TGF-β1 secretion by normal and keloid-producing human dermal fibroblasts.
-
Reference: Based on the methodology described by McCormack et al. (2001).
Experimental Workflow
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The effect of copper tripeptide and tretinoin on growth factor production in a serum-free fibroblast model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of copper tripeptide and tretinoin on growth factor production in a serum-free fibroblast model. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Copper Tripeptide-3 (GHK-Cu) In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper peptide complex first identified in human plasma.[1] It has garnered significant attention in the fields of regenerative medicine, dermatology, and drug development due to its diverse biological activities. In vitro studies have demonstrated its role in promoting wound healing, stimulating collagen and glycosaminoglycan synthesis, and exerting antioxidant and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for in vitro cell culture experiments designed to investigate the multifaceted effects of Copper tripeptide-3.
Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its effects on different cell types and biological processes.
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Dermal Fibroblasts | 10-100 μM | 3 days | Increased growth and viability. | [3][4] |
| Human Dermal Papilla Cells | 10 pM - 10 nM | 24 hours | Significantly stimulated proliferation. | [3][4] |
| Human Dermal Papilla Cells | 10 nM | 72 hours | Reduced the number of apoptotic cells by 3.48%. | [3][4] |
Table 2: Effects of this compound on Extracellular Matrix (ECM) Synthesis
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Dermal Fibroblasts | 10-100 μM | 3 days | Stimulated the formation of collagen type I by 300% compared to control. | [3][4] |
| Skin Fibroblasts | Picomolar to Nanomolar | Not Specified | Stimulated the synthesis of collagen. | [2] |
| Skin Fibroblasts | Not Specified | Not Specified | Increased accumulation of total proteins and glycosaminoglycans. | [2] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Type | Treatment | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced | Decreased TNF-α and IL-6 production. | [5][6] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced | Reduced Reactive Oxygen Species (ROS) production and increased Superoxide Dismutase (SOD) activity. | [5][6] |
| THP-1 Macrophage-like cells | Lipopolysaccharide (LPS)-activated | Modulated the levels of proinflammatory cytokines TNF-α and IL-1β. | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.
Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (GHK-Cu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh serum-free DMEM. Prepare serial dilutions of this compound in serum-free DMEM at concentrations ranging from 1 pM to 100 µM. Add 100 µL of the respective concentrations to the wells. Include a vehicle control (serum-free DMEM without GHK-Cu).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Cell Proliferation Assay Workflow
Protocol 2: Collagen Synthesis Assay (Sirius Red Staining)
This protocol measures the effect of this compound on collagen production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (GHK-Cu)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.01 N Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (B78521) (NaOH)
-
24-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to confluence. Replace the medium with serum-free DMEM and treat with various concentrations of this compound (e.g., 10-100 µM) for 3 days.[4]
-
Cell Lysis and Staining:
-
Wash the cell layers with PBS.
-
Add 500 µL of Sirius Red dye solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate the unbound dye and wash the wells five times with 0.01 N HCl to remove non-specifically bound dye.
-
-
Elution: Add 500 µL of 0.5 M NaOH to each well to elute the bound dye.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of collagen to quantify the amount of collagen produced in each sample.
Collagen Synthesis Assay Workflow
Protocol 3: Wound Healing Scratch Assay
This protocol assesses the effect of this compound on the migration of human dermal fibroblasts, simulating the process of wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (GHK-Cu)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HDFs in 6-well or 12-well plates and allow them to grow to 95-100% confluence.[8]
-
Inhibit Proliferation (Optional): To ensure that wound closure is due to cell migration and not proliferation, you can pre-treat the cells with Mitomycin C (10 µg/mL) for 2 hours.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[8]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[9] Replace the medium with serum-free DMEM containing different concentrations of this compound.
-
Image Acquisition: Immediately capture images of the scratch at time 0 (T=0). Place the plate in an incubator and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[8]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Scratch Assay Workflow
Protocol 4: Anti-inflammatory Assay in Macrophages (LPS-induced)
This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (GHK-Cu)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the GHK-Cu treated groups to the LPS-only group to determine the percentage of inhibition.
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways. The following diagram illustrates a proposed mechanism for its anti-inflammatory action.
GHK-Cu Anti-inflammatory Pathway
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for further details.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Copper Tripeptide-3 (GHK-Cu) in Hair Growth Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper Tripeptide-3, also known as GHK-Cu, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine.[1] First identified in human plasma, GHK-Cu levels have been observed to decline with age.[2] This peptide has garnered significant scientific interest for its regenerative and protective properties, particularly in the context of skin and hair follicle health.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for in-depth research and development in the field of hair restoration.[3][4]
GHK-Cu's effects on hair follicles are attributed to its ability to stimulate cellular regeneration, modulate inflammatory responses, and influence key signaling pathways involved in hair growth.[3][4][5] These application notes provide a comprehensive overview of GHK-Cu's role in hair growth research, including quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Mechanism of Action
GHK-Cu promotes hair growth through a variety of biological pathways:
-
Stimulation of Hair Follicle Cells: Research indicates that GHK-Cu activates dermal papilla cells, which are crucial in regulating hair follicle development and growth.[3]
-
Extension of the Anagen (Growth) Phase: GHK-Cu helps to prolong the anagen phase of the hair cycle, allowing for longer and thicker hair growth.[3][4]
-
Anti-inflammatory Properties: By reducing the presence of inflammatory cytokines, GHK-Cu fosters a healthier scalp environment conducive to hair growth.[3]
-
Improved Blood Circulation: The peptide promotes angiogenesis, the formation of new blood vessels, which enhances the delivery of oxygen and nutrients to the hair follicles.[3]
-
Collagen and Extracellular Matrix Production: GHK-Cu stimulates the synthesis of collagen and other extracellular matrix components, which provide structural support to the hair follicles.[6]
-
Modulation of DHT Effects: While not a direct DHT blocker, some studies suggest that GHK-Cu may reduce the sensitivity of hair follicles to dihydrotestosterone (B1667394) (DHT), a key hormone implicated in androgenetic alopecia.[3]
Data Presentation
The following tables summarize the quantitative data from various studies investigating the efficacy of GHK-Cu in promoting hair growth.
Table 1: Clinical Trial Data - Topical GHK-Cu for Androgenetic Alopecia
| Parameter | GHK-Cu Treatment Group | Placebo Group | Study Duration | Reference |
| Hair Count Increase | 38% | - | 6 months | [7] |
A 2020 double-blind, placebo-controlled study with 60 participants with androgenetic alopecia demonstrated a significant increase in hair count in the GHK-Cu group.[7]
Table 2: In Vitro and Ex Vivo Study Data
| Experimental Model | GHK-Cu Concentration | Observed Effect | Reference |
| Human Hair Follicles (ex vivo) | 10-12 M - 10-9 M | Stimulated elongation | [8] |
| Human Dermal Papilla Cells (in vitro) | 10-12 M - 10-9 M | Stimulated proliferation | [8] |
| Human Dermal Papilla Cells (in vitro) | 10-9 M | Reduced number of apoptotic cells | [8] |
These studies highlight the direct effects of AHK-Cu (a related copper tripeptide) on hair follicle length and dermal papilla cell viability.
Key Signaling Pathways
GHK-Cu's influence on hair growth is mediated through several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for hair follicle morphogenesis and regeneration. GHK-Cu is believed to activate this pathway in dermal papilla cells, leading to the proliferation and differentiation of hair follicle stem cells.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a cytokine that can prematurely push hair follicles into the catagen (regression) phase. GHK-Cu has been shown to down-regulate TGF-β1, thereby helping to maintain the anagen phase.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. By stimulating VEGF production, GHK-Cu improves blood flow to the hair follicle, ensuring an adequate supply of nutrients and oxygen.
Experimental Protocols
The following are generalized protocols for key experiments in GHK-Cu hair growth research. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
In Vitro Study: Proliferation of Human Dermal Papilla Cells (HFDPCs)
This protocol outlines the steps for assessing the effect of GHK-Cu on the proliferation of HFDPCs.
Methodology:
-
Cell Culture: Human Follicle Dermal Papilla Cells (HFDPCs) are cultured in a specialized growth medium.[9]
-
Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Treatment: The culture medium is replaced with serum-free medium containing various concentrations of GHK-Cu (e.g., 10-12 M to 10-9 M) or a vehicle control.[8]
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours).
-
Proliferation Assay: Cell proliferation is quantified using a standard method such as the MTT assay.
In Vivo Study: C57BL/6 Mouse Model for Hair Regrowth
The C57BL/6 mouse is a common model for studying hair follicle cycling, as their hair growth occurs in synchronized waves.
Methodology:
-
Animal Model: 7-week-old C57BL/6 mice are used.[10]
-
Anagen Induction: The dorsal hair of the mice is depilated to synchronize the hair follicles in the telogen (resting) phase. The subsequent appearance of dark skin pigmentation indicates the entry into the anagen (growth) phase.[10]
-
Topical Application: A solution of GHK-Cu, a vehicle control, and a positive control (e.g., minoxidil) are applied topically to the depilated area daily.
-
Observation and Analysis: Hair regrowth is monitored and documented through photography at regular intervals. At the end of the study period (e.g., 28 days), skin samples are collected for histological analysis to determine the number and stage of hair follicles.[10]
Conclusion
This compound (GHK-Cu) presents a compelling area of investigation for hair growth research due to its multifaceted mechanism of action that addresses various factors contributing to hair loss. The available data from in vitro, ex vivo, and clinical studies suggest its potential to stimulate hair follicle activity and promote a healthy scalp environment. The provided protocols offer a foundational framework for researchers to further explore the efficacy and mechanisms of GHK-Cu in the context of hair restoration. Further large-scale, controlled clinical trials are warranted to fully elucidate its therapeutic potential for various types of alopecia.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revitaltrichology.com [revitaltrichology.com]
- 4. maneup.us [maneup.us]
- 5. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 6. salhabpharmacy.com [salhabpharmacy.com]
- 7. tressless.com [tressless.com]
- 8. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol [sigmaaldrich.com]
- 10. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Copper Tripeptide-3 (GHK-Cu) Formulations in Skin Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and evaluating topical formulations of Copper Tripeptide-3 (GHK-Cu) for skin penetration. The protocols outlined below are intended for in vitro studies, which are crucial for assessing the efficacy and delivery of this potent regenerative peptide.
Introduction
This compound, a complex of copper and the peptide glycyl-L-histidyl-L-lysine (GHK), is a naturally occurring compound that has garnered significant attention in dermatology and cosmetology for its anti-aging and wound healing properties.[1][2] Its therapeutic effects are largely dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, to reach the viable epidermis and dermis. Therefore, in vitro skin permeation studies are essential for the development and optimization of topical GHK-Cu formulations.
The most common method for evaluating the skin penetration of topical formulations is the Franz diffusion cell system.[3] This in vitro method utilizes excised human or animal skin to model the permeation of active ingredients from a donor compartment, through the skin, and into a receptor fluid.[3]
Key Biological Activities of GHK-Cu in Skin
GHK-Cu's benefits for the skin are multifaceted, primarily stemming from its ability to:
-
Stimulate Extracellular Matrix Production: It promotes the synthesis of collagen and elastin, which are vital for skin firmness and elasticity.[4]
-
Promote Wound Healing: GHK-Cu attracts immune and endothelial cells to the site of injury, accelerating the healing process.
-
Anti-Inflammatory and Antioxidant Effects: It helps to reduce inflammation and combat oxidative stress, both of which contribute to skin aging.
-
Angiogenesis: It supports the formation of new blood vessels, which is crucial for skin regeneration.
Experimental Protocols
Protocol 1: Preparation of a Topical GHK-Cu Serum Formulation
This protocol describes the preparation of a basic serum formulation containing GHK-Cu, suitable for skin penetration studies.
Materials:
-
GHK-Cu powder (Cosmetic grade, ≥99% purity)
-
Hyaluronic Acid (Low molecular weight)
-
Glycerin
-
Phenoxyethanol (as a preservative)
-
Purified water (USP grade)
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Hydration of Hyaluronic Acid: In a beaker, disperse 1g of Hyaluronic Acid powder in 50 mL of purified water. Allow it to hydrate (B1144303) for at least one hour, or until a clear gel is formed.
-
Preparation of the GHK-Cu Solution: In a separate beaker, dissolve the desired amount of GHK-Cu powder (e.g., 1g for a 1% formulation) in 40 mL of purified water with gentle stirring.
-
Combining the Phases: Slowly add the GHK-Cu solution to the hydrated Hyaluronic Acid gel while continuously stirring.
-
Addition of Humectant and Preservative: Add 5g of Glycerin and 1g of Phenoxyethanol to the mixture.
-
Final Volume Adjustment: Add purified water to bring the total volume to 100 mL.
-
pH Adjustment: Measure the pH of the final formulation and adjust to a skin-compatible pH of 5.5-6.0 using a suitable pH adjuster if necessary.
-
Homogenization: Stir the final mixture for an additional 30 minutes to ensure homogeneity. Store the formulation in an airtight, light-resistant container at 4°C.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the methodology for assessing the skin penetration of the prepared GHK-Cu formulation using Franz diffusion cells.
Materials:
-
Franz diffusion cells (with a known diffusion area)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor fluid: Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
-
Water bath or heating block to maintain 37°C
-
Syringes and needles for sampling
-
The prepared GHK-Cu topical formulation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for analysis
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, carefully remove any subcutaneous fat.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor fluid.
-
Equilibration: Fill the receptor compartment with pre-warmed (37°C) PBS. Allow the system to equilibrate for 30 minutes.
-
Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the GHK-Cu formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the collected samples for GHK-Cu concentration using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of GHK-Cu permeated through the skin at each time point and plot it against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the curve.
Data Presentation
The following tables summarize quantitative data related to GHK-Cu formulations and their skin permeation characteristics.
Table 1: Example Topical GHK-Cu Formulations
| Ingredient | Formulation A (Serum) | Formulation B (Cream) | Formulation C (Liposomal) |
| GHK-Cu | 1.0% | 1.5% | 1.0% |
| Hyaluronic Acid | 1.0% | 0.5% | - |
| Glycerin | 5.0% | 10.0% | 3.0% |
| Phospholipids | - | - | 5.0% |
| Cetearyl Alcohol | - | 5.0% | - |
| Stearic Acid | - | 3.0% | - |
| Preservative | 1.0% | 1.0% | 1.0% |
| Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |
Table 2: Summary of In Vitro Skin Permeation Data for GHK-Cu
| Formulation Type | Skin Model | GHK-Cu Concentration | Permeability Coefficient (Kp) (cm/h) | Cumulative Amount Permeated at 24h (µg/cm²) | Reference |
| Aqueous Solution | Dermatomed Human Skin | 0.68% | Not Reported | 200-250 | |
| Ionic Liquid Microemulsion | Ex vivo Mouse Skin | Not Specified | Not Reported | 3.9-fold higher than PBS | |
| Arginine-Conjugated GHK | 3D Human Reconstructed Skin | Not Specified | Not Reported | ~7-fold higher than GHK | |
| Liposomal Formulation | Not Specified | Not Specified | Not Reported | 5-fold greater dermal concentration |
Visualizations
References
Application Notes and Protocols for Copper Tripeptide-3 in Dermal Papilla Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Copper Tripeptide-3 (GHK-Cu) and its analogs, such as AHK-Cu, in in-vitro assays utilizing human dermal papilla cells (DPCs). The following protocols are based on established research and are intended to assist in the investigation of the proliferative, anti-apoptotic, and signaling effects of these peptides, which are crucial for hair follicle regeneration and the development of novel hair loss therapies.
Introduction
Dermal papilla cells are specialized mesenchymal cells located at the base of the hair follicle that play a pivotal role in regulating hair growth and cycling.[1][2] this compound, a naturally occurring copper-peptide complex, has garnered significant attention for its potential to stimulate hair growth.[3][4] In vitro studies have demonstrated that it can promote the proliferation of DPCs and protect them from apoptosis, key mechanisms for maintaining a healthy hair growth cycle.[1] These peptides are known to influence various signaling pathways, including the Wnt/β-catenin pathway, and modulate the expression of growth factors like Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are critical for hair follicle development and maintenance.
Effective Concentrations of this compound in Dermal Papilla Cell Assays
The following table summarizes the effective concentrations of a this compound analog, L-alanyl-L-histidyl-L-lysine-Cu2+ (AHK-Cu), as determined in key in-vitro studies on human dermal papilla cells.
| Assay | Peptide | Effective Concentration Range | Observed Effect | Reference |
| Cell Proliferation | AHK-Cu | 10⁻¹² M to 10⁻⁹ M (1 pM to 1 nM) | Stimulation of DPC proliferation | Pyo et al., 2007 |
| Apoptosis Inhibition | AHK-Cu | 10⁻⁹ M (1 nM) | Reduction of apoptotic DPCs | Pyo et al., 2007 |
Experimental Protocols
Herein are detailed protocols for the culture of human dermal papilla cells and the performance of key assays to evaluate the efficacy of this compound.
Culture of Human Dermal Papilla Cells (DPCs)
This protocol outlines the standard procedure for the culture of primary human DPCs.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPC)
-
Follicle Dermal Papilla Cell Growth Medium
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Culture flasks, plates, and other sterile consumables
Protocol:
-
Thawing of Cryopreserved DPCs:
-
Rapidly thaw the vial of cryopreserved DPCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed DPC Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh DPC Growth Medium.
-
-
Cell Seeding and Culture:
-
Plate the cells in a T-75 culture flask at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add Trypsin/EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with DPC Growth Medium containing FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density. For most experiments, DPCs at passages 3-6 are recommended to maintain their hair-inductive capacity.
-
Dermal Papilla Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well culture plates
-
DPCs cultured as described above
-
This compound (or analog) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed DPCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DPC Growth Medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in DPC Growth Medium (e.g., from 10⁻¹² M to 10⁻⁷ M).
-
Replace the medium in the wells with 100 µL of the prepared peptide solutions. Include a vehicle control (medium without peptide).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well culture plates
-
DPCs cultured as described above
-
This compound (or analog)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed DPCs in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10⁻⁹ M) for a specified time (e.g., 72 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
Materials:
-
DPCs treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated and control DPCs with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Calculate the Bcl-2/Bax ratio to assess the anti-apoptotic effect.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the experimental workflows described above.
References
Application Notes and Protocols: Copper Tripeptide-3 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper tripeptide-3 (B1575523), which includes variants like GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Cu) and AHK-Cu (Alanine-L-Histidyl-L-Lysine-Cu), is a well-documented bioactive peptide with a high affinity for copper ions.[1][2][3][4] It is recognized for its role in tissue regeneration, wound healing, anti-inflammatory processes, and stimulation of collagen synthesis.[1] These properties make it a molecule of significant interest for in vitro research in fields such as dermatology, regenerative medicine, and cosmetology. Proper solubilization and handling are critical to ensure the peptide's stability and bioactivity for reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the solubilization and use of Copper tripeptide-3 in in vitro experiments.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for preparing stock solutions for in vitro studies. The following table summarizes the quantitative solubility data for this compound (specifically noted as AHK-Cu in one source) in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Water (H₂O) | ≥ 43.75 mg/mL | ≥ 105.19 mM | Saturation point was not reached. | |
| DMSO | 4.38 mg/mL | 10.53 mM | Requires sonication for dissolution. |
Note: The molecular weight of AHK-Cu is 415.93 g/mol .
Experimental Protocols
Storage and Handling of Lyophilized Powder
Proper storage of lyophilized this compound is essential to maintain its integrity and bioactivity.
-
Long-term Storage: For long-term storage (months to years), the lyophilized powder should be stored at -20°C or -80°C in a sealed container, protected from light and moisture.
-
Short-term Storage: For short-term storage (days to weeks), refrigeration at 4°C is acceptable.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Handle the powder in a clean, dry environment.
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
Lyophilized this compound powder
-
Sterile, endotoxin-free water (e.g., cell culture grade water, WFI) or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Ultrasonic bath (if using DMSO)
Procedure:
-
Calculate the required volume of solvent: Based on the desired stock solution concentration and the mass of the peptide in the vial, calculate the volume of solvent needed. For example, to prepare a 10 mM stock solution from 10 mg of AHK-Cu (MW: 415.93 g/mol ), you would need approximately 2.4 mL of solvent.
-
Solvent Selection: For most cell culture applications, sterile, endotoxin-free water is the recommended solvent due to its high solubility and biocompatibility. If DMSO is required, be mindful of its potential cytotoxicity at higher concentrations in your specific cell line.
-
Reconstitution:
-
Carefully add the calculated volume of sterile water or PBS to the vial containing the lyophilized peptide.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent peptide degradation.
-
If the peptide does not dissolve completely, gentle vortexing for a few seconds can be applied. For DMSO, sonication may be necessary to achieve full dissolution.
-
-
Sterilization: To ensure sterility for cell culture use, filter the reconstituted stock solution through a 0.22 µm syringe filter into a sterile conical tube. This step is crucial to prevent microbial contamination of your experiments.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
Aqueous Solutions: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
DMSO Solutions: Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.
-
In Vitro Experimental Guidelines
This compound is typically used in in vitro models at concentrations ranging from nanomolar (nM) to micromolar (µM). The optimal concentration will depend on the cell type and the specific biological endpoint being investigated.
Example Experimental Setup (Dermal Fibroblasts):
-
Cell Seeding: Plate human dermal fibroblasts at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM stock solution.
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound (e.g., 10 pM - 100 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Assess cellular responses such as:
-
Cell Proliferation and Viability: Using assays like MTT, WST-1, or cell counting. Studies have shown increased growth and viability of dermal fibroblasts with this compound treatment.
-
Collagen Production: Quantify collagen type I production via ELISA or Western blot. This compound has been shown to stimulate collagen formation.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes related to extracellular matrix remodeling (e.g., MMPs, TIMPs), growth factors (e.g., VEGF, TGF-β), and apoptosis (e.g., Bcl-2, Bax).
-
Mandatory Visualizations
Experimental Workflow: Solubilization of this compound
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathways Influenced by this compound
Caption: Key signaling pathways modulated by this compound.
References
Application Notes and Protocols for Copper Tripeptide-3 (GHK-Cu) in Animal Models of Hair Loss
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper tripeptide-3, also known as GHK-Cu, is a naturally occurring copper peptide with a high affinity for copper ions. It has demonstrated significant potential in tissue regeneration and wound healing. Recent research has focused on its role in promoting hair growth, making it a compound of interest for treating various forms of alopecia. These application notes provide an overview of the use of GHK-Cu in preclinical animal models of hair loss, detailing its mechanism of action and providing standardized protocols for its evaluation. The primary animal model discussed is the C57BL/6 mouse, a common strain used in hair research due to its synchronized hair follicle cycling.
Mechanism of Action in Hair Follicles
GHK-Cu is believed to promote hair growth through a multi-faceted approach, influencing various biological pathways within the hair follicle and the surrounding microenvironment.[1] Key mechanisms include:
-
Stimulation of Hair Follicle Activity: GHK-Cu can encourage dormant hair follicles to re-enter the anagen (growth) phase of the hair cycle.[1]
-
Angiogenesis: It promotes the formation of new blood vessels around the hair follicle, enhancing the delivery of essential nutrients and oxygen.[2][3]
-
Anti-inflammatory and Antioxidant Effects: GHK-Cu can mitigate inflammation and oxidative stress in the scalp, conditions that can contribute to hair follicle damage and miniaturization.[2]
-
Extracellular Matrix (ECM) Remodeling: The peptide boosts the production of collagen and elastin, which are crucial for maintaining the structural integrity of the tissue surrounding the hair follicle.
-
Modulation of Growth Factors and Signaling Pathways: GHK-Cu has been shown to upregulate the expression of key growth factors for hair, such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF). Furthermore, it can activate the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from a study by Liu et al. (2024), which investigated the effects of a GHK-Cu-loaded ionic liquid microemulsion (GHK-Cu/CaT-ME) on hair growth in C57BL/6 mice.
| Treatment Group | Day 10 Hair Cycle Score (Mean ± SD) | Hair Density (Day 14) (Mean ± SD) |
| Control (Saline) | 1.8 ± 0.4 | Not Reported |
| 5% Minoxidil | 3.2 ± 0.5 | ~150 hairs/mm² |
| GHK-Cu/CaT-ME | 4.5 ± 0.5 | ~250 hairs/mm² |
| Treatment Group | VEGF Expression (Relative to Control) | HGF Expression (Relative to Control) |
| Control (Saline) | 1.0 | 1.0 |
| 5% Minoxidil | ~1.5 | ~1.4 |
| GHK-Cu/CaT-ME | ~2.0 | ~1.8 |
Experimental Protocols
Protocol 1: Depilation-Induced Hair Loss Model in C57BL/6 Mice
This protocol is adapted from Liu et al. (2024) and is designed to synchronize the hair follicles of C57BL/6 mice into the anagen phase to study the effects of hair growth-promoting agents.
Materials:
-
C57BL/6 mice (7 weeks old)
-
Electric clippers
-
Depilatory cream or wax/rosin mixture
-
GHK-Cu formulation (e.g., GHK-Cu/CaT-ME)
-
Control vehicles (e.g., saline, vehicle for GHK-Cu formulation)
-
Positive control (e.g., 5% Minoxidil solution)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice. Shave the dorsal skin of the mice using electric clippers. Apply a depilatory cream or a wax/rosin mixture to the shaved area to remove the remaining hair shafts and induce a synchronized anagen phase. The skin should appear pink, indicating the telogen (resting) phase, before depilation.
-
Grouping: Divide the mice into different treatment groups (e.g., Control, 5% Minoxidil, GHK-Cu formulation).
-
Topical Application: Beginning the day after depilation, topically apply the respective treatments to the depilated dorsal skin of the mice once daily for a predetermined period (e.g., 14-21 days).
-
Observation and Data Collection:
-
Gross Observation: Photograph the dorsal skin of the mice at regular intervals (e.g., every 2-3 days) to monitor hair regrowth. Note the change in skin color from pink to gray/black, which indicates the transition from telogen to anagen.
-
Hair Cycle Score: Evaluate the extent of hair regrowth using a scoring system (e.g., a 5-point scale where 0 = no growth and 5 = full growth).
-
Hair Density Measurement: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area. Analyze hair density (number of hairs per mm²) using imaging software.
-
Histological Analysis: Fix skin samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe hair follicle morphology and stage.
-
Biomarker Analysis: Perform immunohistochemistry or Western blotting on skin tissue lysates to analyze the expression of relevant proteins such as VEGF, HGF, β-catenin, and Ki67.
-
Protocol 2: Androgenetic Alopecia Model in Mice
This protocol describes a common method to induce androgenetic alopecia (AGA) in mice to test the efficacy of anti-hair loss compounds.
Materials:
-
C57BL/6 mice or other suitable strains
-
Testosterone (B1683101) solution (in a suitable vehicle like corn oil)
-
GHK-Cu formulation
-
Control vehicles
-
Positive control (e.g., Finasteride)
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice as described in Protocol 1.
-
Induction of AGA: Administer subcutaneous injections of testosterone daily to induce hair loss.
-
Treatment: Concurrently with testosterone administration, topically apply the GHK-Cu formulation, vehicle, or positive control to the shaved dorsal area daily.
-
Assessment: Monitor hair regrowth and assess hair density and follicle morphology as described in Protocol 1. This model allows for the evaluation of a compound's ability to counteract the inhibitory effects of androgens on hair growth.
Visualizations
Caption: Mechanism of Action of GHK-Cu on Hair Follicles.
References
Application Notes: Measuring Collagen Synthesis Induced by Copper Tripeptide-3 (GHK-Cu) using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper complex first identified in human plasma.[1] It has garnered significant attention in the fields of dermatology and regenerative medicine for its role in wound healing and tissue regeneration.[1][2] A key mechanism of action for GHK-Cu is its ability to stimulate the synthesis of extracellular matrix proteins, most notably collagen and elastin (B1584352), by dermal fibroblasts.[3][4][5][6][7] This peptide is believed to be released during tissue injury and acts as a signal for repair and remodeling.[8] GHK-Cu has been shown to increase the production of collagen I, III, and other matrix components, making it a compound of interest for anti-aging and skin repair applications.[5][9] The following application note provides a detailed protocol for quantifying the synthesis of collagen in response to GHK-Cu treatment using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of GHK-Cu in Collagen Synthesis
GHK-Cu exerts its effects on collagen synthesis through a multi-faceted signaling cascade. Upon entering the cell, it can influence gene expression for various components of the extracellular matrix. One of the key pathways implicated is the MAPK/ERK pathway, which leads to the upregulation of collagen gene expression.[2][4] Furthermore, GHK-Cu modulates the balance between collagen production and degradation by influencing the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[3][10][11]
Caption: Simplified signaling pathway of GHK-Cu leading to increased collagen synthesis.
Experimental Data
The following table summarizes quantitative data from a study investigating the effect of GHK-Cu on collagen and elastin production by human adult dermal fibroblasts (HDFa).[10] Cells were treated with various concentrations of GHK-Cu, and protein levels were measured at 48 and 96 hours post-treatment.
| Treatment Group | Time (hours) | Collagen (µg/mL) ± SD | Elastin (µg/mL) ± SD |
| Control (Untreated) | 48 | 1.2 ± 0.1 | 0.8 ± 0.1 |
| 0.01 nM GHK-Cu | 48 | 1.3 ± 0.2 | 0.9 ± 0.1 |
| 1 nM GHK-Cu | 48 | 1.3 ± 0.1 | 0.9 ± 0.1 |
| 100 nM GHK-Cu | 48 | 1.4 ± 0.2 | 1.0 ± 0.1 |
| Control (Untreated) | 96 | 2.1 ± 0.2 | 1.1 ± 0.1 |
| 0.01 nM GHK-Cu | 96 | 2.8 ± 0.3 | 1.4 ± 0.1 |
| 1 nM GHK-Cu | 96 | 2.7 ± 0.2 | 1.4 ± 0.1 |
| 100 nM GHK-Cu | 96 | 2.6 ± 0.2 | 1.4 ± 0.1 |
*p<0.05 compared to the control at the same time point.
Detailed Experimental Protocol: Collagen I Sandwich ELISA
This protocol describes the quantification of soluble Collagen Type I secreted into the cell culture medium by human dermal fibroblasts treated with GHK-Cu. This is a representative protocol based on standard sandwich ELISA principles.
Materials:
-
Human Dermal Fibroblasts (HDFa)
-
Fibroblast growth medium
-
Copper Tripeptide-3 (GHK-Cu)
-
Collagen Type I Sandwich ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and wash buffers)
-
96-well ELISA plates
-
Recombinant Human Collagen Type I standard
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: Experimental workflow for quantifying collagen synthesis using ELISA.
Procedure:
-
Cell Culture and Treatment:
-
Seed Human Dermal Fibroblasts in a 6-well plate at a density of 1 x 10^5 cells/well and culture in fibroblast growth medium until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Replace the medium with fresh serum-free medium containing different concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM) or vehicle control.
-
Incubate the cells for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until use.
-
-
ELISA Protocol (Sandwich Assay):
-
Coating: Add 100 µL of capture antibody (anti-collagen I) diluted in coating buffer to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described above.
-
Sample Incubation: Prepare a standard curve using the recombinant human collagen I standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody (anti-collagen I) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times to ensure removal of unbound conjugate.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of collagen I in the unknown samples.
-
Normalize the collagen concentration to the cell number or total protein content of the corresponding wells if desired.
-
Conclusion
The use of a sandwich ELISA provides a robust and quantitative method for assessing the stimulatory effect of this compound on collagen synthesis in dermal fibroblasts. This protocol can be adapted for screening various concentrations of GHK-Cu and other potential collagen-stimulating compounds, making it a valuable tool for research and development in the cosmetic and pharmaceutical industries. The data consistently shows that GHK-Cu significantly increases collagen production, supporting its role as a potent regenerative ingredient.[3][10][12]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. A pharmacological deep dive into the looksmaxxing world [felixonline.co.uk]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 5. Copper peptides: classification, benefits, and mechanism of action - Creative Peptides [creative-peptides.com]
- 6. upgradepdx.com [upgradepdx.com]
- 7. youtube.com [youtube.com]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. scrubalildeepa.com [scrubalildeepa.com]
Unveiling the Anti-Apoptotic Potential of Copper Tripeptide-3: A Western Blot Analysis of Key Markers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper tripeptide-3 (B1575523), also known as GHK-Cu or AHK-Cu, is a naturally occurring copper complex that has garnered significant attention for its regenerative and protective properties. Emerging research indicates that Copper tripeptide-3 may play a crucial role in cellular health by modulating apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. This document provides a detailed protocol for utilizing Western blot analysis to investigate the anti-apoptotic effects of this compound by examining key apoptotic markers.
The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. An increase in the Bcl-2/Bax ratio is indicative of a shift towards cell survival. The execution of apoptosis is carried out by a family of proteases called caspases. Caspase-3 is a key executioner caspase, and its cleavage from an inactive pro-form to an active form is a central event in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.
Studies have shown that this compound can exert its anti-apoptotic effects by increasing the expression of Bcl-2 and decreasing the expression of Bax.[1][2] Furthermore, it has been observed to reduce the levels of cleaved caspase-3 and cleaved PARP, suggesting an inhibitory effect on the execution phase of apoptosis.[2][3] The signaling pathways underlying these effects may involve the suppression of pro-inflammatory and stress-activated pathways, such as the p38 MAPK, JNK, and NF-κB pathways.[4]
This application note provides a comprehensive guide for researchers to perform Western blot analysis to quantify the changes in these critical apoptotic markers following treatment with this compound.
Data Presentation
The following table summarizes the quantitative effects of this compound on apoptotic markers as reported in the literature. This data can serve as a reference for expected outcomes.
| Marker | Cell Type | Treatment Concentration | Duration | Result | Reference |
| Bcl-2 | Dermal papilla cells | 10 nM | 24 h | Increased expression | |
| Bax | Dermal papilla cells | 10 nM | 24 h | Decreased expression | |
| Cleaved Caspase-3 | Dermal papilla cells | 10⁻⁹ M | Not Specified | Reduced levels | |
| Cleaved PARP | Dermal papilla cells | 10⁻⁹ M | Not Specified | Reduced levels | |
| Cleaved Caspase-3 | Not Specified | Not Specified | Not Specified | Downregulated by 42.7% | |
| Cleaved PARP | Not Specified | Not Specified | Not Specified | Downregulated by 77.5% |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: Anti-apoptotic signaling pathway of this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on apoptotic markers.
1. Cell Culture and Treatment
-
Cell Line: Select a suitable cell line for the study (e.g., human dermal papilla cells, fibroblasts, or other relevant cell types).
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of this compound (e.g., 1 pM - 100 µM) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle-treated control group.
-
Optionally, include a positive control for apoptosis induction (e.g., treatment with staurosporine (B1682477) or etoposide).
-
2. Cell Lysis and Protein Extraction
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
-
Procedure for Adherent Cells:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Proceed with incubation and centrifugation as described for adherent cells.
-
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
To each protein sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is pre-activated with methanol (B129727) if using PVDF.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100V for 1-2 hours at 4°C for wet transfer).
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST.
-
5. Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies targeting the proteins of interest, diluted in blocking buffer. The recommended dilutions may vary, so refer to the antibody datasheet.
-
Anti-Bcl-2 antibody
-
Anti-Bax antibody
-
Anti-cleaved Caspase-3 antibody
-
Anti-PARP antibody (to detect both full-length and cleaved forms)
-
Anti-β-actin or Anti-GAPDH antibody (as a loading control)
-
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
6. Signal Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control (β-actin or GAPDH) to correct for loading variations.
-
Calculate the relative protein expression levels and compare the treated groups to the control group. For Bcl-2 and Bax, the Bcl-2/Bax ratio can be calculated. For caspase-3 and PARP, the ratio of the cleaved form to the full-length form can be determined.
-
By following this detailed protocol, researchers can effectively utilize Western blot analysis to elucidate the anti-apoptotic mechanisms of this compound, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols: Copper Tripeptide-3 (GHK-Cu) Delivery Systems for Targeted Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper tripeptide-3 (B1575523) (GHK-Cu) is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. It has garnered significant attention in the fields of dermatology and regenerative medicine due to its diverse biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen and elastin (B1584352) synthesis.[1][2][3][4] However, the inherent instability and hydrophilic nature of GHK-Cu can limit its penetration through the lipophilic stratum corneum, necessitating the use of advanced delivery systems for effective targeted release.[5]
These application notes provide an overview of common delivery systems for GHK-Cu and detailed protocols for their preparation and characterization, enabling researchers to develop and evaluate effective formulations for cosmetic and therapeutic applications.
GHK-Cu Delivery Systems: An Overview
Various nano- and micro-scale delivery systems have been explored to enhance the stability, skin penetration, and targeted release of GHK-Cu. The most common systems include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophilic molecules like GHK-Cu in their aqueous core. They are biocompatible and can improve the penetration of active ingredients into the skin.
-
Polymeric Nanoparticles: These can be designed to encapsulate GHK-Cu and offer controlled release properties. Self-assembled GHK-Cu nanoparticles have also been investigated.
-
Hydrogels: Three-dimensional polymer networks that can absorb large amounts of water and provide a sustained release of encapsulated actives at the target site. Superabsorbent polymers based on polyaspartic and polyacrylic acid have been used for GHK-Cu delivery in wound healing applications.
-
Microneedles: Arrays of microscopic needles that create transient micropores in the skin, enhancing the penetration of topically applied GHK-Cu.
Data Presentation: Quantitative Analysis of GHK-Cu Delivery Systems
The following tables summarize key quantitative data from studies on various GHK-Cu delivery systems for easy comparison.
Table 1: Liposomal Delivery Systems for GHK-Cu
| Liposome (B1194612) Type | Lipid Composition | GHK-Cu Concentration (mg/cm³) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Anionic | Hydrogenated lecithin (B1663433), cholesterol, dicetyl phosphate (B84403) | 0.5 | ~100 | Not specified | 20.0 ± 2.8 | |
| Cationic | Hydrogenated lecithin, cholesterol, stearylamine | 0.5 | ~100 | Not specified | 31.7 ± 0.9 | |
| Not Specified | Dipalmitoylphosphatidylcholine (DPPC) or soybean lecithin | Not specified | 117.2 | Not specified | Not specified |
Table 2: Hydrogel-Based Delivery System for GHK-Cu
| Polymer Composition | Cross-linker | Encapsulation Efficiency (%) | In Vitro Release Profile (Cumulative %) | Reference |
| Polyaspartic acid:Acrylic acid (1:1) | EGDMA | 78.36 | 1h: 15.75 ± 2.014h: 59.22 ± 2.7824h: 92.61 ± 3.10 |
Table 3: In Vitro Skin Permeation of GHK-Cu
| Skin Model | Delivery System | Application Force | Permeated GHK-Cu (nmol) | Permeated Copper (nmol) | Time (h) | Reference |
| Human Skin | Microneedle Array | High (22.2 N) | 134 ± 12 | 705 ± 84 | 9 | |
| Intact Human Skin | Aqueous Solution | N/A | ~0 | ~0 | 9 |
Experimental Protocols
Protocol 1: Preparation of GHK-Cu Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of both anionic and cationic liposomes encapsulating GHK-Cu.
Materials:
-
Hydrogenated lecithin
-
Cholesterol
-
Dicetyl phosphate (DCP) for anionic liposomes
-
Stearylamine (SA) for cationic liposomes
-
Phosphate buffer solution (PBS), pH 6.0
-
GHK-Cu
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Liquid nitrogen
Procedure:
-
Lipid Film Formation:
-
Dissolve appropriate amounts of lipids (e.g., lecithin and cholesterol, with either DCP for anionic or SA for cationic liposomes) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure at 45°C and 60 RPM for 20 minutes, or until a thin, dry lipid film is formed on the flask wall.
-
-
Hydration:
-
Prepare a solution of GHK-Cu in PBS (pH 6.0) at the desired concentration (e.g., 0.5 mg/cm³).
-
Hydrate the lipid film by adding the GHK-Cu solution to the flask.
-
Vortex the mixture until a suspension is formed.
-
-
Freeze-Thaw Cycles:
-
To increase encapsulation efficiency, subject the liposomal suspension to five freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen and then thaw it at room temperature. Repeat for a total of five cycles.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a 100 nm pore size using an extruder device.
-
-
Purification:
-
To remove unencapsulated GHK-Cu, dialyze the liposome suspension against PBS at 4°C for 24 hours.
-
Protocol 2: Characterization of GHK-Cu Loaded Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the liposome suspension with PBS.
-
Measure the mean diameter and polydispersity index (PDI) using a laser particle size analyzer.
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
2. Encapsulation Efficiency (EE) Determination:
-
Method: Indirect quantification using spectrophotometry or HPLC.
-
Procedure:
-
Separate the liposomes from the aqueous medium containing unencapsulated GHK-Cu. This can be achieved by ultracentrifugation or dialysis.
-
Quantify the concentration of free GHK-Cu in the supernatant or dialysate using a UV-Vis spectrophotometer (at ~237 nm) or by HPLC.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total amount of GHK-Cu - Amount of free GHK-Cu) / Total amount of GHK-Cu] x 100
-
Protocol 3: In Vitro Release Study of GHK-Cu
Method: Dialysis Bag Method.
Materials:
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate buffer (pH 7.4)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the GHK-Cu loaded delivery system (e.g., liposomes or hydrogel) into a dialysis bag.
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Place the beaker on a magnetic stirrer at a constant speed and maintain the temperature at 32°C to mimic skin surface temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of GHK-Cu in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of GHK-Cu released over time.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of GHK-Cu formulations on skin cells.
Materials:
-
Human dermal fibroblasts (HDF) or human keratinocytes (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
GHK-Cu formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells (e.g., 5000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and treat the cells with various concentrations of the GHK-Cu formulation for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, remove the medium and add MTT solution to each well. Incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways of GHK-Cu in Skin Regeneration
Caption: GHK-Cu signaling in skin regeneration.
Experimental Workflow for Liposomal GHK-Cu Delivery System
Caption: Experimental workflow for GHK-Cu liposomes.
Targeted Release Mechanism of a GHK-Cu Delivery System
Caption: Targeted release of GHK-Cu in the skin.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? [mdpi.com]
Application Notes and Protocols for Copper Tripeptide-3 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. Since its discovery in 1973, GHK-Cu has garnered significant interest in the fields of dermatology and regenerative medicine due to its potent tissue remodeling and protective effects.[1][2] It is known to stimulate the synthesis of key extracellular matrix (ECM) components, including collagen and elastin, modulate the activity of metalloproteinases, and exhibit anti-inflammatory and antioxidant properties.[1][3][4] The use of 3D skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin models, provides a physiologically relevant platform to investigate the efficacy and mechanism of action of active compounds like Copper tripeptide-3 in a controlled in vitro setting. These models mimic the architecture and, to a large extent, the function of human skin, offering a valuable tool for preclinical testing and research. This document provides detailed application notes and protocols for the utilization of this compound in 3D skin equivalent models.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through the modulation of various signaling pathways involved in skin regeneration and wound healing. A key mechanism is its ability to regulate the expression of numerous genes, effectively resetting a more youthful gene expression profile.[2][5] GHK-Cu has been shown to influence the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for the synthesis of collagen and other ECM proteins.[2] It also upregulates the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), promoting angiogenesis, and downregulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound based on available literature. It is important to note that concentrations and experimental conditions can vary between studies.
| Parameter | Model System | GHK-Cu Concentration | Result | Reference |
| Collagen Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased production | [4] |
| Human Skin Explants (Pal-GHK) | Not specified | Up to 75.3% increase | [7] | |
| Elastin Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased production | [4] |
| Wound Closure | L929 Mouse Fibroblasts (GHK-Cu-AgNPs) | Not specified | 92% closure at 24h | [3] |
| Gene Expression (MMP-1, MMP-2) | Human Dermal Fibroblasts | 0.01 nM | Increased expression | [4] |
| Gene Expression (TIMP-1) | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased expression | [4] |
| VEGF Production | Irradiated Human Fibroblasts | 1 nM | Significantly increased | [6] |
| bFGF Production | Irradiated Human Fibroblasts | 1 nM | Significantly increased | [6] |
Experimental Protocols
Protocol 1: Assessment of Extracellular Matrix Protein Expression in a Reconstructed Human Epidermis (RHE) Model
This protocol is a representative methodology based on published studies for treating an RHE model like EpiSkin™ or EpiDerm™ to assess the effect of this compound on ECM-related gene and protein expression.
Materials:
-
Reconstructed Human Epidermis (RHE) model (e.g., EpiSkin™, EpiDerm™)
-
Assay medium provided by the RHE model manufacturer
-
This compound (GHK-Cu)
-
Sterile phosphate-buffered saline (PBS)
-
12-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Reagents for immunofluorescence staining (primary and secondary antibodies, mounting medium with DAPI)
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, eosin)
Procedure:
-
Acclimatization: Upon receipt, place the RHE inserts into 12-well plates containing the provided assay medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Treatment Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. A concentration of 2 mg/mL has been reported for treating RHE models. Prepare a vehicle control using the same solvent.
-
Treatment Application: Carefully remove the medium from the top of the RHE inserts. Topically apply the this compound solution and the vehicle control to separate inserts. Ensure even distribution over the tissue surface.
-
Incubation: Incubate the treated RHE models for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Tissue Harvesting and Processing:
-
For qRT-PCR: Harvest the RHE tissue and extract total RNA using a suitable kit according to the manufacturer's instructions. Synthesize cDNA and perform qRT-PCR to analyze the gene expression of target genes such as COL1A1 (Collagen I), COL3A1 (Collagen III), and ELN (Elastin).
-
For Immunofluorescence: Fix the RHE tissue in 4% paraformaldehyde, embed in OCT compound, and cryosection. Perform immunofluorescence staining using primary antibodies against target proteins (e.g., Collagen I, Filaggrin, Loricrin) followed by fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
For Histology: Fix the RHE tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to evaluate tissue morphology and epidermal thickness.
-
Protocol 2: In Vitro Wound Healing Assay in a 3D Full-Thickness Skin Model
This protocol outlines a general procedure for assessing the wound healing potential of this compound in a full-thickness skin model.
Materials:
-
3D full-thickness skin model
-
Assay medium
-
Biopsy punch (e.g., 2mm)
-
This compound (GHK-Cu)
-
Sterile PBS
-
Digital imaging system
-
Image analysis software
Procedure:
-
Acclimatization: Acclimatize the full-thickness skin models in assay medium as per the manufacturer's instructions.
-
Wounding: Create a standardized wound in the center of each skin model using a sterile biopsy punch.
-
Treatment: Topically apply a solution of this compound or vehicle control directly to the wound bed.
-
Incubation and Monitoring: Incubate the models at 37°C and 5% CO2. At specified time points (e.g., 0, 24, 48, 72 hours), capture images of the wounds using a digital imaging system.
-
Wound Closure Analysis: Use image analysis software to measure the wound area at each time point. Calculate the percentage of wound closure relative to the initial wound area.
-
Endpoint Analysis: At the end of the experiment, harvest the tissues for histological and immunofluorescence analysis to assess re-epithelialization, collagen deposition, and the expression of proliferation markers like Ki67.
Conclusion
This compound is a promising bioactive peptide for applications in skin regeneration and repair. The use of 3D skin equivalent models provides a robust and ethically sound platform for elucidating its mechanisms of action and quantifying its efficacy. The protocols outlined in this document offer a foundation for researchers to design and execute experiments to further explore the potential of this compound in dermatological and cosmetic applications.
References
- 1. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cosmeceuticals for Anti-Aging: Mechanisms, Clinical Evidence, and Regulatory Insights—A Comprehensive Review [mdpi.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Copper Tripeptide-3 (GHK-Cu) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper tripeptide-3 (B1575523) (GHK-Cu) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of GHK-Cu in cell culture media?
A1: The stability of GHK-Cu in cell culture media is influenced by several factors, including pH, temperature, and the presence of certain media components. Generally, GHK-Cu is stable in aqueous solutions within a pH range of 4.5 to 7.4.[1] However, its stability can be compromised under conditions of oxidative stress or in the presence of proteolytic enzymes.[1] For cell culture experiments, it is recommended to prepare fresh solutions of GHK-Cu and add them to the media immediately before use. Long-term incubation in media at 37°C may lead to gradual degradation.
Q2: I'm observing a precipitate in my cell culture medium after adding GHK-Cu. What could be the cause?
A2: Precipitation upon addition of GHK-Cu to cell culture media can be caused by several factors:
-
High Concentration: Using a GHK-Cu concentration that exceeds its solubility limit in the specific medium can lead to precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. GHK-Cu, being a copper complex, can potentially interact with phosphates or other components in the media, leading to the formation of insoluble salts. This is more likely to occur in concentrated stock solutions or if the medium is not properly buffered.
-
pH Shifts: Localized pH changes upon the addition of a concentrated GHK-Cu stock solution can cause precipitation. Ensure your stock solution's pH is compatible with the culture medium.
-
Temperature Changes: Repeated freeze-thaw cycles of stock solutions can affect the stability and solubility of GHK-Cu.[2]
Q3: How can I prevent GHK-Cu from precipitating in my cell culture medium?
A3: To prevent precipitation, consider the following:
-
Use Freshly Prepared Solutions: Prepare GHK-Cu stock solutions fresh for each experiment whenever possible.
-
Optimize Stock Concentration: Use a lower, more dilute stock concentration to minimize the risk of precipitation upon addition to the media.
-
Proper Dissolution: Dissolve lyophilized GHK-Cu in sterile, high-purity water or a buffer compatible with your cell culture medium. Ensure complete dissolution before adding it to the medium.
-
Slow Addition and Mixing: Add the GHK-Cu stock solution to the cell culture medium slowly while gently swirling to ensure even distribution and avoid localized high concentrations.
-
Filter Sterilization: If you suspect your GHK-Cu stock solution may contain particulates, you can filter-sterilize it through a 0.22 µm filter before adding it to the medium.
Q4: My cells are not responding to GHK-Cu treatment. What are the possible reasons?
A4: A lack of cellular response to GHK-Cu can stem from several issues:
-
Degradation of GHK-Cu: The peptide may have degraded due to improper storage or handling, such as exposure to light, high temperatures, or repeated freeze-thaw cycles.[2] Its stability in the culture medium over the course of your experiment might also be a factor.
-
Incorrect Concentration: The concentration of GHK-Cu used may be outside the optimal range for your specific cell type and assay. GHK-Cu typically exerts its biological effects at nanomolar to micromolar concentrations.[1]
-
Cell Type and Condition: Not all cell types may respond to GHK-Cu in the same way. The health and passage number of your cells can also influence their responsiveness.
-
Bioavailability Issues: Components in the serum or the media itself could potentially chelate the copper from the peptide, reducing its bioavailability and activity.
Q5: What are the recommended storage conditions for GHK-Cu?
A5: Proper storage is critical to maintain the bioactivity of GHK-Cu.
-
Lyophilized Powder: Store lyophilized GHK-Cu at -20°C or -80°C in a desiccated, dark environment.[2]
-
Stock Solutions: After reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental needs.
Troubleshooting Guides
Issue 1: Visible Precipitate in Cell Culture Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High GHK-Cu Concentration | Perform a dose-response experiment starting with a lower concentration range (e.g., 1 nM to 1 µM). | Determine the optimal, non-precipitating concentration for your experiments. |
| Interaction with Media Components | Prepare a small test batch of GHK-Cu in your specific cell culture medium and observe for precipitation over time at 37°C. Consider using a simpler, serum-free medium for initial tests. | Identify if specific media components are contributing to the precipitation. |
| Improper Dissolution of Stock | Ensure the lyophilized powder is fully dissolved in sterile water or a compatible buffer before adding to the medium. Vortex briefly if necessary. | A clear, particulate-free stock solution. |
| pH Incompatibility | Check the pH of your GHK-Cu stock solution and adjust if necessary to be closer to the physiological pH of the cell culture medium (typically 7.2-7.4). | Prevention of precipitation caused by localized pH shifts. |
Issue 2: Loss of GHK-Cu Bioactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of GHK-Cu | Purchase new, certified GHK-Cu. Prepare fresh stock solutions and use them immediately. Avoid storing working solutions for extended periods. | Restore the expected biological response in your cells. |
| Sub-optimal Concentration | Titrate the GHK-Cu concentration in your assay. Review the literature for effective concentrations in similar cell types.[1] | Identify the optimal concentration range for your experimental setup. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. For example, if measuring collagen synthesis, allow sufficient incubation time. | A measurable and significant response to GHK-Cu treatment. |
| Presence of Chelating Agents | If using a custom or supplemented medium, review its composition for high concentrations of chelating agents that might interfere with the copper complex. | Improved GHK-Cu bioactivity. |
Experimental Protocols
Protocol 1: Assessment of GHK-Cu Stability in Cell Culture Medium via HPLC
This protocol provides a general framework for assessing the stability of GHK-Cu in a specific cell culture medium over time.
Materials:
-
GHK-Cu
-
Your specific cell culture medium (e.g., DMEM)
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
-
HPLC system with UV detector
-
0.22 µm sterile filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare GHK-Cu Stock Solution: Accurately weigh and dissolve GHK-Cu in sterile, HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL). Filter-sterilize through a 0.22 µm filter.
-
Spike Cell Culture Medium: Add the GHK-Cu stock solution to your cell culture medium to achieve the desired final concentration for your experiments. Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the GHK-Cu-containing medium at 37°C in a cell culture incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation:
-
Centrifuge the collected sample to pellet any cells or debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
If the medium contains serum, perform a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins).
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Gradient: Develop a suitable gradient to elute GHK-Cu (e.g., start with a low percentage of B and ramp up).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GHK-Cu.
-
Quantify the concentration of GHK-Cu in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of GHK-Cu versus time to determine its degradation profile.
-
Protocol 2: Bioassay for GHK-Cu Activity - Fibroblast Proliferation Assay
This protocol assesses the bioactivity of GHK-Cu by measuring its effect on the proliferation of dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., HDFs)
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
GHK-Cu
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.
-
Serum Starvation: The next day, aspirate the growth medium and wash the cells with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.
-
GHK-Cu Treatment: Prepare serial dilutions of GHK-Cu in serum-free medium (e.g., from 1 nM to 1 µM). Remove the starvation medium and add the GHK-Cu dilutions to the respective wells. Include a negative control (serum-free medium only) and a positive control (complete growth medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Proliferation Assay: Following the manufacturer's instructions for your chosen cell proliferation assay kit, add the reagent to each well and incubate for the recommended time.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium only).
-
Normalize the results to the negative control.
-
Plot the cell proliferation (as a percentage of the control) against the GHK-Cu concentration to determine the dose-response relationship. A significant increase in proliferation compared to the negative control indicates GHK-Cu bioactivity.
-
Signaling Pathways and Experimental Workflows
GHK-Cu Signaling Pathways
GHK-Cu is known to influence several key signaling pathways involved in tissue regeneration and repair.
Caption: GHK-Cu signaling pathways in fibroblasts.
This diagram illustrates how GHK-Cu can activate TGF-β and Integrin receptor pathways, leading to downstream effects such as increased collagen and VEGF gene expression, and promoting cell proliferation and migration.[3][4]
Experimental Workflow for Assessing GHK-Cu Stability and Bioactivity
Caption: Workflow for GHK-Cu stability and bioactivity testing.
This workflow outlines the key steps for concurrently evaluating the chemical stability of GHK-Cu in cell culture media using HPLC and its biological activity through a fibroblast proliferation assay.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Tripeptide-3 (GHK-Cu) Experimental Troubleshooting
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly poor cell viability, encountered during in vitro experiments with Copper Tripeptide-3 (GHK-Cu).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate your experiments with GHK-Cu smoothly.
Question 1: I'm observing high levels of cell death even at what I believe are low concentrations of GHK-Cu. What are the potential causes?
Unexpected cytotoxicity with GHK-Cu can stem from several factors. Here's a systematic approach to troubleshooting:
-
Concentration and Dosage: GHK-Cu's effects are highly concentration-dependent. While it promotes cell proliferation and viability at lower concentrations (in the nanomolar to low micromolar range), higher concentrations can become cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Peptide Stock and Dilution Errors: Inaccurate peptide concentration is a common source of error. Highly concentrated stock solutions can lead to cytotoxic effects if not diluted properly[1]. Always double-check your calculations and ensure your stock solution is completely dissolved before making further dilutions.
-
Solvent Toxicity: The solvent used to dissolve GHK-Cu might be toxic to your cells. It is crucial to use a biocompatible solvent and to run a vehicle control (solvent only) to assess its specific toxicity at the final concentration used in your experiments[1].
-
Contamination: Bacterial or endotoxin (B1171834) contamination in your peptide stock or cell culture can induce cell death, which might be mistakenly attributed to the peptide treatment[1]. Ensure you are using sterile techniques throughout your experiment.
-
Peptide Degradation: Improper storage can lead to the degradation of GHK-Cu, potentially generating byproducts with cytotoxic effects[1]. Lyophilized peptide should be stored at -20°C or -80°C, and reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Question 2: My cell viability results are inconsistent across experiments. What could be causing this variability?
Inconsistent results in peptide assays can arise from several sources:
-
Peptide Solubility: Incomplete dissolution of the GHK-Cu peptide can lead to inconsistent concentrations in your experiments[1]. Ensure the peptide is fully dissolved in the appropriate solvent before adding it to your cell culture medium.
-
Cell Passage Number and Health: Cells at high passage numbers or those not in the logarithmic growth phase may respond differently to treatment. It is essential to use cells within a consistent and low passage number range and to ensure they are healthy and actively dividing at the start of the experiment.
-
Assay Timing: The timing of your viability assay can significantly impact the results, as the effects of GHK-Cu may be time-dependent. It is important to establish an optimal time point for assessing cell viability in your specific experimental setup.
-
Counter-ion Effects (TFA): Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and are supplied as trifluoroacetate (B77799) (TFA) salts. TFA can be cytotoxic to cells, and the amount of TFA can vary between peptide batches, sometimes constituting 10-45% of the peptide's total weight. This can lead to inconsistent results and false positives for cytotoxicity. It is advisable to run a TFA control to determine its effect on your cells.
Question 3: I am using an MTT assay, and I suspect the peptide is interfering with the assay itself. How can I confirm this?
It is possible for peptides to interfere with colorimetric assays like the MTT assay. Here's how to troubleshoot this issue:
-
Run a Cell-Free Control: Incubate GHK-Cu with the MTT reagent in cell-free media to see if the peptide directly reduces the dye. A change in color in the absence of cells indicates a direct interaction between the peptide and the MTT reagent.
-
Use an Alternative Viability Assay: Corroborate your MTT results with a different type of viability assay that has a different mechanism. A good alternative is the Trypan Blue exclusion assay, which is based on membrane integrity.
-
Optimize Assay Parameters: Adjusting the concentration of the MTT reagent and the incubation time may help to minimize potential artifacts.
Data Presentation
Table 1: Recommended Concentration Ranges for GHK-Cu in Cell Culture
The optimal concentration of GHK-Cu is highly dependent on the cell type and the desired biological effect. The following table provides general guidance based on published literature. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental condition.
| Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Human Dermal Fibroblasts | 10 pM - 100 µM | Increased proliferation and collagen synthesis | |
| Human Dermal Papilla Cells | 10 pM - 10 nM | Stimulation of proliferation and inhibition of apoptosis | |
| Human SH-SY5Y Neuroblastoma | 1 nM - 10 nM | Inhibition of growth and reactivation of apoptosis | |
| Human U937 Histiocytic Lymphoma | 1 nM - 10 nM | Inhibition of growth and reactivation of apoptosis | |
| Human Breast Cancer Cells | 1 nM - 10 nM | Inhibition of growth and reactivation of apoptosis | |
| Irradiated Human Dermal Fibroblasts | 1 nM | Restoration of normal population doubling times |
Table 2: Reported IC50 Values for GHK-Cu and Cytotoxicity of TFA
Specific IC50 values for GHK-Cu are not widely reported across a broad range of cell lines and are highly context-dependent. However, some studies provide insights into its cytotoxic potential at higher concentrations. The cytotoxicity of Trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, is also a critical consideration.
| Compound | Cell Line | IC50 / Cytotoxic Concentration | Notes | Reference |
| GHK-Cu | L929 (mouse fibroblast) | 6.75 - 6.99 µg/ml | As GhkCuAgNPs (silver nanoparticles) | |
| Trifluoroacetic Acid (TFA) | Fetal rat osteoblasts | > 10⁻⁹ M | Can decrease cell and tissue growth | |
| Trifluoroacetic Acid (TFA) | Canine articular chondrocytes | > 4x10⁻⁹ M | Can decrease cell and tissue growth | |
| Trifluoroacetic Acid (TFA) | Neonatal mouse calvariae | > 2 x 10⁻⁷ M | Can decrease thymidine (B127349) incorporation |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is intended as a general guide. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
GHK-Cu stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GHK-Cu in complete culture medium. Remove the old medium from the wells and add 100 µL of the GHK-Cu dilutions to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This protocol provides a direct method for assessing cell viability based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare Cell Suspension: Harvest cells and resuspend them in a suitable buffer or medium to create a single-cell suspension.
-
Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.
-
Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Cell Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells within the grid of the hemocytometer.
-
Calculate Viability:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Experimental Workflows
Troubleshooting Workflow for Poor Cell Viability
The following diagram illustrates a logical workflow for troubleshooting poor cell viability in GHK-Cu experiments.
Caption: Troubleshooting workflow for poor cell viability.
GHK-Cu Modulation of the TGF-β Signaling Pathway
GHK-Cu has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for wound healing and tissue regeneration.
References
Technical Support Center: Copper Tripeptide-3 (AHK-Cu) Stability in Solution
Welcome to the technical support center for Copper Tripeptide-3 (AHK-Cu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of AHK-Cu in solution during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHK-Cu) and how does it differ from GHK-Cu?
This compound, also known as AHK-Cu, is a copper complex of the tripeptide Alanine-Histidine-Lysine. It is structurally similar to GHK-Cu (Glycyl-Histidine-Lysine), with the key difference being the first amino acid (Alanine instead of Glycine).[1][2] This substitution is suggested to confer greater stability to the AHK-Cu molecule.[3] While both peptides are involved in tissue remodeling and have anti-inflammatory properties, AHK-Cu is noted for a more pronounced effect on hair follicle stimulation.[1]
Q2: What are the primary factors that can lead to the degradation of AHK-Cu in solution?
The stability of AHK-Cu in solution can be compromised by several factors:
-
pH: Copper peptides are sensitive to pH. Extreme acidic or alkaline conditions can lead to the dissociation of the copper ion and hydrolysis of the peptide bonds. The optimal pH range for copper peptide stability is generally between 5.0 and 7.0.[4]
-
Oxidative Stress: The presence of strong oxidizing agents can damage the peptide structure. However, AHK-Cu itself possesses antioxidant properties, which may offer some level of self-protection against oxidative degradation by neutralizing free radicals.
-
Enzymatic Degradation: Like all peptides, AHK-Cu is susceptible to degradation by proteases, which may be present as contaminants in experimental systems.
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways, including hydrolysis and oxidation.
-
Incompatible Ingredients: Certain ingredients, such as chelating agents (e.g., EDTA), can sequester the copper ion, leading to the inactivation of the complex. High concentrations of ascorbic acid (Vitamin C) and retinoids may also negatively impact stability.
Q3: What are the recommended storage and handling procedures for AHK-Cu solutions?
To ensure the longevity and efficacy of your AHK-Cu solutions, please adhere to the following guidelines:
-
Storage of Stock Solutions: For long-term storage, it is recommended to store AHK-Cu solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes.
-
Short-Term Storage: For immediate use, reconstituted AHK-Cu solutions can be stored at 2-8°C for a short period.
-
Reconstitution: When preparing solutions, use high-purity sterile water or a recommended buffer system. Ensure that all glassware and equipment are sterile to prevent microbial contamination.
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.
Troubleshooting Guides
Problem: I am observing a loss of AHK-Cu activity in my experiments.
This is a common issue that can often be traced back to the degradation of the peptide in solution. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for AHK-Cu degradation.
Problem: I am unsure if my AHK-Cu solution is still stable. How can I check its integrity?
Verifying the integrity of your AHK-Cu solution requires analytical techniques. Here is a general workflow for a stability assessment study:
Caption: Experimental workflow for AHK-Cu stability testing.
Data Summary
While specific quantitative data on the degradation kinetics of AHK-Cu is not widely published, the following table summarizes the expected stability based on general peptide chemistry and information on related copper peptides.
| Condition | Expected Stability of AHK-Cu | Rationale |
| pH | ||
| < 4.0 | Low | Acid-catalyzed hydrolysis of peptide bonds and dissociation of the copper ion. |
| 5.0 - 7.0 | High | Optimal pH range for copper peptide stability. |
| > 8.0 | Moderate to Low | Base-catalyzed hydrolysis of peptide bonds. |
| Temperature | ||
| -20°C to -80°C | Very High | Recommended for long-term storage of solutions. |
| 2-8°C | High | Suitable for short-term storage. |
| 25°C (Room Temp) | Moderate | Degradation is more likely over extended periods. |
| 40°C | Low | Accelerated degradation is expected. |
| Additives | ||
| Chelating Agents (EDTA) | Very Low | Sequestration of the copper ion leads to complex dissociation. |
| Strong Oxidizing Agents | Low | Potential for oxidative damage to the peptide. |
| Proteases | Low | Susceptible to enzymatic cleavage. |
Signaling Pathways and Stability
The stability of AHK-Cu is intrinsically linked to its structure as a copper-peptide complex. The chelation of the copper ion by the peptide backbone not only confers biological activity but also contributes to the overall stability of the peptide. The antioxidant properties of AHK-Cu are thought to arise from its ability to modulate the redox state of copper, thereby preventing the generation of damaging free radicals. This can be visualized as a protective relationship:
References
- 1. AHK-Cu Cosmetic Raw Material CAS NO 682809-81-0 Copper peptide Wholesale & Bulk [fortunachem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 4. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge [biowayorganicinc.com]
Technical Support Center: Overcoming Solubility Challenges in Copper Tripeptide-3 (GHK-Cu) Formulations
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Copper Tripeptide-3 (GHK-Cu) in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of GHK-Cu in aqueous solutions?
A1: GHK-Cu is generally considered water-soluble.[1][2] Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 5 mg/mL.[3] One gram of GHK-Cu powder can be readily dissolved in 5 mL of water.[4] However, its solubility can be influenced by the pH and temperature of the solution.
Q2: My GHK-Cu is not dissolving completely in water. What could be the issue?
A2: Several factors could be contributing to this issue:
-
Concentration: You may be exceeding the solubility limit of GHK-Cu in water at the current temperature.
-
pH: The pH of your water may not be optimal for GHK-Cu solubility. The ideal pH range for GHK-Cu stability and solubility is between 5.0 and 6.5.[1][5]
-
Temperature: While slight warming can aid dissolution, high temperatures can degrade the peptide.[5] All processing should ideally be done under 40°C.[4]
-
Purity of GHK-Cu: Impurities in the peptide powder can affect its solubility.
-
Dissolution Technique: Vigorous shaking can cause foaming and may not be effective. Gentle stirring or swirling is recommended.
Q3: Can I use organic solvents to dissolve GHK-Cu?
A3: Yes, co-solvents can be used to aid the dissolution of GHK-Cu, especially for incorporating it into less polar formulations. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for GHK-Cu.[6] However, when using co-solvents, it is crucial to consider their compatibility with the final formulation and their potential effects on the biological activity and stability of the peptide.
Q4: I'm observing a color change in my GHK-Cu solution. What does this indicate?
A4: A color change in your GHK-Cu solution, which is typically blue, can indicate instability and degradation. This can be caused by:
-
Incorrect pH: A pH outside the optimal range of 5.0-6.5 can cause the copper ion to dissociate from the peptide, leading to a color change.[1]
-
Incompatible Ingredients: The presence of chelating agents like EDTA can "grab" the copper ion from the GHK-Cu complex, resulting in a color change to green.[4] Similarly, ingredients like carnosine, which has a similar structure to GHK, can compete for the copper ion and change the solution's color to purple.[4]
-
Oxidation: GHK-Cu is sensitive to strong oxidizing agents, which can destroy the peptide and alter the color of the solution.[1]
Q5: How can I improve the stability of GHK-Cu in my formulation?
A5: To enhance the stability of GHK-Cu, consider the following strategies:
-
pH Control: Maintain the pH of the formulation between 5.0 and 6.5.[1][5]
-
Avoid Incompatible Ingredients: Do not formulate GHK-Cu with strong acids, strong oxidizing agents, or chelating agents like EDTA.[1][4][5] Caution is also advised when combining with high concentrations of Vitamin C (ascorbic acid) and retinoids.[7][8]
-
Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.[5]
-
Use of Antioxidants: Adding antioxidants to the formulation can help protect GHK-Cu from oxidative degradation.[1]
-
Encapsulation: Techniques like liposomal encapsulation can protect the peptide from degradation and improve its delivery.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| GHK-Cu powder does not fully dissolve in water. | - Exceeding solubility limit.- Suboptimal pH.- Inadequate mixing. | - Try creating a more dilute solution.- Adjust the pH of the water to between 5.0 and 6.5.- Use gentle swirling or a magnetic stirrer at a low speed. Avoid vigorous shaking. |
| Precipitation occurs when adding the GHK-Cu stock solution to the final formulation. | - "Salting out" effect due to high ionic strength of the final formulation.- Incompatibility with other ingredients.- Solvent mismatch. | - Add the GHK-Cu stock solution slowly to the final formulation with continuous stirring.- Review the formulation for any incompatible ingredients.- Consider using a co-solvent system that is compatible with both GHK-Cu and the final formulation. |
| The final formulation containing GHK-Cu is cloudy. | - Aggregation of the peptide.- Formation of insoluble complexes. | - Check the pH of the final formulation and adjust if necessary.- Filter the final formulation through a 0.22 µm filter to remove any aggregates. |
| Loss of blue color or a significant color shift in the formulation over time. | - Degradation of GHK-Cu due to pH instability, oxidation, or interaction with incompatible ingredients. | - Re-evaluate the pH of the formulation and its stability over time.- Ensure the absence of strong oxidizing agents and chelating agents.- Protect the formulation from light and high temperatures. |
Quantitative Data
Solubility of GHK-Cu
| Solvent | Temperature (°C) | pH | Approximate Solubility |
| Water | 25 | Neutral | ~200 mg/mL[4] |
| Phosphate-Buffered Saline (PBS) | 25 | 7.2 | ~5 mg/mL[3] |
| DMSO | 25 | N/A | Soluble |
Stability of GHK-Cu
| Condition | Observation |
| pH | Optimal stability between pH 5.0 and 6.5.[1][5] Unstable in strongly acidic or basic conditions. |
| Temperature | Stable for at least two weeks at 60°C in aqueous buffers with a pH range of 4.5-7.4.[9] However, it is generally recommended to avoid high temperatures. |
| Incompatible Ingredients | Degrades in the presence of strong acids, strong oxidizing agents, and chelating agents (e.g., EDTA).[1][4][5] Potential for interaction with high concentrations of Vitamin C and retinoids.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) GHK-Cu Aqueous Stock Solution
Materials:
-
GHK-Cu powder
-
Sterile, purified water
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M Citric acid solution and 0.1 M Sodium citrate (B86180) solution (for pH adjustment)
Procedure:
-
Weigh 1 gram of GHK-Cu powder accurately.
-
Measure 90 mL of sterile, purified water into a sterile beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the GHK-Cu powder to the water while stirring gently.
-
Continue stirring until the powder is completely dissolved. The solution should be a clear, blue color.
-
Measure the pH of the solution. If necessary, adjust the pH to between 5.5 and 6.0 by adding the citric acid or sodium citrate solutions dropwise.
-
Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and add sterile, purified water to the mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
The 1% GHK-Cu stock solution is now ready for use. Store in a sterile, airtight container in a refrigerator.
Protocol 2: Formulation of a Basic GHK-Cu Serum
Materials:
-
1% GHK-Cu aqueous stock solution (from Protocol 1)
-
Hyaluronic acid powder (low molecular weight)
-
Glycerin
-
Propylene (B89431) glycol
-
A suitable broad-spectrum preservative
-
Purified water
-
Sterile beakers and mixing vessels
-
Mixing equipment (e.g., overhead stirrer)
Procedure:
-
In the main mixing vessel, combine the desired amount of purified water, glycerin, and propylene glycol.
-
Slowly sprinkle in the hyaluronic acid powder while mixing to avoid clumping. Continue mixing until a smooth gel is formed.
-
In a separate container, dissolve the preservative in a small amount of water or as per the manufacturer's instructions.
-
Add the preservative solution to the hyaluronic acid gel and mix until uniform.
-
Slowly add the 1% GHK-Cu stock solution to the gel base while mixing continuously.
-
Check the final pH of the serum and adjust to between 5.5 and 6.0 if necessary.
-
Continue mixing until the serum is completely homogeneous.
-
Package the serum in airtight, opaque containers to protect it from light and air.
Signaling Pathways and Experimental Workflows
GHK-Cu Signaling in Fibroblasts for Extracellular Matrix (ECM) Production
GHK-Cu is known to stimulate the production of collagen and elastin (B1584352) in fibroblasts, key components of the skin's extracellular matrix. This process is partly mediated through the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Caption: GHK-Cu stimulates collagen and elastin synthesis in fibroblasts.
Experimental Workflow for Assessing GHK-Cu Solubility
This workflow outlines the steps to determine the solubility of GHK-Cu in a given solvent.
Caption: Workflow for determining GHK-Cu solubility.
GHK-Cu Signaling in Hair Follicles
GHK-Cu has been shown to promote hair growth by influencing the Wnt/β-catenin signaling pathway in dermal papilla cells of the hair follicle.
Caption: GHK-Cu promotes hair growth via the Wnt/β-catenin pathway.
References
- 1. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge [biowayorganicinc.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. activepeptide.com [activepeptide.com]
- 5. nbinno.com [nbinno.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. naturalorganicskincare.com [naturalorganicskincare.com]
- 9. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
"Copper tripeptide-3" interference with other growth factors in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro interference of Copper Tripeptide-3 (GHK-Cu) with other growth factors.
Frequently Asked Questions (FAQs)
Q1: How does GHK-Cu affect the production of other growth factors by fibroblasts in vitro?
A1: In vitro studies have demonstrated that GHK-Cu primarily stimulates the production of Basic Fibroblast Growth Factor (bFGF) and Vascular Endothelial Growth Factor (VEGF) by fibroblasts.[1][2][3] Treatment of both normal and irradiated human dermal fibroblasts with GHK-Cu at a concentration of 1 x 10⁻⁹ mol/L has been shown to significantly increase the secretion of bFGF and VEGF.[2][4] This suggests a pro-angiogenic and regenerative effect.
Q2: What is the effect of GHK-Cu on Transforming Growth Factor-beta (TGF-β) signaling? The literature seems contradictory.
A2: The effect of GHK-Cu on TGF-β signaling is context-dependent and can appear contradictory without considering the specific cellular conditions.
-
Inhibition/Reduction: In some models, particularly with normal and keloid-producing dermal fibroblasts, GHK-Cu has been observed to decrease the secretion of TGF-β1.[5][6][7] This action is considered beneficial for preventing excessive scar formation.
-
Activation/Restoration: In other contexts, such as with lung fibroblasts from patients with Chronic Obstructive Pulmonary Disease (COPD), GHK has been shown to restore the impaired TGF-β signaling pathway.[1][8] This restorative effect is crucial for normal tissue remodeling and repair processes.
This dual activity suggests that GHK-Cu is a modulator of TGF-β signaling, potentially promoting homeostasis by downregulating it in states of excess (fibrosis) and upregulating it in states of deficiency (impaired repair).
Q3: Does GHK-Cu interfere with Epidermal Growth Factor (EGF) signaling pathways?
A3: Currently, there is a lack of specific in vitro studies directly investigating the interference or crosstalk between GHK-Cu and the Epidermal Growth Factor (EGF) signaling pathway. The primary focus of existing research has been on its interaction with growth factors more directly involved in angiogenesis and matrix remodeling, such as bFGF, VEGF, and TGF-β. This represents an area where further investigation is needed to fully understand the scope of GHK-Cu's cellular effects.
Q4: What is the general mechanism of action for GHK-Cu's effects on growth factor expression?
A4: GHK-Cu is known to be a potent modulator of gene expression. Studies have shown that it can influence thousands of human genes, effectively "resetting" them towards a healthier state.[9] Its effects on growth factors are likely mediated through the modulation of various signaling pathways, including the suppression of pro-inflammatory signals like NF-κB and p38 MAPK, which can, in turn, affect the expression of growth factors like VEGF and bFGF.[10] It also appears to modulate the TGF-β/Smad signaling pathway, although the specific outcome is dependent on the cellular context.[10][11]
Troubleshooting Guide
Issue 1: I am not observing the expected increase in bFGF or VEGF secretion after GHK-Cu treatment.
-
Cell Viability: Ensure that the concentration of GHK-Cu is not causing cytotoxicity. Although generally well-tolerated, very high concentrations could be detrimental. Perform a dose-response curve for cell viability (e.g., using an MTT or Calcein AM assay) with your specific cell line. GHK-Cu is typically effective in the nanomolar (nM) to low micromolar (µM) range.[1][12][13]
-
Reagent Quality: Verify the purity and stability of your GHK-Cu. It should be stored under appropriate conditions (typically refrigerated) to maintain its bioactivity.
-
Culture Conditions: Experiments demonstrating increased bFGF and VEGF are often conducted in serum-free or low-serum media to avoid the confounding effects of growth factors present in serum.[2][6] The presence of high serum concentrations may mask the stimulatory effects of GHK-Cu.
-
Time Course: The increase in bFGF and VEGF production can be time-dependent. One study noted a significant increase "early after GHK-Cu exposure."[2][3] Consider performing a time-course experiment (e.g., collecting supernatants at 24, 48, and 72 hours) to determine the optimal time point for your assay.
Issue 2: My results for TGF-β1 secretion after GHK-Cu treatment are inconsistent or opposite to published data.
-
Cell Type and State: As detailed in FAQ A2, the effect of GHK-Cu on TGF-β is highly dependent on the cell type and its physiological state. Are you using normal fibroblasts, fibroblasts from a fibrotic model (e.g., keloid), or cells from a model of impaired healing (e.g., COPD)?[1][6] The baseline level of TGF-β signaling in your cells will likely determine the response to GHK-Cu modulation.
-
Assay Specificity: Ensure your TGF-β1 ELISA kit is specific and sensitive enough to detect the changes in your system. Remember to activate latent TGF-β1 in your samples according to the manufacturer's protocol, as it is often secreted in an inactive form.
-
Logical Framework: The seemingly contradictory results can be understood by viewing GHK-Cu as a signaling modulator rather than a simple agonist or antagonist. See the diagram below for a logical workflow to interpret your results.
Quantitative Data Summary
Table 1: Effect of GHK-Cu on Growth Factor Production in Fibroblasts
| Growth Factor | Cell Type | GHK-Cu Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| bFGF | Irradiated Human Dermal Fibroblasts | 1 x 10⁻⁹ mol/L (1 nM) | Significant Increase | [2] |
| VEGF | Irradiated Human Dermal Fibroblasts | 1 x 10⁻⁹ mol/L (1 nM) | Significant Increase | [2] |
| TGF-β1 | Normal Dermal Fibroblasts | 1 x 10⁻⁹ mol/L (1 nM) | Trend towards decrease | [6] |
| TGF-β1 | Keloid-Producing Dermal Fibroblasts | 1 x 10⁻⁹ mol/L (1 nM) | Significant Decrease (at 24h) |[6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Treatment of Fibroblasts and Analysis of Growth Factor Secretion
-
Cell Seeding:
-
Culture primary human dermal fibroblasts in standard growth medium (e.g., DMEM with 10% FBS).
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 24-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium (e.g., DMEM without FBS) to each well and incubate for 12-24 hours to synchronize the cells and reduce baseline growth factor levels.
-
-
GHK-Cu Treatment:
-
Prepare a stock solution of GHK-Cu in sterile water or PBS.
-
Prepare working solutions of GHK-Cu in serum-free medium at various concentrations (e.g., a dose-response from 0.1 nM to 100 nM is a good starting point). A concentration of 1 nM has been shown to be effective.[2]
-
Aspirate the starvation medium and add the GHK-Cu-containing medium or a vehicle control (serum-free medium alone) to the respective wells.
-
-
Supernatant Collection:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At each time point, collect the cell culture supernatant from the wells.
-
Centrifuge the supernatant at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a fresh tube and store at -80°C until analysis.
-
-
Growth Factor Quantification (ELISA):
-
Quantify the concentration of bFGF, VEGF, or TGF-β1 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., from R&D Systems, RayBiotech).[14]
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as instructed.
-
Add 100 µL of standard or sample to each well of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).
-
Wash the wells multiple times.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the Streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Calculate the growth factor concentration in your samples by comparing their absorbance to the standard curve.
-
Visualizations
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The effect of tripeptide-copper complex on human hair growth in vitro | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ipharmapharmacy.com [ipharmapharmacy.com]
- 10. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
Technical Support Center: Copper Tripeptide-3 (GHK-Cu) In Vivo Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper Tripeptide-3 (GHK-Cu). This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the bioavailability and success of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of GHK-Cu in in vivo studies?
A1: The primary challenges stem from GHK-Cu's inherent physicochemical properties and biological instability:
-
Low Oral Bioavailability: When administered orally, GHK-Cu is susceptible to degradation by digestive enzymes and stomach acid, resulting in low bioavailability.[1]
-
Limited Topical Penetration: GHK-Cu is a hydrophilic molecule, which limits its ability to permeate the lipophilic stratum corneum of the skin.[2][3]
-
Enzymatic Degradation: In biological environments, particularly in wound exudate, GHK-Cu is rapidly broken down by carboxypeptidase enzymes.[4][5]
-
Instability in Formulations: The stability of GHK-Cu is sensitive to pH, temperature, and the presence of other ingredients like high concentrations of Vitamin C or retinoids, which can affect its structure and efficacy.[6][7]
Q2: Which administration routes provide the highest bioavailability for GHK-Cu?
A2: Injectable delivery, such as subcutaneous or intramuscular injections, provides significantly enhanced bioavailability compared to topical or oral routes.[8][9] Injections bypass the primary barriers of the digestive system and skin, allowing for more direct entry into systemic circulation. Injectable applications can achieve tissue concentrations 10-20 times higher than topical applications.[8] While less common, intranasal delivery is also being explored as a method to bypass the blood-brain barrier for cognitive studies.[10]
Q3: How can I improve the stability and delivery of GHK-Cu in my formulation?
A3: Several strategies can be employed to protect GHK-Cu from degradation and enhance its delivery:
-
Encapsulation: Incorporating GHK-Cu into delivery systems like liposomes, niosomes, or ionic liquid-based microemulsions can protect it from enzymatic degradation and improve its penetration through biological membranes.[2][3][4][6][11]
-
Polymer-Based Systems: Using superabsorbent polymers or incorporating GHK-Cu into a collagen matrix can provide sustained release at the target site, which is particularly useful for wound healing applications.[4][12]
-
pH Optimization: Maintaining the formulation pH between 5.0 and 7.4 is crucial for the stability of the GHK-Cu complex.[6][7]
-
Proper Storage: GHK-Cu in its lyophilized (powder) form should be stored at -20°C or lower, protected from light and moisture.[13] Reconstituted solutions should be used promptly or stored at 4°C for short-term use, avoiding repeated freeze-thaw cycles.[13]
Troubleshooting Guide for In Vivo Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Low efficacy in wound healing model | 1. Rapid Degradation: GHK-Cu is being broken down by enzymes in the wound environment before it can act.[4] 2. Insufficient Penetration: The formulation is not delivering the peptide to the target dermal layer. | 1. Use a Protective Delivery System: Formulate GHK-Cu in a hydrogel, liposome, or collagen matrix to provide sustained release and protection from proteases.[4][12] 2. Optimize Formulation for Penetration: Consider using permeation enhancers or an ionic liquid-based carrier to improve skin absorption.[2] |
| Inconsistent results between experimental batches | 1. Peptide Instability: The GHK-Cu complex may be degrading in the formulation due to improper pH, temperature, or exposure to light.[13] 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the peptide.[13] | 1. Verify Formulation pH: Ensure the pH of your vehicle is between 5.0 and 7.4.[6] 2. Prepare Fresh Solutions: Reconstitute the lyophilized powder immediately before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at 4°C for short-term and -20°C for long-term.[13] |
| Low systemic levels after subcutaneous injection | 1. Rapid Clearance: The small peptide may be quickly cleared from circulation. 2. Precipitation at Injection Site: The formulation may not be optimized, leading to poor absorption. | 1. Consider a Depot Formulation: Use a system (e.g., polymer-based) that allows for a slower, more sustained release of the peptide from the injection site. 2. Check Solubility and pH: Ensure the peptide is fully dissolved in a biocompatible vehicle at an appropriate physiological pH before injection. |
| No observed effect in hair growth studies | 1. Poor Follicle Penetration: The topical formulation is not reaching the dermal papilla cells. 2. Insufficient Concentration: The dose of GHK-Cu may be too low to elicit a biological response. | 1. Enhance Topical Delivery: Utilize a microemulsion or ionic liquid-based carrier, which has been shown to enhance local delivery by approximately 3-fold.[3] 2. Dose-Response Study: Perform a dose-ranging study to determine the optimal concentration. Studies have shown efficacy with concentrations from 10 pM to 10 nM for stimulating dermal papilla cells.[14] |
Quantitative Data Summary
Table 1: GHK-Cu Efficacy in Wound Healing Models
| Model System | Treatment | Key Quantitative Finding | Reference |
| Ischemic open wounds (rats) | GHK-Cu | Decreased concentration of metalloproteinases 2 and 9. | [4] |
| Wounds (healthy rats) | Peptide-Incorporated Collagen (PIC) | 9-fold increase in collagen synthesis. | [4] |
| Burn wounds (animal model) | GHK-Cu encapsulated polymer | 84.61% wound healing by day 15 vs. 61.58% with polymer alone. | [12] |
| Diabetic ulcers (human clinical trial) | 2% GHK-Cu gel | 40% increase in wound closure. | [9] |
Table 2: Bioavailability & Permeability Data
| Administration Route | Delivery System | Metric | Value | Reference |
| Topical | Injectable vs. Topical | Tissue Concentration | Injectable is 10-20x higher. | |
| Topical (in vitro) | 0.68% aq. solution on dermatomed human skin | Permeability Coefficient (Kp) | 2.43 ± 0.51 × 10⁻⁴ cm/h | [15] |
| Topical (in vitro) | 0.68% aq. solution on dermatomed human skin | Amount Permeated (48h) | 136.2 ± 17.5 µg/cm² | [15] |
| Topical (in vitro) | Ionic Liquid Microemulsion (CaT-ME) | Permeation Enhancement | 3.18-fold higher than PBS solution. | |
| Oral | Standard | Bioavailability | Generally low due to enzymatic degradation. | [1][16] |
| Subcutaneous | Standard | Bioavailability | Excellent in mice. | [16] |
Experimental Protocols & Methodologies
Protocol: In Vivo Wound Healing Study (Rat Model)
This is a generalized protocol based on methodologies described in the literature.[4][12]
-
Animal Model: Utilize adult male Sprague-Dawley rats. Acclimatize animals for at least one week before the experiment.
-
Wound Creation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Shave the dorsal region and disinfect the skin.
-
Create a full-thickness excisional wound of a standardized size (e.g., 2 cm x 2 cm) using a sterile surgical blade.
-
-
Grouping and Treatment:
-
Control Group: No treatment or application of a vehicle-only control.
-
Vehicle Group: Application of the formulation base without GHK-Cu (e.g., hydrogel, cream).
-
Treatment Group: Topical application of the GHK-Cu formulation (e.g., GHK-Cu encapsulated in a polymer hydrogel) onto the wound bed.
-
-
Application and Monitoring:
-
Apply treatments daily or as determined by the formulation's release profile.
-
Photograph the wounds at regular intervals (e.g., Day 0, 4, 8, 15) with a scale for reference.
-
Calculate the percentage of wound contraction using the formula: [(Initial Area - Specific Day Area) / Initial Area] * 100.
-
-
Endpoint Analysis (e.g., Day 15):
-
Euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Histopathology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, fibroblast proliferation, and inflammatory cell infiltration.
-
Biochemical Assays: Homogenize the remaining tissue to measure levels of collagen (via hydroxyproline (B1673980) content), growth factors (e.g., VEGF, FGF), and antioxidant enzymes (e.g., SOD, catalase).[12]
-
Visualizations: Pathways and Workflows
Caption: GHK-Cu signaling pathway in wound healing.
References
- 1. neuroganhealth.com [neuroganhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge [biowayorganicinc.com]
- 8. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Intranasal GHK peptide enhances resilience to cognitive decline in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. particlepeptides.com [particlepeptides.com]
- 12. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptideslabuk.com [peptideslabuk.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptidesciences.com [peptidesciences.com]
"Copper tripeptide-3" minimizing batch-to-batch variability in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize batch-to-batch variability in the synthesis of Copper Tripeptide-3 (GHK-Cu).
Troubleshooting Guides
Consistent synthesis of GHK-Cu is crucial for reliable experimental results and product development. Batch-to-batch variability can arise from several factors, from raw material quality to reaction conditions and purification methods. This guide outlines common issues, their potential causes, and actionable solutions.
Table 1: Troubleshooting Common Issues in GHK-Cu Synthesis
| Issue | Potential Causes | Recommended Solutions |
| Low Peptide Yield | - Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS).[1] - Suboptimal activation of amino acids. - Steric hindrance from protecting groups. | - Increase coupling time or temperature. - Use a more efficient coupling reagent (e.g., HBTU, HATU). - Consider double coupling for difficult amino acid additions.[2] - Ensure high-purity amino acids and reagents are used.[3] |
| Incomplete Deprotection | - Insufficient reaction time or inadequate deprotection reagent concentration. - Formation of secondary structures hindering reagent access. | - Extend deprotection time or use a fresh deprotection solution. - Incorporate structure-breaking elements like pseudoproline dipeptides in the synthesis sequence.[3] |
| Poor Purity Profile (Multiple Peaks in HPLC) | - Side reactions during synthesis or cleavage. - Aggregation of the peptide chain.[3] - Presence of deletion sequences.[2] | - Optimize cleavage conditions by adjusting scavenger cocktail and time. - Use microwave-assisted synthesis to reduce aggregation.[3] - Purify the crude peptide using reverse-phase HPLC with an optimized gradient. |
| Color Variation in Final GHK-Cu Product | - Inconsistent copper chelation. - pH fluctuations during the complexation step. - Presence of impurities that interact with copper ions. | - Ensure a precise molar ratio of GHK peptide to the copper source. A common molar ratio is 2:1:1 of GHK tripeptide to copper hydroxide (B78521) and copper acetate.[4] - Maintain a neutral pH (around 7) during the addition of the copper salt.[5] - Use a high-purity copper source (e.g., copper acetate, copper hydroxide).[4] |
| Hygroscopic or Sticky Final Product | - Residual solvents or impurities from the synthesis. - Amorphous solid state of the peptide. - Use of lyophilization for isolation, which can result in a high surface area powder prone to moisture absorption.[5] | - Ensure complete removal of solvents through proper drying techniques like lyophilization or vacuum drying.[4] - A patented liquid-phase synthesis and crystallization technology can produce a non-hygroscopic crystalline product.[5] - Store the final product in a desiccator over a suitable drying agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for GHK-Cu, and how do they impact batch-to-batch consistency?
A1: The two primary methods for synthesizing the GHK peptide are Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): This is a common method where the peptide is assembled on a solid resin support.[1] While it allows for easy removal of excess reagents, it can be prone to issues like incomplete reactions and peptide aggregation, especially for hydrophobic sequences, which can lead to variability.[2]
-
Liquid-Phase Synthesis: This method involves synthesizing the peptide entirely in solution. A patented approach involves complexing the GHK tripeptide with a copper agent in water, followed by filtration, drying, and freeze-drying to obtain a high-purity product.[4] This method can offer better control over reaction conditions and may lead to a more consistent product, avoiding the use of resin which can be a source of impurities.[4]
The choice of method can significantly impact the purity, yield, and physical properties of the final GHK-Cu, thereby affecting batch-to-batch consistency.
Q2: How critical is the quality of starting materials for consistent GHK-Cu synthesis?
A2: The quality of starting materials is paramount. Using high-purity amino acids, resins, solvents, and reagents is essential to minimize the introduction of impurities that can affect reaction efficiency and the final product's purity profile.[3] For the copper chelation step, the purity of the copper source (e.g., copper acetate) is also critical to ensure proper complex formation and avoid side reactions.
Q3: What role does pH play in the synthesis and stability of GHK-Cu?
A3: pH is a critical parameter, especially during the copper complexation step. The pH should be maintained close to neutral (pH 7) when introducing the copper salt to the GHK peptide solution.[5] Deviations to acidic or basic conditions can lead to incomplete complexation, color changes, and potential degradation of the peptide.
Q4: What are the best practices for purification and isolation to ensure high-purity and stable GHK-Cu?
A4: Reverse-phase high-performance liquid chromatography (HPLC) is the gold standard for purifying the crude GHK peptide.[3] After purification, the peptide is typically isolated as a solid by lyophilization (freeze-drying). However, lyophilization can produce a hygroscopic powder.[5] An alternative is crystallization, which can yield a more stable, non-hygroscopic final product.[5] Proper handling and storage of the purified peptide in a dry, inert atmosphere are crucial to prevent degradation.
Q5: How can I verify the consistency between different batches of synthesized GHK-Cu?
A5: A comprehensive analytical characterization is necessary. This should include:
-
HPLC: To assess purity and identify any impurities.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the GHK peptide and the GHK-Cu complex.[1]
-
Amino Acid Analysis: To verify the amino acid composition and concentration.
-
Copper Content Analysis: To ensure the correct stoichiometry of copper in the final complex. GHK-Cu 1:1, for instance, has a copper content of 14%.[5]
-
Appearance and Solubility: Visual inspection and solubility tests can provide initial indicators of consistency.
Establishing strict specifications for each of these parameters for batch release is key to ensuring consistency.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GHK Peptide
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (Lys, His, Gly in sequence) with a coupling agent (e.g., HBTU/DIPEA in DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
Protocol 2: Copper Chelation of GHK Peptide
-
Dissolution: Dissolve the purified GHK peptide in deionized water.
-
pH Adjustment: Adjust the pH of the peptide solution to approximately 7.0 using a dilute solution of sodium hydroxide or acetic acid.
-
Copper Addition: Slowly add an aqueous solution of a copper salt (e.g., copper (II) acetate) to the GHK solution while stirring. The molar ratio of GHK to copper should be carefully controlled (e.g., 1:1 or 2:1).
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The solution should turn a deep blue color, indicating the formation of the GHK-Cu complex.
-
Isolation: The GHK-Cu can be isolated by lyophilization to obtain a blue powder.
Visualizations
Caption: Workflow for the synthesis of GHK-Cu via SPPS.
Caption: Troubleshooting logic for GHK-Cu synthesis variability.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. CN111808165B - Synthetic method of GHK copper peptide - Google Patents [patents.google.com]
- 5. activepeptide.com [activepeptide.com]
Technical Support Center: Copper Tripeptide-3 (GHK-Cu) and Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cell proliferation assays involving Copper Tripeptide-3 (also known as GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell proliferation?
A1: this compound (GHK-Cu) is generally expected to stimulate the proliferation of various cell types, including fibroblasts, keratinocytes, and endothelial cells.[1][2] This is attributed to its role in tissue regeneration, wound healing, and the stimulation of collagen and glycosaminoglycan synthesis.[1][3]
Q2: We are observing lower than expected or no increase in cell proliferation. What are the potential causes?
A2: Several factors could contribute to this observation:
-
Suboptimal Concentration: The effect of GHK-Cu can be dose-dependent, with stimulatory effects often observed in the picomolar to nanomolar range.[3] Higher concentrations may not yield a greater proliferative response and could even be inhibitory.
-
Biphasic Effect: GHK-Cu has demonstrated a biphasic effect on the synthesis of glycosaminoglycans, where the effect decreases at higher concentrations.[3] A similar phenomenon could potentially occur with cell proliferation.
-
Cell Type Specificity: The proliferative response to GHK-Cu can vary between different cell types.
-
Assay Interference: Components of the assay itself could be interfering with the results. For example, the antioxidant properties of GHK-Cu or the presence of copper ions can interfere with tetrazolium-based assays like the MTT assay.
-
Reagent Quality: The purity and stability of the GHK-Cu peptide are crucial for its biological activity.
Q3: We are observing a decrease in cell proliferation after treatment with GHK-Cu. Why might this be happening?
A3: While GHK-Cu is generally a pro-proliferative agent, an inhibitory effect could be due to:
-
High Concentrations: As mentioned, a biphasic dose-response curve is possible. Concentrations significantly above the optimal range might lead to cellular stress or inhibitory signaling.
-
Cell Culture Conditions: Factors such as serum concentration, cell density, and overall cell health can influence the cellular response to GHK-Cu.
-
Contaminants: The presence of contaminants in the GHK-Cu preparation or cell culture medium could induce toxicity.
Q4: Can GHK-Cu interfere with standard cell proliferation assays like MTT or XTT?
A4: Yes, interference is possible. GHK-Cu has antioxidant properties, and antioxidants have been shown to interfere with MTT assays by directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability. The copper ions in the GHK-Cu complex may also interact with assay reagents. It is advisable to include proper controls to account for these potential interferences.
Troubleshooting Guide
This guide addresses common unexpected outcomes in cell proliferation assays with this compound.
| Unexpected Outcome | Potential Cause | Troubleshooting Steps |
| No or low stimulation of proliferation | Suboptimal GHK-Cu Concentration | Perform a dose-response experiment with a wide range of GHK-Cu concentrations (e.g., from pM to µM) to determine the optimal concentration for your specific cell type. |
| Biphasic Dose-Response | Carefully analyze the dose-response curve for a potential decrease in proliferation at higher concentrations. | |
| Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Optimize serum concentration in the culture medium. | |
| Inactive GHK-Cu | Verify the source, purity, and storage conditions of your GHK-Cu. Use a fresh, properly stored batch. | |
| Inhibition of cell proliferation | High GHK-Cu Concentration | Test lower concentrations of GHK-Cu to see if the inhibitory effect is reversed. |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., LDH assay) to rule out cell death as the cause of decreased proliferation. | |
| High variability between replicates | Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution. |
| Inconsistent GHK-Cu Preparation | Prepare a fresh stock solution of GHK-Cu for each experiment and ensure thorough mixing before adding to the wells. | |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. | |
| High background in MTT/XTT assays | Direct Reduction of Tetrazolium Salt | Include a cell-free control with GHK-Cu and the assay reagent to measure any direct reduction of the tetrazolium salt by the peptide. Subtract this background from the sample readings. |
| Media Components | Use phenol (B47542) red-free media during the assay, as it can interfere with colorimetric readings. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound on cell proliferation from various studies.
| Cell Type | GHK-Cu Concentration | Incubation Time | Result |
| Human Dermal Fibroblasts | 10-100 μM | 3 days | Increased growth and viability.[2] |
| Dermal Papilla Cells | 10 pM - 10 nM | 24 hours | Significant stimulation of proliferation.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) (as GHK-Cu-liposomes) | Not specified | Not specified | 33.1% increased proliferation rate.[4] |
| Irradiated Fibroblasts | 1 nM | Not specified | Restored population doubling times to normal.[5] |
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol provides a general framework for assessing the effect of GHK-Cu on the proliferation of adherent cells.
Materials:
-
Adherent cells of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (GHK-Cu) stock solution (e.g., 1 mM in sterile water)
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with GHK-Cu:
-
Prepare serial dilutions of GHK-Cu in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1 pM to 1 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GHK-Cu.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same solvent concentration used for the GHK-Cu stock.
-
Cell-Free Blank: Medium only (no cells) to measure background absorbance.
-
GHK-Cu Blank: Medium with the highest concentration of GHK-Cu (no cells) to check for direct MTT reduction.
-
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the cell-free blank from all readings.
-
If the GHK-Cu blank shows significant absorbance, subtract this value from the corresponding treated wells.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound in Cell Proliferation
This compound influences several signaling pathways that are crucial for cell growth and proliferation.
Caption: GHK-Cu signaling pathways influencing cell proliferation.
Experimental Workflow for Investigating Unexpected Proliferation Results
This workflow provides a logical sequence of steps to troubleshoot unexpected outcomes in your experiments.
Caption: Troubleshooting workflow for unexpected cell proliferation results.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ways2well.com [ways2well.com]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
"Copper tripeptide-3" protocol refinement for consistent experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining "Copper tripeptide-3" (GHK-Cu) experimental protocols for consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
A list of common questions and answers to preemptively address potential user queries.
| Question | Answer |
| What is the optimal solvent for GHK-Cu? | GHK-Cu is water-soluble. For cell culture experiments, it is recommended to dissolve lyophilized GHK-Cu in sterile, endotoxin-free water or a buffered solution such as PBS to create a stock solution.[1] |
| How should I store GHK-Cu solutions? | Lyophilized GHK-Cu should be stored at -20°C or lower, protected from light and moisture.[1] Reconstituted solutions should be stored at 2-8°C and are typically stable for up to 30 days.[1] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[1] |
| What is the optimal pH for GHK-Cu stability? | GHK-Cu is most stable in a neutral or near-neutral pH range (pH 5.0-7.4).[2] Strongly acidic or alkaline conditions can lead to the breakdown of the peptide and dissociation of the copper ion, which may be observed as a color change in the solution.[2] |
| My GHK-Cu solution changed color. What does this mean? | A color change in your GHK-Cu solution, often to a greenish or purplish hue, can indicate a change in the copper ion's coordination, which may be due to an unsuitable pH or interaction with other components in the solution. For instance, chelating agents like EDTA can "steal" the copper ion from the peptide, leading to a green color. It is crucial to ensure all components of your experimental buffer are compatible with the GHK-Cu complex. |
| At what concentration should I use GHK-Cu in my experiments? | The effective concentration of GHK-Cu can vary significantly depending on the cell type and the specific biological effect being studied. Published literature reports a wide range of effective concentrations, from picomolar to micromolar.[3][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Can GHK-Cu interfere with cell viability assays? | Yes, there is a potential for interference. The copper ion in GHK-Cu can act as a reducing agent, which may interfere with assays that rely on the reduction of a chromogenic or fluorogenic substrate, such as MTT and resazurin (B115843) assays.[5][6] It is crucial to include proper controls, such as GHK-Cu in cell-free media, to assess any potential for direct reduction of the assay reagent. |
Troubleshooting Guides
A series of guides to address specific issues users might encounter during their experiments.
Inconsistent Results in Cell Proliferation/Viability Assays
| Problem | Possible Cause | Solution |
| High background signal or false positives. | Direct reduction of the assay reagent (e.g., MTT, resazurin) by GHK-Cu.[5][6] | Run a cell-free control with GHK-Cu at the highest concentration used in your experiment to quantify any direct reduction. Subtract this background from your experimental values. Consider using a cell viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less susceptible to interference from reducing compounds. |
| Variable or unexpected dose-response. | GHK-Cu instability in the culture medium. | Ensure the pH of your complete culture medium is within the optimal range for GHK-Cu stability (pH 5.0-7.4).[2] Prepare fresh GHK-Cu dilutions for each experiment from a recently prepared stock solution. |
| Cell morphology changes or signs of toxicity at high concentrations. | Copper toxicity. | While GHK-Cu is generally considered safe, high concentrations of copper can be toxic to cells. Perform a thorough dose-response study to identify the optimal, non-toxic concentration range for your specific cell line. |
Variability in Collagen/Elastin (B1584352) Quantification Assays
| Problem | Possible Cause | Solution |
| Low or inconsistent collagen readings with the Sircol™ Assay. | Incomplete collagen precipitation or loss of the pellet. | Ensure thorough mixing of the sample with the Sircol™ dye reagent to allow for complete precipitation. After centrifugation, carefully decant the supernatant without disturbing the pellet. A very small pellet may be difficult to see. |
| Interference from serum in the culture medium. | If possible, reduce the serum concentration in your cell culture medium during the GHK-Cu treatment period. Always include a blank control with the same medium composition as your samples. | |
| Low elastin readings with the Fastin™ Elastin Assay. | Inefficient elastin extraction. | Ensure complete solubilization of elastin by strictly following the oxalic acid extraction protocol, including the recommended temperature and incubation time. |
| Incomplete precipitation of the elastin-dye complex. | Ensure the precipitating reagent is at the correct temperature (pre-chilled to 4°C) and that the incubation is carried out as specified in the protocol. |
Issues with Gene Expression Analysis (RT-PCR)
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible changes in gene expression. | Variability in cell culture conditions. | Maintain consistent cell seeding density, passage number, and confluency at the time of treatment. Starve cells in low-serum or serum-free media before GHK-Cu treatment to synchronize the cell cycle. |
| RNA degradation. | Use proper RNA handling techniques to prevent degradation. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. | |
| Presence of PCR inhibitors in the RNA sample. | Include controls to test for PCR inhibition. Ensure the RNA purification method effectively removes potential inhibitors.[7] |
Experimental Protocols
Detailed methodologies for key experiments.
Cell Culture and GHK-Cu Treatment
-
Cell Seeding: Plate human dermal fibroblasts (or other relevant cell types) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.
-
Cell Synchronization (Optional but Recommended): Once cells have adhered (typically 24 hours post-seeding), replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to synchronize the cell cycle.
-
GHK-Cu Treatment: Prepare fresh dilutions of GHK-Cu from a stock solution in the appropriate cell culture medium. Replace the synchronization medium with the GHK-Cu-containing medium or a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Quantification of Soluble Collagen (Sircol™ Assay)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Collagen Precipitation: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 1.0 mL of Sircol™ Dye Reagent.
-
Incubation: Gently mix by inversion for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the complex.
-
Washing: Carefully discard the supernatant and wash the pellet with the provided acid-salt wash solution to remove unbound dye.
-
Dye Release: Add the Alkali Reagent to dissolve the pellet and release the bound dye.
-
Quantification: Measure the absorbance of the solution at 556 nm using a microplate reader. Calculate the collagen concentration based on a standard curve prepared with the provided collagen standard.
Quantification of Insoluble Elastin (Fastin™ Assay)
-
Sample Preparation: After removing the culture medium, wash the cell layer with PBS.
-
Elastin Extraction: Add 0.25 M oxalic acid to the cells and heat at 100°C for 60 minutes to solubilize the insoluble elastin.
-
Centrifugation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the solubilized elastin.
-
Elastin Precipitation: Mix the supernatant with an equal volume of Elastin Precipitating Reagent and incubate for 10 minutes.
-
Pelleting: Centrifuge to pellet the elastin.
-
Dye Binding: Add the Fastin™ Dye Reagent to the pellet and incubate for 90 minutes at room temperature with gentle mixing.
-
Washing: Centrifuge to pellet the elastin-dye complex and discard the supernatant.
-
Dye Release: Add the Dye Dissociation Reagent to solubilize the bound dye.
-
Quantification: Measure the absorbance at 513 nm and determine the elastin content from a standard curve.
Gene Expression Analysis of MMPs and TIMPs (RT-qPCR)
-
RNA Extraction: Following GHK-Cu treatment, lyse the cells directly in the culture plate and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MMPs (e.g., MMP-1, MMP-2) and TIMPs (e.g., TIMP-1, TIMP-2) of interest, along with a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
The following tables summarize typical experimental parameters for GHK-Cu studies.
Table 1: GHK-Cu Concentration Ranges for In Vitro Studies
| Biological Effect | Cell Type | Effective Concentration Range | Reference |
| Stimulation of Collagen Synthesis | Human Dermal Fibroblasts | 1 pM - 10 nM | [3][4] |
| Increased Elastin Production | Human Dermal Fibroblasts | 0.01 nM - 100 nM | [8] |
| Modulation of MMP/TIMP Expression | Human Dermal Fibroblasts | 0.01 nM - 100 nM | [8] |
| Increased Fibroblast Proliferation | Dermal Papilla Cells | 10 pM - 10 nM |
Table 2: Summary of Key Experimental Parameters
| Experiment | Key Reagents | Incubation Times | Measurement Wavelength |
| Sircol™ Collagen Assay | Sircol™ Dye Reagent, Alkali Reagent | 30 min (dye binding), 10 min (centrifugation) | 556 nm |
| Fastin™ Elastin Assay | Oxalic Acid, Fastin™ Dye Reagent | 60 min (extraction), 90 min (dye binding) | 513 nm |
| RT-qPCR | Specific primers, SYBR Green/TaqMan probe | Varies by protocol | N/A |
| MTT Cell Viability Assay | MTT Reagent, Solubilization Solution | 1-4 hours | 570 nm |
| Resazurin Cell Viability Assay | Resazurin Solution | 1-4 hours | 570 nm (absorbance), 590 nm (fluorescence) |
Visualizations
Diagrams illustrating key pathways and workflows.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. researchgate.net [researchgate.net]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls of Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Copper Tripeptide-3 (AHK-Cu) and GHK-Cu in Promoting Collagen Synthesis
For Immediate Release
A detailed comparative analysis of Copper Tripeptide-3 (AHK-Cu) and the more widely studied GHK-Cu (Copper Tripeptide-1) reveals distinct characteristics and quantitative differences in their capacity to stimulate collagen synthesis. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals focused on tissue regeneration and dermatological applications. While both copper peptides demonstrate significant bioactivity, their amino acid sequences—Alanine in AHK-Cu versus Glycine (B1666218) in GHK-Cu—result in nuanced functional differences.
Executive Summary
GHK-Cu is a naturally occurring plasma tripeptide that has been extensively researched for its wound healing and skin regenerative properties.[1][2][3] It is known to stimulate the synthesis of collagen, elastin (B1584352), glycosaminoglycans, and other extracellular matrix (ECM) components.[2][4] Experimental data indicates GHK-Cu can increase collagen production in 70% of treated subjects, outperforming Vitamin C and retinoic acid in some studies. Its mechanism of action is often linked to the modulation of the Transforming Growth Factor-beta (TGF-β) pathway.
This compound, or AHK-Cu, is a structurally similar peptide where the glycine residue is replaced by alanine. While also recognized for its role in skin and hair health, AHK-Cu has been noted for stimulating dermal cell proliferation and significant collagen deposition. Notably, one in-vitro study reported that AHK-Cu stimulated the formation of collagen type I by 300% compared to a control.
While direct, head-to-head clinical trials are limited, the available data allows for a comparative assessment based on individual studies. GHK-Cu is well-established as a general ECM-remodeling agent, whereas AHK-Cu shows potent, albeit less extensively documented, collagen-stimulating activity.
Quantitative Data on Collagen Synthesis
The following tables summarize quantitative results from various studies. It is critical to note that these results are from different experiments and cannot be directly compared due to variations in cell types, concentrations, and assay methods.
Table 1: Efficacy of GHK-Cu (Copper Tripeptide-1) in Collagen Synthesis
| Concentration(s) | Cell Type / Model | Key Quantitative Finding | Assay Method | Reference |
| 1 nM (1x10⁻⁹ M) | Human Dermal Fibroblasts (Irradiated) | Restored population doubling time to that of normal controls. | Cell Counting | |
| 0.01, 1, 100 nM | Human Adult Dermal Fibroblasts | Significantly increased collagen production at 96 hours. | Colorimetric Assay | |
| Not Specified | Human Fibroblasts (in vitro, with LED) | Increased collagen synthesis by 70%. | Not Specified | |
| Topical Cream | Photoaged Skin (in vivo, 20 females) | Increased collagen in 70% of volunteers, vs. 50% for Vit. C. | Biopsy Analysis |
Table 2: Efficacy of AHK-Cu (this compound) in Collagen Synthesis
| Concentration(s) | Cell Type / Model | Key Quantitative Finding | Assay Method | Reference |
| 10-100 µM | Normal Human Dermal Fibroblasts | Stimulated the production of collagen. | Not Specified | |
| Not Specified | In Vitro Model | Stimulated the formation of collagen type I by 300% vs. control. | Not Specified | |
| Not Specified | Dermal Fibroblasts | Increases growth and viability of fibroblasts and stimulates collagen. | Not Specified |
Signaling Pathways and Mechanisms of Action
Both peptides function as signaling and carrier molecules that deliver copper ions to cells, a critical cofactor for enzymes like lysyl oxidase, which is essential for collagen and elastin cross-linking. Their primary mechanism for stimulating collagen synthesis involves the activation of fibroblasts and modulation of key growth factors.
The TGF-β pathway is a central regulator of ECM production. GHK-Cu has been shown to activate this pathway, leading to increased expression of collagen genes. Similarly, AHK-Cu is reported to activate TGF-β1, which is essential for ECM remodeling and coordinating cellular repair.
Experimental Protocols
The following section details a generalized methodology for assessing the effect of copper peptides on collagen synthesis in vitro, based on common laboratory practices cited in the literature.
Objective: To quantify the increase in collagen production by human dermal fibroblasts following treatment with AHK-Cu or GHK-Cu.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
AHK-Cu and GHK-Cu peptides (lyophilized powder)
-
Sircol™ Soluble Collagen Assay Kit or ELISA kit for Pro-Collagen Type I
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well or 96-well)
Methodology:
-
Cell Culture: HDFs are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Cells are passaged upon reaching 80-90% confluency.
-
Peptide Preparation: Stock solutions of AHK-Cu and GHK-Cu are prepared by dissolving lyophilized powder in sterile distilled water to a concentration of 1 mM. Stock solutions are further diluted in serum-free DMEM to achieve final working concentrations (e.g., 1 nM to 100 µM).
-
Cell Seeding and Treatment: HDFs are seeded into 24-well plates at a density of 5 x 10⁴ cells per well. After 24 hours of incubation to allow for cell attachment, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, the medium is replaced with the prepared peptide solutions (treatment groups) or serum-free DMEM alone (control group).
-
Incubation: Cells are incubated with the peptides for a specified period, typically 48 to 96 hours.
-
Collagen Quantification:
-
The cell culture supernatant is collected.
-
The amount of soluble collagen secreted into the medium is quantified using the Sircol™ Collagen Assay, following the manufacturer's instructions. This assay utilizes the specific binding of the Sirius Red dye to collagen molecules.
-
Alternatively, an ELISA for pro-collagen type I C-peptide (a marker for new collagen synthesis) can be performed on the supernatant.
-
Absorbance is measured using a microplate reader, and collagen concentration is determined by comparison to a standard curve.
-
-
Data Analysis: Results are expressed as the percentage increase in collagen production in the treatment groups relative to the untreated control group. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA.
Conclusion
Both AHK-Cu and GHK-Cu are potent copper peptides that effectively stimulate collagen synthesis in dermal fibroblasts. GHK-Cu is supported by a larger body of research, demonstrating consistent, positive effects on overall skin matrix regeneration. AHK-Cu, while less studied, shows exceptional potential, with preliminary data suggesting it may induce a very strong pro-collagen response. The choice between these peptides for research and development may depend on the specific application, with GHK-Cu being a well-validated option for broad anti-aging and skin repair, and AHK-Cu representing a potentially more potent, next-generation alternative that warrants further investigation, especially in targeted applications like hair follicle health and intensive collagen remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper peptides: classification, benefits, and mechanism of action - Creative Peptides [creative-peptides.com]
Comparative Analysis of Copper Tripeptide-3 and Minoxidil for Hair Growth: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Copper Tripeptide-3 (GHK-Cu) and Minoxidil (B1677147), two prominent compounds investigated for their hair growth-promoting properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and illustrates the distinct and overlapping mechanisms of action through detailed signaling pathway diagrams.
Introduction: Mechanisms of Action
Minoxidil , initially developed as a vasodilator for hypertension, promotes hair growth primarily by increasing blood flow to the scalp and opening ATP-sensitive potassium channels.[1] Its active metabolite, minoxidil sulfate, is thought to shorten the telogen (resting) phase of the hair cycle, pushing follicles into the anagen (growth) phase, and prolonging this growth period.[2] Further studies indicate that Minoxidil stimulates the proliferation of Dermal Papilla Cells (DPCs) and exerts anti-apoptotic effects by modulating signaling pathways such as ERK and Akt.[3][4]
This compound (GHK-Cu) , and its closely related analogue AHK-Cu, are copper-binding peptides with a strong affinity for copper ions.[5] Their mechanism is multifaceted, focusing on regenerative and protective pathways.[2] GHK-Cu is known to stimulate the production of extracellular matrix components like collagen, reduce inflammation, and promote angiogenesis (the formation of new blood vessels), which enhances the delivery of nutrients to the hair follicle.[1][6] In vitro studies have demonstrated its ability to stimulate the proliferation of DPCs and the elongation of hair follicles, while also exhibiting anti-apoptotic properties by increasing the Bcl-2/Bax ratio.[7][8]
Quantitative Data from In Vitro & Ex Vivo Studies
The following tables summarize quantitative data from key studies on the effects of a copper tripeptide complex (AHK-Cu) and Minoxidil. It is critical to note that this data is compiled from separate studies and does not represent a direct, head-to-head comparison under identical experimental conditions.
Table 1: Effect on Human Dermal Papilla Cell (DPC) Proliferation
This table compares the mitogenic effects of AHK-Cu and Minoxidil on cultured human DPCs.
| Compound | Concentration | % Increase in DPC Proliferation (vs. Control) | Source |
| AHK-Cu | 10⁻¹² M | ~15% | Pyo et al., 2007[7] |
| 10⁻¹⁰ M | ~20% | Pyo et al., 2007[7] | |
| 10⁻⁹ M | ~22% | Pyo et al., 2007[7] | |
| Minoxidil | 0.1 µM | ~10% | Han et al., 2004[3] |
| 1.0 µM | ~15% | Han et al., 2004[3] | |
| 10 µM | ~12% | Han et al., 2004[3] |
*Values are estimated from graphical data presented in the cited studies.
Table 2: Effect on Hair Follicle Elongation (Ex Vivo)
This table shows the effect of AHK-Cu on the elongation of human hair follicles cultured ex vivo.
| Compound | Concentration | Hair Shaft Elongation (mm) at Day 9 | % Increase vs. Control | Source |
| Control | - | ~1.3 mm | - | Pyo et al., 2007[7] |
| AHK-Cu | 10⁻¹² M | ~1.6 mm | ~23% | Pyo et al., 2007[7] |
| 10⁻¹⁰ M | ~1.7 mm | ~31% | Pyo et al., 2007[7] | |
| 10⁻⁹ M | ~1.65 mm | ~27% | Pyo et al., 2007[7] |
*Values are estimated from graphical data presented in the cited study.
Table 3: Anti-Apoptotic Effects in Dermal Papilla Cells
This table outlines the effects of both compounds on key proteins involved in the regulation of apoptosis.
| Compound | Concentration | Effect on Apoptotic Markers | Source |
| AHK-Cu | 10⁻⁹ M | Increased Bcl-2/Bax protein ratio | Pyo et al., 2007[7] |
| Minoxidil | 1.0 µM | >150% increase in Bcl-2 expression | Han et al., 2004[3] |
| 1.0 µM | >50% decrease in Bax expression | Han et al., 2004[3] |
Experimental Protocols
Ex Vivo Human Hair Follicle Organ Culture (Adapted from Pyo et al., 2007)
-
Isolation: Anagen VI hair follicles are isolated from human scalp skin specimens under a stereomicroscope. Subcutaneous fat and dermal tissue are carefully removed.
-
Culture: Individual follicles are placed in 24-well plates containing Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.
-
Treatment: Test compounds (e.g., AHK-Cu at concentrations from 10⁻¹² to 10⁻⁹ M) are added to the culture medium. A vehicle control is run in parallel.
-
Analysis: Hair shaft length is measured daily for approximately 9-12 days using a calibrated microscope. At the end of the culture period, follicles can be processed for immunohistochemistry or molecular analysis.
In Vitro Human Dermal Papilla Cell (DPC) Culture and Proliferation Assay (Adapted from Han et al., 2004 & Pyo et al., 2007)
-
Isolation and Culture: Dermal papillae are micro-dissected from the bulbs of human hair follicles. The isolated papillae are cultured as explants in DMEM supplemented with Fetal Bovine Serum (FBS) and antibiotics. DPCs migrate from the explant and are sub-cultured.
-
Proliferation Assay (MTT): DPCs are seeded into 96-well plates. After cell attachment, the medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., Minoxidil or AHK-Cu).
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).
-
MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan (B1609692), which is then solubilized.
-
Quantification: The absorbance of the formazan solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm) to determine relative cell viability and proliferation.
-
Western Blot Analysis: To assess protein expression (e.g., Bcl-2, Bax, p-ERK, p-Akt), DPCs are treated with the compounds, lysed, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the complex biological processes and experimental designs discussed.
Caption: Minoxidil Signaling Pathway in Dermal Papilla Cells.
Caption: GHK-Cu Proposed Signaling Pathways in Hair Follicles.
Caption: General Experimental Workflow for Hair Growth Assays.
Conclusion
Both Minoxidil and this compound demonstrate significant potential for promoting hair growth through distinct yet occasionally overlapping mechanisms. Minoxidil acts robustly as a vasodilator and potassium channel opener, directly stimulating follicles to enter and remain in the anagen phase.[1][2] GHK-Cu operates through a broader, regenerative framework by improving the extracellular matrix, promoting angiogenesis, and exerting anti-inflammatory and anti-apoptotic effects.[6][8]
The in vitro data, while not from direct comparative studies, suggest that both compounds effectively stimulate the proliferation and survival of dermal papilla cells.[3][7] AHK-Cu, a copper peptide analogue, has also been shown to significantly increase hair follicle elongation in an ex vivo model.[7] The choice between these compounds in a drug development context may depend on the desired therapeutic strategy: targeting vasodilation and cell cycle progression (Minoxidil) versus holistic scalp and follicle regeneration (GHK-Cu). Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these two promising agents in the treatment of alopecia.
References
- 1. maneup.us [maneup.us]
- 2. tressless.com [tressless.com]
- 3. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. regrowth.com [regrowth.com]
- 5. maneup.us [maneup.us]
- 6. salhabpharmacy.com [salhabpharmacy.com]
- 7. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Efficacy of Copper Tripeptide-3 Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and scientifically validated compounds in tissue regeneration and aesthetic medicine is perpetual. Among the molecules of interest, Copper tripeptide-3, also known as GHK-Cu, has garnered significant attention for its purported regenerative and protective properties. This guide provides an objective comparison of GHK-Cu's performance against other common alternatives, supported by an analysis of its impact on gene expression. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key analyses are provided.
This compound (GHK-Cu): A Modulator of Gene Expression
GHK-Cu is a naturally occurring copper-peptide complex that has been shown to play a crucial role in various physiological processes, including wound healing, immune response, and antioxidant defense.[1] Its mechanism of action is multifaceted, but a significant aspect of its efficacy lies in its ability to modulate the expression of a large number of human genes, often restoring a healthier, more youthful state.[2][3]
Comprehensive gene expression analyses, such as microarray and RNA-sequencing, have revealed that GHK-Cu can influence thousands of genes.[4] This broad-spectrum activity underlies its diverse biological effects, from stimulating the production of extracellular matrix proteins to reducing inflammation.
Comparative Analysis of Gene Expression Modulation
To objectively evaluate the efficacy of GHK-Cu, it is essential to compare its effects on gene expression with those of other well-established compounds used in tissue regeneration and dermatology. This section presents a comparative overview of GHK-Cu against Retinoic Acid (a retinoid) and Vitamin C, two widely used topicals for skin health.
Key Performance Indicators in Gene Expression
The following table summarizes the impact of GHK-Cu and its alternatives on key gene categories involved in skin health and regeneration. The data is compiled from multiple studies and presented as a qualitative summary of the primary effects. A detailed breakdown of specific gene regulation is provided in the subsequent tables.
| Gene Category | This compound (GHK-Cu) | Retinoic Acid | Vitamin C |
| Tissue Repair & Remodeling | Strong upregulation of genes involved in collagen and elastin (B1584352) synthesis, and extracellular matrix remodeling.[4] | Upregulation of genes related to collagen production. | Essential cofactor for collagen synthesis, upregulates genes for DNA replication and repair. |
| Anti-Inflammatory Response | Downregulation of pro-inflammatory cytokine genes (e.g., IL-6, TNF-alpha). | Can have both pro- and anti-inflammatory effects depending on the context. | Exhibits antioxidant properties that can mitigate inflammation. |
| Antioxidant Pathways | Upregulation of antioxidant enzyme genes and reduction of oxidative stress markers. | Some antioxidant activity. | Potent antioxidant, scavenges free radicals. |
Quantitative Gene Expression Data
The following tables provide a more granular look at the specific genes modulated by GHK-Cu. While direct comparative studies using identical methodologies are limited, this data, extracted from various sources, offers valuable insights into the distinct molecular signatures of each compound.
Table 1: Selected Genes Upregulated by this compound (GHK-Cu) in Human Fibroblasts
| Gene | Function | Fold Change / Percent Increase | Reference |
| Collagen (various types) | Extracellular matrix, skin strength and elasticity | Significant increase | |
| Elastin | Extracellular matrix, skin elasticity | Significant increase | |
| Metalloproteinases (MMPs) | Tissue remodeling | Varies (regulates remodeling) | |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Regulate MMP activity | Increase | |
| Antioxidant Enzymes | Protection against oxidative stress | Increase |
Table 2: Selected Genes Downregulated by this compound (GHK-Cu) in Human Fibroblasts
| Gene | Function | Fold Change / Percent Decrease | Reference |
| Interleukin 6 (IL-6) | Pro-inflammatory cytokine | Significant decrease | |
| TNF-alpha | Pro-inflammatory cytokine | Significant decrease |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section details the typical experimental protocols used for gene expression analysis of cultured human dermal fibroblasts treated with GHK-Cu.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and grown to approximately 80% confluency.
-
The culture medium is then replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are treated with various concentrations of GHK-Cu (e.g., 1 nM to 1 µM) or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Gene Expression Analysis (Microarray)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into cDNA. During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is then hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Analysis: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The raw data is then normalized and analyzed to identify differentially expressed genes between the GHK-Cu treated and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by GHK-Cu and the general workflow for gene expression analysis.
Caption: Signaling pathway of GHK-Cu in a fibroblast.
Caption: Experimental workflow for gene expression analysis.
Comparison with Other Alternatives
Beyond Retinoic Acid and Vitamin C, other peptide-based ingredients have emerged as popular alternatives in skincare and regenerative medicine.
-
Matrixyl (Palmitoyl Pentapeptide-4): This synthetic peptide is known to stimulate collagen synthesis. While its primary action is on the extracellular matrix, its broader effects on gene expression are less documented compared to GHK-Cu.
-
Argireline (Acetyl Hexapeptide-8): This peptide is often marketed as a topical alternative to botulinum toxin, as it can interfere with the signaling pathways that cause muscle contraction, thereby reducing the appearance of expression lines. Its primary effect is not directly on gene expression related to tissue repair in the same way as GHK-Cu.
The following diagram illustrates the hierarchical relationship and primary modes of action of these alternatives in comparison to GHK-Cu.
Caption: Classification of skin regeneration actives.
Conclusion
The analysis of gene expression data provides a powerful tool for validating the efficacy of compounds like this compound. The available evidence strongly suggests that GHK-Cu exerts its beneficial effects through the broad-scale modulation of genes involved in tissue repair, inflammation, and antioxidant defense. While alternatives like retinoic acid and vitamin C also demonstrate positive effects on skin health, GHK-Cu's ability to orchestrate a complex and coordinated genetic response sets it apart. Further head-to-head studies employing standardized gene expression analysis protocols will be invaluable in elucidating the precise comparative advantages of these molecules, thereby guiding future research and development in the field of regenerative medicine.
References
A Comparative Guide to the Skin Absorption of Anti-Aging Peptides: Copper Tripeptide-3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective anti-aging topical treatments has led to the development of numerous bioactive peptides. Among these, Copper Tripeptide-3 (GHK-Cu) has garnered significant attention for its regenerative and protective properties. However, its efficacy, like any topically applied agent, is fundamentally dependent on its ability to penetrate the skin barrier and reach its target site in sufficient concentrations. This guide provides a quantitative comparison of the skin absorption of GHK-Cu with two other widely recognized anti-aging peptides: Matrixyl® (Palmitoyl Pentapeptide-4) and Argireline® (Acetyl Hexapeptide-8). The data presented is derived from in vitro studies, primarily utilizing Franz diffusion cells, a standard methodology for assessing percutaneous absorption.
Quantitative Analysis of Peptide Skin Absorption
The following table summarizes the key quantitative data from in vitro skin penetration studies. These studies typically involve the application of the peptide to excised human or animal skin mounted on a Franz diffusion cell, followed by the measurement of the peptide's concentration in various skin layers and the receptor fluid (simulating systemic circulation) over time.
| Peptide | Parameter | Stratum Corneum | Epidermis | Dermis | Receptor Fluid (Systemic Absorption) | Source |
| This compound (GHK-Cu) | Permeability Coefficient (Kp) | 5.54 x 10⁻³ cm/h | 3.0 x 10⁻⁷ cm/h (total epidermis) | 2.43 x 10⁻⁴ cm/h (dermatomed skin) | - | [1] |
| Flux | - | - | - | 136.2 ± 17.5 µg/cm²/48h (dermatomed skin) | [1] | |
| Retention (after 48h) | - | - | 97 ± 6.6 µg/cm² (dermatomed skin) | - | [1] | |
| Matrixyl® (Palmitoyl Pentapeptide-4) | Retention (after 24h) | 4.2 ± 0.7 µg/cm² (8.3% of applied dose) | 2.8 ± 0.5 µg/cm² (5.6% of applied dose) | 0.3 ± 0.1 µg/cm² (0.6% of applied dose) | Not Detected | |
| Argireline® (Acetyl Hexapeptide-8) | Retention (after 24h) | 0.22% of applied dose | 0.01% of applied dose | Not Detected | Not Detected | [2][3] |
Key Observations:
-
This compound (GHK-Cu) demonstrates the ability to permeate through all layers of the skin, with a measurable amount reaching the receptor fluid, indicating potential for systemic absorption.[1] Its high permeability through the stratum corneum is noteworthy.[1]
-
Matrixyl® (Palmitoyl Pentapeptide-4) shows retention in the stratum corneum, epidermis, and to a lesser extent, the dermis. However, it was not detected in the receptor fluid, suggesting its action is localized within the skin layers.
-
Argireline® (Acetyl Hexapeptide-8) exhibits the most limited penetration, with the majority of the applied dose remaining in the stratum corneum and only a very small fraction reaching the epidermis.[2][3] It was not detected in the dermis or the receptor fluid.[2][3]
Experimental Protocols
The quantitative data presented above is primarily derived from in vitro skin permeation studies using Franz diffusion cells. This methodology is a well-established and accepted model for assessing the percutaneous absorption of cosmetic and pharmaceutical compounds.[4]
Standard Franz Diffusion Cell Protocol:
-
Skin Preparation: Full-thickness or dermatomed human or porcine skin is obtained, typically from cosmetic surgeries or tissue banks, with informed consent.[4] The skin is carefully prepared and mounted on the Franz diffusion cell, separating the donor and receptor compartments.[5]
-
Peptide Application: A known concentration and volume of the peptide formulation (e.g., in an aqueous solution or a cream base) is applied to the surface of the stratum corneum in the donor compartment.[2]
-
Receptor Fluid: The receptor compartment is filled with a physiological buffer (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[5] The fluid is continuously stirred to ensure sink conditions.
-
Sampling: At predetermined time intervals (e.g., every hour for 24-48 hours), samples are withdrawn from the receptor fluid for analysis.[1] The volume of the withdrawn sample is replaced with fresh receptor fluid.
-
Skin Layer Analysis: At the end of the experiment, the skin is dismounted. The stratum corneum may be removed by tape stripping.[2] The epidermis and dermis are then separated (e.g., by heat or enzymatic digestion).
-
Quantification: The concentration of the peptide in the receptor fluid samples and the extracts from the different skin layers is quantified using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2]
Signaling Pathways and Mechanisms of Action
The biological effects of these peptides are contingent on their ability to reach their target cells and interact with specific signaling pathways.
This compound (GHK-Cu): Tissue Remodeling and Regeneration
GHK-Cu is known to stimulate a wide range of regenerative processes. Its primary mechanism involves the modulation of extracellular matrix (ECM) proteins, promoting the synthesis of collagen and elastin (B1584352) while also influencing the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation.[6][7] This dual action contributes to skin remodeling and repair.
Matrixyl® (Palmitoyl Pentapeptide-4): Stimulation of Extracellular Matrix Synthesis
Palmitoyl Pentapeptide-4 is a synthetic peptide that mimics a fragment of procollagen (B1174764) type I. It acts as a signaling molecule, stimulating fibroblasts to produce more collagen, elastin, and fibronectin, key components of the extracellular matrix.[8][9] This leads to increased skin firmness and a reduction in the appearance of wrinkles.
Argireline® (Acetyl Hexapeptide-8): Inhibition of Muscle Contraction
Argireline is a neurotransmitter-inhibiting peptide. It is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein. It competes with this natural protein for a position in the SNARE complex, thereby destabilizing it.[10] This disruption inhibits the release of neurotransmitters, primarily acetylcholine, at the neuromuscular junction, leading to a reduction in the degree of facial muscle contraction and, consequently, a decrease in the appearance of expression lines and wrinkles.[10]
Conclusion
The quantitative analysis of skin absorption reveals significant differences among this compound, Matrixyl®, and Argireline®. GHK-Cu demonstrates the highest potential for skin penetration, reaching the deeper dermal layers and even showing potential for systemic absorption. Matrixyl®'s effects appear to be confined to the epidermis and dermis, while Argireline®'s action is largely limited to the outermost layer of the skin, the stratum corneum.
These differences in skin permeation are critical for understanding their mechanisms of action and for guiding the development of effective topical formulations. For peptides like GHK-Cu and Matrixyl®, which target cellular processes within the dermis, formulation strategies that enhance penetration are crucial. For peptides like Argireline®, which act on neuromuscular junctions located beneath the dermis, the challenge of achieving effective topical delivery is even more significant, and the quantitative data suggests that its effects may be more superficial than those of more penetrative peptides. This comparative guide underscores the importance of quantitative absorption data in the rational design and evaluation of next-generation anti-aging cosmeceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. particlepeptides.com [particlepeptides.com]
- 5. cir-safety.org [cir-safety.org]
- 6. peptidesciences.com [peptidesciences.com]
- 7. ways2well.com [ways2well.com]
- 8. theborderlinebeauty.com [theborderlinebeauty.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Quantitation of Acetyl Hexapeptide-8 in Cosmetics by Hydrophilic Interaction Liquid Chromatography Coupled to Photo Diode Array Detection | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Copper Tripeptide-3 (GHK-Cu) and Other Peptides in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The intricate process of wound healing involves a coordinated cascade of cellular and molecular events aimed at restoring tissue integrity. Peptides, short chains of amino acids, have emerged as promising therapeutic agents that can modulate these events and accelerate repair. Among these, Copper Tripeptide-3 (GHK-Cu) has garnered significant attention for its regenerative capabilities. This guide provides an objective comparison of GHK-Cu with other prominent peptides in the field of wound healing—Thymosin Beta-4, BPC 157, and Collagen Peptides—supported by experimental data and detailed methodologies.
Executive Summary
Each of the reviewed peptides demonstrates significant pro-healing properties, albeit through distinct mechanisms of action.
-
GHK-Cu stands out for its broad-spectrum activity, including stimulating extracellular matrix production, its anti-inflammatory and antioxidant effects, and its unique ability to modulate gene expression for tissue remodeling.[1][2]
-
Thymosin Beta-4 is a key regulator of actin, a critical component of the cellular cytoskeleton, making it a potent modulator of cell migration and tissue remodeling.[1]
-
BPC 157 , a synthetic peptide, shows particular promise for musculoskeletal and gastrointestinal healing through its potent pro-angiogenic effects.[1]
-
Collagen Peptides provide the essential building blocks for tissue repair and have been shown to improve wound healing by approximately 10%-30% by participating in key signaling pathways.[3][4]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the efficacy of each peptide in promoting wound healing. It is crucial to note that the experimental conditions, models, and concentrations vary between studies, making direct comparisons challenging.
Table 1: GHK-Cu Efficacy in Wound Healing
| Parameter | Model | Concentration | Result | Citation |
| Collagen Production | Human Fibroblasts (in vitro) | 1-100 nM | Increased collagen and elastin (B1584352) production. | [5] |
| Wrinkle Volume Reduction | Human Volunteers (in vivo) | Not Specified | 31.6% reduction compared to Matrixyl® 3000. | [5] |
| Collagen Synthesis | Human Fibroblasts (in vitro, with LED) | Not Specified | 70% increase in collagen synthesis. | [5] |
| Wound Area Reduction | Ischemic Wounds (Rats) | Not Specified | 64.5% reduction in wound area compared to 28.2% in controls. | [6] |
Table 2: Thymosin Beta-4 Efficacy in Wound Healing
| Parameter | Model | Concentration | Result | Citation |
| Re-epithelialization | Full-thickness Wounds (Rats) | Not Specified | 42% increase at 4 days and up to 61% at 7 days over controls. | [7] |
| Wound Contraction | Full-thickness Wounds (Rats) | Not Specified | At least 11% more contraction than controls by day 7. | [7] |
Table 3: BPC 157 Efficacy in Wound Healing
| Parameter | Model | Concentration | Result | Citation |
| Wound Closure | Alkali Burn (Rats) | 800 ng/mL | 14.13% vs 5.42% for control at day 4. | [8] |
| Cell Proliferation | HUVECs (in vitro) | 1-10 µg/mL | Significant concentration-dependent increase after 48 hours. | [8] |
Table 4: Collagen Peptides Efficacy in Wound Healing
| Parameter | Model | Concentration | Result | Citation |
| Wound Healing Efficiency | Various Wound Models | Not Specified | Improvement of about 10%-30%. | [3][4] |
| Wound Closure | Human Fibroblasts (in vitro) | Not Specified | Significantly increased wound closure rates in both young and aged fibroblasts. | [3] |
Signaling Pathways in Wound Healing
The therapeutic effects of these peptides are mediated by their interaction with specific cellular signaling pathways that govern inflammation, cell proliferation, migration, and matrix remodeling.
GHK-Cu Signaling Pathway
GHK-Cu's diverse effects are partly attributed to its ability to modulate the expression of numerous genes involved in tissue repair.[2] It is known to stimulate the synthesis of collagen and glycosaminoglycans in fibroblasts, crucial for rebuilding the extracellular matrix.[9]
GHK-Cu Signaling Cascade
Thymosin Beta-4 Signaling Pathway
Thymosin Beta-4 has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation, growth, and differentiation.[10][11]
Thymosin Beta-4 Signaling Cascade
BPC 157 Signaling Pathway
BPC 157 is known to promote wound healing through the activation of the ERK1/2 signaling pathway and its downstream targets, which are key molecules in cell growth, migration, and angiogenesis.[12]
BPC 157 Signaling Cascade
Collagen Peptides Signaling Pathway
Collagen peptides facilitate wound healing by activating signaling pathways such as TGF-β/Smad and PI3K/Akt/mTOR, which promote cell proliferation, angiogenesis, and collagen synthesis.[3][4]
Collagen Peptides Signaling Cascade
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the wound healing properties of peptides.
In Vitro Wound Healing (Scratch) Assay
This widely used method assesses cell migration in two dimensions.
-
Cell Seeding: Plate cells (e.g., fibroblasts, keratinocytes) in a culture dish and grow to confluence.
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Treatment: Add the peptide of interest at various concentrations to the culture medium.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch over time to quantify the rate of cell migration and wound closure.
In Vitro Wound Healing Assay Workflow
In Vivo Full-Thickness Wound Model (Rodent)
This model recapitulates the complex environment of in vivo wound healing.
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and shave the dorsal surface.
-
Wound Creation: Create a full-thickness excisional wound of a standardized size using a biopsy punch.
-
Treatment Application: Apply the peptide topically (e.g., in a hydrogel or cream) or systemically (e.g., via injection). Control groups receive a vehicle treatment.
-
Wound Monitoring: Photograph the wounds at regular intervals to measure the rate of wound closure.
-
Histological Analysis: At the end of the study, excise the wound tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.
Collagen Synthesis Assay
This assay quantifies the production of new collagen by cells.
-
Cell Culture: Culture fibroblasts in the presence of the test peptide.
-
Collagen Quantification: After a set incubation period, quantify the amount of newly synthesized collagen in the cell culture supernatant or cell lysate using methods such as:
-
ELISA: To measure procollagen (B1174764) type I C-peptide (PICP).
-
Colorimetric Assays: Such as the Sircol Collagen Assay.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of collagen genes (e.g., COL1A1).[1]
Conclusion
GHK-Cu, Thymosin Beta-4, BPC 157, and Collagen Peptides each present a compelling case for their use in promoting wound healing. GHK-Cu's broad-spectrum activity and influence on gene expression make it a particularly versatile candidate for a range of wound types and anti-aging applications.[1][2] Thymosin Beta-4's role in cell migration is fundamental to the healing process.[1] BPC 157's potent angiogenic effects are critical for restoring blood flow to injured tissues.[1] Collagen peptides provide the essential raw materials for rebuilding the dermal matrix and actively signal for repair.[3][4]
The choice of peptide for a specific therapeutic application will depend on the nature of the wound, the desired cellular response, and the stage of healing being targeted. Further head-to-head comparative studies with standardized protocols and quantitative endpoints are necessary to definitively establish the relative efficacy of these promising regenerative peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Deciphering the Wound-Healing Potential of Collagen Peptides and the Molecular Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Wound-Healing Potential of Collagen Peptides and the Molecular Mechanisms: A Review. | Semantic Scholar [semanticscholar.org]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scrubalildeepa.com [scrubalildeepa.com]
- 7. ejdent.org [ejdent.org]
- 8. dovepress.com [dovepress.com]
- 9. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 10. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Long-Term Impact of Copper Tripeptide-3 on Hair Follicle Cycling: A Comparative Analysis
For Immediate Release
In the dynamic field of hair restoration science, the quest for effective and well-tolerated treatments is perpetual. This guide offers a comprehensive comparison of Copper Tripeptide-3 (GHK-Cu) and its long-term effects on hair follicle cycling, benchmarked against the established alternatives, Minoxidil (B1677147) and Finasteride (B1672673). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies, and visually represents the complex biological processes involved.
Executive Summary
This compound, a naturally occurring copper peptide, has garnered significant attention for its regenerative properties.[1] Preclinical and some clinical evidence suggest its potential in stimulating hair growth by modulating the hair follicle cycle. This guide provides a critical assessment of GHK-Cu's performance, juxtaposed with the widely used treatments, Minoxidil, a vasodilator, and Finasteride, a 5-alpha reductase inhibitor. While robust, long-term clinical data for GHK-Cu in hair restoration remains less extensive than for its counterparts, the existing body of research provides valuable insights into its mechanisms and potential efficacy.
Comparative Analysis of Efficacy
The long-term efficacy of any hair loss treatment is primarily determined by its ability to prolong the anagen (growth) phase of the hair follicle cycle and reduce the duration of the telogen (resting) phase. The following tables summarize the available quantitative data from various studies on GHK-Cu, Minoxidil, and Finasteride.
Table 1: Quantitative Data on Hair Density and Thickness
| Treatment | Study Duration | Key Findings | Reported Quantitative Changes |
| This compound (GHK-Cu) | 12 weeks | Increased hair density and thickness (in combination with microneedling). | Mean hair count increase of 91.4 (microneedling + GHK-Cu) vs. 22.2 (topical alone).[2] |
| 6 months | A pilot study on a serum containing copper tripeptide showed it to be safe and efficacious as an adjuvant therapy.[3] | Specific quantitative data on hair count increase was not provided in the abstract. | |
| Minoxidil (5%) | 48 weeks | Significantly superior to 2% minoxidil and placebo in increasing non-vellus hair count.[4] | 45% more hair regrowth than 2% minoxidil at week 48.[5] |
| 16 weeks | Superiority of 5% topical minoxidil to 1% in Japanese men. | Mean increase of 26.4 non-vellus hairs/cm² (5% group) vs. 21.2 hairs/cm² (1% group). | |
| Finasteride (1mg/day) | 24 months | Significant improvement in hair growth compared to placebo. | Statistically significant improvement in global photographic assessment from 6 months onwards. |
| 12 months | More effective than 5% topical minoxidil in increasing hair intensity. | 80% clinical cure rate (increased hair intensity) for finasteride vs. 52% for minoxidil. | |
| 48 weeks | More effective than topical minoxidil in increasing terminal hair count. | Mean difference of 26.2 hairs/cm² vs. 5% minoxidil and 32.1 hairs/cm² vs. 2% minoxidil. |
Note: The data for GHK-Cu is limited in long-term, large-scale, monotherapy clinical trials compared to Minoxidil and Finasteride. The cited study for GHK-Cu involved combination therapy.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds are rooted in their distinct interactions with the molecular signaling pathways that govern hair follicle cycling.
This compound (GHK-Cu): GHK-Cu's mechanism is multifaceted. It is believed to stimulate the proliferation of dermal papilla cells and prevent their apoptosis (cell death). It also increases the production of vascular endothelial growth factor (VEGF), which enhances blood circulation to the follicle. Furthermore, GHK-Cu has anti-inflammatory properties and can modulate the expression of genes involved in tissue remodeling.
Signaling Pathway of this compound in Hair Follicle Stimulation.
Minoxidil: The precise mechanism of minoxidil is not fully elucidated, but it is known to be a potassium channel opener. This action leads to hyperpolarization of cell membranes and is thought to promote vasodilation, increasing blood flow to the hair follicles. It is also suggested that minoxidil directly stimulates hair follicle cells to prolong the anagen phase.
References
- 1. salhabpharmacy.com [salhabpharmacy.com]
- 2. hairgenetix.com [hairgenetix.com]
- 3. longdom.org [longdom.org]
- 4. Relative Efficacy of Minoxidil and the 5-α Reductase Inhibitors in Androgenetic Alopecia Treatment of Male Patients: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
A Comparative Analysis of Copper Tripeptide-3 and Other Copper Peptides for Regenerative Medicine
A deep dive into the experimental data and signaling pathways of Copper Tripeptide-3 (AHK-Cu), GHK-Cu, and other copper peptides, providing a comparative guide for researchers and drug development professionals.
Copper peptides have emerged as a significant class of bioactive molecules in the field of regenerative medicine, demonstrating a wide range of physiological effects from wound healing to hair growth stimulation. At the forefront of this research are this compound, also known as AHK-Cu, and the more extensively studied GHK-Cu. This guide provides a head-to-head comparison of these and other copper peptides, supported by available experimental data, detailed methodologies, and visualizations of their molecular signaling pathways.
Overview of Key Copper Peptides
Copper peptides are small protein fragments with a high affinity for copper ions. The complex of the peptide and the copper ion is responsible for their biological activity. While GHK-Cu is a naturally occurring plasma tripeptide, AHK-Cu is a synthetic analogue.[1][2] The primary distinction lies in their amino acid sequence: GHK-Cu consists of glycine-histidine-lysine, whereas AHK-Cu is composed of alanine-histidine-lysine.[3] This seemingly minor structural difference leads to distinct biological activities and applications. Another variant, (GHK)2-Cu, which consists of two GHK peptides chelated to a single copper ion, has also been explored, although it is less common in research.[4]
Comparative Data on Biological Activities
While direct head-to-head quantitative studies under identical experimental conditions are limited in publicly available literature, a compilation of data from various sources allows for a comparative assessment of their efficacy in key regenerative processes.
Table 1: Quantitative Comparison of Biological Activities of AHK-Cu and GHK-Cu
| Biological Activity | Peptide | Concentration | Result | Source |
| Hair Follicle Elongation | AHK-Cu | 10⁻¹² - 10⁻⁹ M | Stimulated elongation of human hair follicles ex vivo. | [5] |
| Dermal Papilla Cell Proliferation | AHK-Cu | 10⁻¹² - 10⁻⁹ M | Stimulated proliferation of dermal papilla cells in vitro. | |
| Apoptosis Reduction in DPCs | AHK-Cu | 10⁻⁹ M | Reduced the number of apoptotic dermal papilla cells. | |
| Collagen Synthesis (in vitro) | GHK-Cu | 10⁻⁹ M | Increased collagen production in 70% of women treated, compared to 50% for vitamin C and 40% for retinoic acid. | |
| Wrinkle Volume Reduction | GHK-Cu | Not Specified | Significantly reduced wrinkle volume by 55.8% and wrinkle depth by 32.8% compared to a control serum. | |
| Wound Healing (Ischemic Wounds) | GHK-Cu | Not Specified | Decreased wound area by 64.5% in 13 days, compared to 28.2% in the control group. | |
| Anti-inflammatory Effect (TNF-α reduction) | GHK-Cu | Not Specified | Lowered the level of the inflammatory cytokine TNF-α in ischemic wounds. | |
| MMP and TIMP Regulation | GHK-Cu | 0.01, 1, 100 nM | Increased mRNA expression of MMP-1, MMP-2, and TIMP-1 in human dermal fibroblasts. | |
| Antioxidant Activity (Lipid Peroxidation) | GHK-Cu | Not Specified | Reduced iron release from ferritin by 87%, a key step in lipid peroxidation. |
Note: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Experimental conditions may vary between studies.
Signaling Pathways and Mechanisms of Action
The regenerative effects of copper peptides are mediated through their influence on various signaling pathways that regulate cell proliferation, migration, inflammation, and extracellular matrix (ECM) remodeling.
This compound (AHK-Cu)
AHK-Cu is particularly recognized for its potent effects on hair follicle stimulation. Its proposed mechanism involves the upregulation of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and providing nutrients to the hair follicle. It also appears to modulate the expression of Bcl-2 and Bax, proteins that regulate apoptosis, thereby promoting the survival of dermal papilla cells. Furthermore, AHK-Cu is suggested to decrease the secretion of transforming growth factor-beta1 (TGF-β1), a cytokine that can negatively impact hair growth.
GHK-Cu
GHK-Cu demonstrates a broader range of activities in skin regeneration and wound healing. It is a potent modulator of the extracellular matrix, stimulating the synthesis of collagen and glycosaminoglycans while also influencing the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). This dual action on both synthesis and degradation of the ECM is crucial for tissue remodeling. GHK-Cu also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α and TGF-β. Furthermore, it promotes angiogenesis through the induction of VEGF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols used to assess the efficacy of copper peptides.
In Vitro Wound Healing (Scratch) Assay
This assay is a standard method to study cell migration in vitro.
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a multi-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of the copper peptide being tested. A control group with no peptide is also included.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the peptide on cell migration.
Antioxidant Activity Assays
Several methods can be employed to determine the antioxidant properties of peptides, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay.
DPPH Radical Scavenging Assay:
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: The copper peptide solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition.
FRAP Assay:
-
Reagent Preparation: The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, ferric chloride solution, and acetate (B1210297) buffer.
-
Reaction: The copper peptide solution is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the resulting blue-colored complex is measured with a spectrophotometer.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve of a known antioxidant (e.g., ferrous sulfate).
Conclusion
The available evidence suggests that while both AHK-Cu and GHK-Cu are potent regenerative peptides, their primary applications differ. AHK-Cu shows significant promise as a specialized agent for hair growth stimulation, acting through pathways that promote dermal papilla cell proliferation and survival. In contrast, GHK-Cu has a broader and more established role in overall skin regeneration and wound healing, with well-documented effects on ECM remodeling and inflammation. The choice between these peptides for research and development will largely depend on the specific therapeutic target. Further direct comparative studies are warranted to fully elucidate their relative potencies and to optimize their clinical applications.
References
- 1. neuroganhealth.com [neuroganhealth.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Bioactivity of Formulated Copper Tripeptide-3 (GHK-Cu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established bioactivities of Copper Tripeptide-3 (GHK-Cu) and details the experimental protocols necessary to confirm its efficacy after formulation. It offers a comparative analysis of GHK-Cu against other alternatives, supported by experimental data, to aid in the development and validation of novel therapeutic and cosmetic products.
Established Bioactivities of this compound (GHK-Cu)
This compound, a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine, is a well-documented modulator of several key biological pathways. Its concentration in human plasma declines significantly with age, correlating with a decrease in regenerative capacity.[1] GHK-Cu's primary bioactivities include wound healing, anti-inflammatory effects, antioxidant activity, and stimulation of collagen and elastin (B1584352) synthesis.[2][3]
These multifaceted effects are attributed to its ability to modulate the expression of numerous human genes, influencing tissue remodeling, DNA repair, and antioxidant defense.[4] GHK-Cu acts as a signaling and carrier peptide, delivering copper ions to cells and activating copper-dependent enzymes crucial for processes like collagen cross-linking and antioxidant defense.[4]
Signaling Pathways Influenced by GHK-Cu
GHK-Cu exerts its effects through several signaling pathways. It is known to modulate the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for wound healing and tissue repair. Additionally, it can influence the MAPK/ERK pathway, which upregulates collagen gene expression, and the NF-κB pathway, a key regulator of inflammation. The peptide also stimulates the production of growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), promoting angiogenesis.
Experimental Protocols for Bioactivity Confirmation
To validate the bioactivity of a new GHK-Cu formulation, a series of in vitro and in vivo assays should be conducted. The following protocols are standard methodologies used to assess the key bioactivities of GHK-Cu.
Experimental Workflow
A logical workflow for testing a new GHK-Cu formulation would begin with basic in vitro assays to confirm its primary bioactivities, followed by more complex in vivo models to assess its efficacy in a biological system.
In Vitro Collagen Synthesis Assay
Objective: To quantify the ability of the GHK-Cu formulation to stimulate collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts (HDFa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed HDFa cells in 24-well plates. Once confluent, replace the medium with a serum-free medium for 24 hours. Then, treat the cells with various concentrations of the GHK-Cu formulation and a placebo formulation for 48-96 hours.
-
Collagen Quantification:
-
ELISA: Use a commercial ELISA kit to measure the amount of pro-collagen type I C-peptide (PIP) secreted into the cell culture supernatant. This is a direct measure of newly synthesized collagen.
-
Western Blot: Lyse the cells and perform a Western blot analysis to detect the intracellular levels of collagen type I.
-
-
Data Analysis: Normalize the collagen levels to the total protein content of each well. Compare the results from the GHK-Cu treated groups to the placebo and untreated control groups. A significant increase in collagen production confirms the bioactivity of the formulated GHK-Cu.
In Vitro Anti-Inflammatory Assay
Objective: To assess the anti-inflammatory properties of the GHK-Cu formulation by measuring its ability to reduce pro-inflammatory cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inflammation Induction: Seed the cells in 24-well plates and treat them with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Concurrently with LPS stimulation, treat the cells with different concentrations of the GHK-Cu formulation and a placebo.
-
Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant. Use ELISA kits to measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Data Analysis: Compare the cytokine levels in the GHK-Cu treated groups with the LPS-only control group. A significant reduction in TNF-α and IL-6 levels indicates the anti-inflammatory activity of the formulation.
In Vitro Antioxidant Activity Assays
Objective: To determine the free radical scavenging capacity of the GHK-Cu formulation.
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the GHK-Cu formulation at various concentrations with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate (B1210297) buffer.
-
Mix the GHK-Cu formulation with the FRAP reagent.
-
Incubate at 37°C.
-
Measure the absorbance at 593 nm. An increase in absorbance indicates the reducing power of the formulation.
-
-
Data Analysis: Calculate the antioxidant capacity relative to a standard antioxidant like ascorbic acid or Trolox.
In Vivo Wound Healing Model
Objective: To evaluate the efficacy of the topical GHK-Cu formulation in accelerating wound closure in an animal model.
Methodology:
-
Animal Model: Use adult male Wistar rats or similar models. Anesthetize the animals and create full-thickness excisional wounds on the dorsal side.
-
Treatment: Divide the animals into groups: untreated control, placebo formulation, and GHK-Cu formulation. Apply the respective treatments topically to the wounds daily.
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., day 0, 4, 8, 12, and 16). Use image analysis software to calculate the wound area and determine the percentage of wound closure.
-
Histopathological Analysis: On the final day, euthanize the animals and collect the wound tissue. Perform histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and neovascularization.
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure levels of hydroxyproline (B1673980) (an indicator of collagen content) and antioxidant enzymes.
-
Data Analysis: Statistically compare the rate of wound closure, histological scores, and biochemical markers between the treatment groups.
Comparative Performance Data
The following table summarizes quantitative data from various studies, comparing the efficacy of GHK-Cu with other active ingredients and different formulation strategies.
| Bioactivity Assessed | GHK-Cu Formulation/Concentration | Comparator | Result | Source |
| Collagen Production | GHK-Cu Cream | Vitamin C Cream | GHK-Cu increased collagen in 70% of participants vs. 50% for Vitamin C. | |
| GHK-Cu Cream | Retinoic Acid | GHK-Cu increased collagen in 70% of participants vs. 40% for Retinoic Acid. | ||
| Wrinkle Reduction | GHK-Cu in nano-lipid carrier | Matrixyl® 3000 | GHK-Cu produced a 31.6% greater reduction in wrinkle volume. | |
| GHK-Cu in nano-lipid carrier | Placebo Serum | GHK-Cu reduced wrinkle volume by 55.8% and wrinkle depth by 32.8%. | ||
| Cell Proliferation | 100 µM GHK-Cu-liposomes | Free GHK-Cu | Liposomal GHK-Cu increased HUVEC proliferation by 33.1%. | |
| Wound Healing | 2% GHK gel | Standard care | Increased ulcer closure from 60.8% to 98.5% in diabetic patients. | |
| Decreased infection rate from 34% to 7%. |
Formulation Considerations for Optimal Bioactivity
The choice of formulation and delivery system is critical for ensuring the stability and bioavailability of GHK-Cu.
Studies have shown that liposomal and nanoparticle formulations can enhance the stability and skin penetration of GHK-Cu, leading to improved bioactivity compared to simple aqueous solutions. For instance, GHK-Cu encapsulated in liposomes demonstrated a greater ability to promote the proliferation of human umbilical vein endothelial cells (HUVECs) compared to free GHK-Cu. When formulating, it is also crucial to consider potential interactions with other ingredients that may affect the stability and efficacy of the peptide.
References
A Comparative Guide to Clinical Trial Design for Copper Tripeptide-3 in Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing a clinical trial to evaluate the efficacy and safety of Copper Tripeptide-3 (GHK-Cu) for the treatment of androgenetic alopecia (AGA). It includes a comparative analysis of GHK-Cu against standard-of-care treatments, detailed experimental protocols, and visual representations of the underlying biological pathways and trial workflow. This document is intended to serve as a practical resource for professionals in the field of dermatology and hair loss research.
Comparative Analysis of Hair Loss Treatments
The following table summarizes the performance of this compound in comparison to the two most common FDA-approved treatments for androgenetic alopecia: Minoxidil (B1677147) and Finasteride. The data for GHK-Cu is primarily based on preclinical and smaller-scale human studies, highlighting the need for robust, large-scale clinical trials.
| Feature | This compound (GHK-Cu) (Topical) | Minoxidil (Topical) | Finasteride (Oral) |
| Primary Mechanism of Action | Stimulates extracellular matrix production, modulates growth factors (VEGF, bFGF), anti-inflammatory, improves scalp microcirculation.[1][2][3][4][5] | Opens potassium channels in hair follicles, leading to vasodilation and increased blood flow.[6][7] | 5α-reductase inhibitor, preventing the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[1] |
| Reported Efficacy | Preclinical studies show increased hair follicle size and stimulation of hair growth.[5] Limited human studies suggest it may perform similarly to minoxidil with fewer side effects.[8] | Clinically proven to increase hair count. A 1-year study showed 62% of male patients had a significant decrease in the affected scalp area with 5% topical minoxidil.[6] | Effective in halting hair loss progression and promoting regrowth. |
| Common Side Effects | Generally well-tolerated with a favorable safety profile.[1] Mild skin irritation may occur. | Scalp irritation, dryness, and in some cases, unwanted facial hair growth. Potential for cardiovascular side effects like tachycardia.[1] | Sexual dysfunction, mood changes, and hormonal imbalances.[1] |
| Mode of Administration | Topical serum, lotion, or foam applied directly to the scalp.[8] | Topical solution or foam applied to the scalp once or twice daily.[6] | Oral tablet taken once daily. |
| Onset of Action | Noticeable changes in hair thickness and density are typically reported after 3-6 months of consistent use. | Initial shedding may occur, with visible results typically seen after 3-6 months of continuous use.[7] | Results can take 3-6 months to become apparent. |
Proposed Clinical Trial Protocol for Topical this compound
This section outlines a detailed protocol for a Phase II, randomized, double-blind, placebo- and active-controlled clinical trial to assess the efficacy and safety of a topical this compound solution for the treatment of androgenetic alopecia.
2.1. Study Design
-
Title: A Phase II, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of Topical this compound in Male and Female Subjects with Androgenetic Alopecia.
-
Study Duration: 24 weeks.
-
Patient Population: 120 male and female subjects, aged 18-55 years, with a clinical diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
-
Randomization: Subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1 (GHK-Cu): Topical this compound solution (e.g., 0.1% concentration).
-
Arm 2 (Active Comparator): Topical Minoxidil 5% solution.
-
Arm 3 (Placebo): Vehicle solution without the active ingredient.
-
2.2. Experimental Procedures
-
Screening Visit (Week -2 to 0):
-
Obtain informed consent.
-
Assess eligibility based on inclusion/exclusion criteria.
-
Collect medical history and perform a physical examination.
-
Baseline photography of the target scalp area.
-
Baseline trichoscopy to measure hair density and thickness.
-
-
Treatment Phase (Week 0 to 24):
-
Subjects will self-administer 1 mL of the assigned topical solution to the affected scalp area twice daily.
-
Study visits will be scheduled at Weeks 4, 12, and 24.
-
-
Outcome Assessments:
-
Primary Efficacy Endpoint: Change from baseline in target area hair count (non-vellus hairs) at Week 24, as assessed by phototrichogram.
-
Secondary Efficacy Endpoints:
-
Change from baseline in target area hair thickness at Week 24.
-
Investigator and subject global photographic assessment of hair growth at Week 24.
-
Subject satisfaction questionnaire.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Assessment of local skin tolerance (erythema, scaling, pruritus).
-
-
2.3. Statistical Analysis
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the mean change in hair count from baseline to Week 24 between the treatment groups, with baseline hair count as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods.
Visualizing the Mechanisms and Workflow
3.1. Signaling Pathway of this compound in Hair Follicles
The following diagram illustrates the proposed mechanism of action of GHK-Cu at the cellular level within the hair follicle.
Caption: Proposed signaling pathway of GHK-Cu in hair follicle stimulation.
3.2. Clinical Trial Workflow
The diagram below outlines the key phases and procedures of the proposed clinical trial.
Caption: Workflow for a 24-week randomized controlled trial of GHK-Cu.
References
- 1. maneup.us [maneup.us]
- 2. zaint.com [zaint.com]
- 3. us.typology.com [us.typology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. revitaltrichology.com [revitaltrichology.com]
- 6. Treatment options for androgenetic alopecia: Efficacy, side effects, compliance, financial considerations, and ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rhutehair.com [rhutehair.com]
- 8. amazing-meds.com [amazing-meds.com]
Copper Tripeptide-3 Outperforms Industry Standards in Regenerative Capacity: A Comparative Analysis
New benchmark studies reveal Copper Tripeptide-3 (B1575523) (GHK-Cu) demonstrates superior efficacy in stimulating collagen synthesis and promoting wound healing compared to established industry standards such as Vitamin C, Retinol, and Hyaluronic Acid. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Copper tripeptide-3 has emerged as a frontrunner in skincare and regenerative medicine, with a growing body of evidence suggesting its potent capabilities in tissue repair and anti-aging. This document synthesizes findings from multiple studies to offer a clear comparison of GHK-Cu against its most common counterparts.
Performance Against Key Industry Standards
Quantitative analysis from various studies highlights the superior performance of this compound in key areas of skin health and regeneration.
Collagen Synthesis: GHK-Cu vs. Vitamin C and Retinol
Clinical and in-vitro studies consistently demonstrate GHK-Cu's robust ability to stimulate the production of collagen, a critical protein for skin structure and elasticity.
A clinical study directly comparing the three active ingredients found that after one month of application, a cream containing GHK-Cu increased collagen production in 70% of the women treated.[1][2] In contrast, the Vitamin C cream led to an increase in 50% of the participants, while retinoic acid was effective for 40% of the subjects.[1][2]
In controlled laboratory settings, the differences are even more pronounced. One in-vitro study using human fibroblasts observed that GHK-Cu can increase collagen synthesis by as much as 70%.[1] Another study found that Vitamin C can increase collagen synthesis approximately eight-fold, though the experimental conditions and concentrations used were different, making a direct comparison challenging.[3] Research on topical Retinol has shown a 2.3-fold increase in collagen mRNA and a 1.8-fold increase in procollagen (B1174764) protein after four weeks of treatment on photoaged skin.[4]
| Active Ingredient | Efficacy in Increasing Collagen Production | Study Type |
| This compound (GHK-Cu) | 70% of participants showed an increase.[1][2] | Clinical Study |
| Up to 70% increase in collagen synthesis.[1] | In-vitro (Human Fibroblasts) | |
| Vitamin C | 50% of participants showed an increase.[1][2] | Clinical Study |
| Approximately 8-fold increase in collagen synthesis.[3] | In-vitro (Human Fibroblasts) | |
| Retinoic Acid (Retinol) | 40% of participants showed an increase.[1][2] | Clinical Study |
| 2.3-fold increase in collagen mRNA; 1.8-fold increase in procollagen protein.[4] | In-vivo (Photoaged Human Skin) |
Wound Healing and Synergistic Effects: GHK-Cu vs. Hyaluronic Acid
In the context of wound healing, GHK-Cu demonstrates significant regenerative capabilities. While Hyaluronic Acid is a well-known humectant that aids in tissue hydration and repair, studies suggest that GHK-Cu actively stimulates the healing process.
A study investigating the combined effect of GHK-Cu and Hyaluronic Acid (HA) on collagen IV synthesis, a key component of the dermal-epidermal junction crucial for wound healing, revealed a powerful synergistic effect. In an in-vitro model using human dermal fibroblasts, the combination of GHK-Cu and low molecular weight HA at a 1:9 ratio resulted in a remarkable 25.4-fold increase in collagen IV synthesis .[5] In an ex-vivo skin model, the same combination led to a 2.03-fold increase in collagen IV content.[5]
Further research on animal models has shown that GHK-Cu-encapsulated hydrogels significantly accelerate wound closure. In one study, a GHK-Cu polymer dressing resulted in 61.53% wound healing by day 8 and 84.61% by day 15, compared to 42.30% and 61.58% for the polymer alone, respectively.[6]
| Treatment | Key Findings | Study Type |
| GHK-Cu & Hyaluronic Acid (1:9 ratio) | 25.4-fold increase in collagen IV synthesis.[5] | In-vitro (Human Dermal Fibroblasts) |
| 2.03-fold increase in collagen IV content.[5] | Ex-vivo Skin Model | |
| GHK-Cu-encapsulated Polymer | 61.53% wound healing by day 8; 84.61% by day 15.[6] | In-vivo (Animal Model) |
| Polymer Alone | 42.30% wound healing by day 8; 61.58% by day 15.[6] | In-vivo (Animal Model) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the efficacy of these active ingredients.
In-vitro Collagen Synthesis Assay with Human Dermal Fibroblasts (HDFa)
This protocol outlines a common method for quantifying the effect of active ingredients on collagen production in a controlled laboratory setting.
-
Cell Culture: Human Dermal Fibroblasts (HDFa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the growth medium is replaced with a serum-free medium containing various concentrations of the test compounds (e.g., GHK-Cu at 0.01, 1, 100 nM; Vitamin C at 0.25 mM; Retinol at 2µM). Control cells receive the vehicle without the active ingredient. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Collagen Quantification: The amount of soluble collagen in the cell culture medium is quantified using a dye-binding method such as the Sircol Soluble Collagen Assay. This involves precipitating the collagen with the Sircol Dye Reagent, centrifuging to form a pellet, and then releasing the bound dye with an alkali reagent. The absorbance of the released dye is measured spectrophotometrically and compared to a standard curve to determine the collagen concentration. Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used for more specific quantification of collagen types.
Signaling Pathways
The differential efficacy of these compounds can be attributed to their distinct mechanisms of action at the molecular level.
This compound (GHK-Cu) Signaling Pathway
GHK-Cu's primary mechanism involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix (ECM) synthesis and tissue remodeling.
Retinol Signaling Pathway
Retinol, upon conversion to its active form, retinoic acid, also influences the TGF-β pathway to stimulate collagen production.
Vitamin C Mechanism of Action
Vitamin C's role in collagen synthesis is primarily as an essential cofactor for enzymes crucial for collagen maturation and stability.
References
Safety Operating Guide
Proper Disposal of Copper Tripeptide-3: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research operations. This guide provides detailed procedures for the proper disposal of Copper Tripeptide-3 (GHK-Cu), a frequently used compound in scientific research and drug development. Adherence to these protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of solid GHK-Cu or its concentrated solutions should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[2]
In the event of a spill, prevent the substance from entering drains or waterways.[3] Solid spills should be carefully swept up to minimize dust and placed in a sealed, labeled container designated for hazardous waste.[4] Liquid spills should be absorbed using an inert material, such as sand or vermiculite, and the resulting contaminated material collected for hazardous waste disposal.[1][3]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service.[1][5][6][7][8][9] This ensures compliance with local, state, and federal environmental regulations.
Disposal of Unused or Expired this compound:
-
Segregation and Labeling:
-
Solid GHK-Cu waste should be collected in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Aqueous solutions containing GHK-Cu should also be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Storage:
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
-
Collection:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[9]
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as used vials, personal protective equipment (PPE), and absorbent materials from spills, must be collected and disposed of as hazardous waste.[9] These items should be placed in a designated, labeled hazardous waste container.[9]
Alternative Pre-treatment for Aqueous Solutions
For aqueous solutions containing GHK-Cu, chemical precipitation can be employed as a pre-treatment step to remove the copper component before final disposal.[1]
Experimental Protocol: Chemical Precipitation of Copper
-
Precipitation:
-
In a chemical fume hood, treat the aqueous copper tripeptide solution with a precipitating agent, such as a solution of sodium phosphate (B84403), to form an insoluble copper salt. A turquoise precipitate of copper(II) phosphate will form.[1]
-
-
Filtration:
-
Once the precipitation reaction is complete, separate the solid precipitate from the liquid using gravity or vacuum filtration.[1]
-
-
Disposal of Precipitate:
-
Allow the collected copper phosphate precipitate to air dry completely within the fume hood.
-
Collect the dried solid in a sealed container labeled "Hazardous Waste: Copper(II) Phosphate" for disposal through your institution's hazardous waste program.[1]
-
-
Disposal of Filtrate:
-
Check the pH of the remaining liquid (filtrate).
-
Neutralize the filtrate to a pH between 5.5 and 9.5, if necessary.[1]
-
Even after neutralization, consult with your EHS department for the proper disposal of the filtrate, as it may still contain residual components requiring special handling.
-
Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collection by a licensed hazardous waste disposal service.[1][5][6][7][8][9] | Package in a sealed, clearly labeled container. Store in a designated satellite accumulation area. |
| Aqueous Solutions of GHK-Cu | Collection by a licensed hazardous waste disposal service or chemical precipitation followed by hazardous waste disposal of the precipitate.[1] | Do not dispose of down the drain.[1][4][9][10] For precipitation, ensure the procedure is performed in a fume hood with appropriate PPE. |
| Contaminated Labware & PPE | Collection by a licensed hazardous waste disposal service.[9] | Segregate from regular laboratory trash. Use designated and labeled hazardous waste containers.[9] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. avenalab.com [avenalab.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. ecdn6.globalso.com [ecdn6.globalso.com]
- 7. scribd.com [scribd.com]
- 8. laddresearch.com [laddresearch.com]
- 9. peptide24.store [peptide24.store]
- 10. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling Copper Tripeptide-3 (GHK-Cu)
This guide provides laboratory personnel, including researchers, scientists, and drug development professionals, with essential safety protocols and logistical procedures for the handling and disposal of Copper Tripeptide-3 (GHK-Cu). Adherence to these guidelines is critical for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance, proper laboratory hygiene and safety practices are mandatory.[1][2][3] The recommended PPE is detailed below to minimize exposure and prevent contamination.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust, aerosols, and splashes.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | To prevent direct skin contact.[4] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from accidental spills. For large quantities, impervious or fire/flame-resistant clothing may be considered. |
| Respiratory Protection | Generally not required with adequate ventilation | In cases of insufficient ventilation, dust formation, or exceeding exposure limits, a full-face respirator or an appropriate dust mask should be used. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Experimental Workflow:
Protocol for Handling Lyophilized Powder:
-
Equilibration: Before opening, allow the sealed container of lyophilized GHK-Cu to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
-
Weighing: Conduct weighing procedures in a well-ventilated area or under a fume hood to minimize inhalation of any fine powder. Handle the powder quickly to reduce exposure to air.
-
Storage (Lyophilized): For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or below, protected from light.
Protocol for Reconstitution and Solution Handling:
-
Reconstitution: Use sterile or bacteriostatic water for reconstitution. Slowly inject the solvent down the side of the vial to avoid foaming.
-
Dissolving: Gently swirl or roll the vial to dissolve the peptide completely. Avoid vigorous shaking, as it can denature the peptide.
-
Storage (Solution):
-
Short-term: Store reconstituted solutions at 2-8°C and use within 30 days for optimal potency.
-
Long-term: For longer storage, it is recommended to aliquot the solution into single-use sterile vials and freeze them at -20°C. Avoid repeated freeze-thaw cycles.
-
Emergency and First Aid Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with large amounts of pure water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention. |
Spill and Disposal Plan
Accidental Release Measures:
-
Containment: For spills, avoid dust formation.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
-
Ventilation: Ensure the area is well-ventilated after cleanup.
Disposal Plan: this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of as unused chemical waste. Do not let the product enter drains.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
-
Incineration: The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber, where regulations permit.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
